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  • Product: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
  • CAS: 1219153-60-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document will delve into its chemical identity, synthesis, potential applications, and the analytical methodologies for its characterization, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its unique physicochemical properties. The two nitrogen atoms within the six-membered ring can be functionalized to modulate properties such as polarity, basicity, and hydrogen bonding capacity.[1] This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their solubility, bioavailability, and target affinity.[1]

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride exists as a chiral molecule, with the (S) and (R) enantiomers being distinct chemical entities. The presence of a chiral center is of paramount importance in drug design, as different enantiomers can exhibit vastly different biological activities and metabolic fates.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research. The key identifiers and physicochemical properties of the enantiomers of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride are summarized below.

Property(S)-Enantiomer(R)-Enantiomer
IUPAC Name (S)-1-benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride(R)-1-benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
CAS Number 1217471-97-0[2]1217442-12-0[3]
Molecular Formula C₁₄H₁₉ClN₂O₄[2]C₁₄H₁₉ClN₂O₄[3]
Molecular Weight 314.77 g/mol [2]314.77 g/mol [3]
Synonyms O=C(N1CNCC1)OCC2=CC=CC=C2.[H]Cl[2]Not explicitly found
Storage Conditions Inert atmosphere, 2-8°C[2]2-8°C, Keep in dark place, Inert atmosphere[3]

Synthesis and Chemical Logic

A plausible synthetic strategy would start from a suitable chiral precursor to establish the stereochemistry at the C-3 position. The general steps would include:

  • N-Benzylation: The introduction of the benzyl group onto one of the nitrogen atoms of the piperazine ring. This is a common strategy to protect one of the nitrogens while the other is further functionalized.[4]

  • Carboxymethylation: The introduction of the methyl carboxylate group at the C-3 position.

  • Hydrochloride Salt Formation: The final step would involve reacting the free base with hydrochloric acid to yield the stable hydrochloride salt.

The following diagram illustrates a conceptual synthetic workflow:

G cluster_synthesis Conceptual Synthesis Workflow Start Chiral Piperazine Precursor Step1 N-Benzylation (e.g., Benzyl bromide, base) Start->Step1 Intermediate1 N-Benzylated Piperazine Derivative Step1->Intermediate1 Step2 Carboxymethylation at C-3 Intermediate1->Step2 Intermediate2 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate Step2->Intermediate2 Step3 Hydrochloride Salt Formation (e.g., HCl in ether) Intermediate2->Step3 Product 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride Step3->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is as a chiral building block in the synthesis of more complex molecules for drug discovery.[5] The piperazine moiety is a well-established pharmacophore, and this compound provides a scaffold with defined stereochemistry for the development of novel therapeutic agents.

The benzyl group can serve as a protecting group or as a key pharmacophoric element interacting with biological targets. The methyl ester at the 3-position offers a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

Given the broad biological activities of piperazine derivatives, this compound could be a valuable starting material for the synthesis of candidates for a range of therapeutic areas, including but not limited to:

  • Neuroscience: Many piperazine-containing compounds exhibit activity at central nervous system (CNS) targets.

  • Oncology: The piperazine scaffold is present in several anti-cancer agents.

  • Infectious Diseases: Piperazine derivatives have been explored for their antibacterial and antiviral properties.

Analytical Characterization

The structural elucidation and purity assessment of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. Key expected signals in the ¹H NMR spectrum would include:

  • Aromatic protons of the benzyl group.

  • Methylene protons of the benzyl group.

  • Protons of the piperazine ring, showing characteristic splitting patterns.

  • The methyl protons of the ester group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. Chiral HPLC methods would be necessary to determine the enantiomeric purity of the (S) and (R) forms.

The following diagram illustrates a typical analytical workflow for the characterization of this compound:

G cluster_analysis Analytical Characterization Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis (Purity and Chiral Separation) Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of the target compound.

Conclusion and Future Perspectives

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride represents a valuable and versatile chiral building block for the synthesis of novel, biologically active molecules. Its well-defined stereochemistry and the presence of multiple functionalization points make it an attractive starting material for medicinal chemists engaged in lead optimization and the exploration of new chemical space. Future research efforts will likely focus on the incorporation of this scaffold into a diverse range of molecular architectures to develop next-generation therapeutics.

References

  • (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. (2025). ResearchGate. Retrieved from [Link]

  • Chiral Pharmaceutical Intermediates. MySkinRecipes. Retrieved from [Link]

  • Process for preparing N-benzyl piperazine. Google Patents.
  • Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents.
  • (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride. Lead Sciences. Retrieved from [Link]

  • N-cbz-piperazine uses - CAS number query. cas-number.com. Retrieved from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Retrieved from [Link]

  • Synthesis of a neurostimulative piperazine. Google Patents.
  • The preparation method of 1- benzyl -3- piperidone hydrochlorides. Google Patents.
  • 1-BENZYLPIPERAZINE. Organic Syntheses. Retrieved from [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. Retrieved from [Link]

  • Preparation of chiral 2-methylpiperazine. ResearchGate. Retrieved from [Link]

  • 1-Benzylpiperazine. NIST WebBook. Retrieved from [Link]

  • Benzyl 3-methylpiperazine-1-carboxylate. PubChem. Retrieved from [Link]

  • Chemical synthesis method for 3,5-diiodosalicylic acid. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, a key building block in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical structure and properties, provide a detailed, plausible synthetic route, outline robust analytical methodologies for its characterization, and explore its applications as a crucial intermediate in the development of novel therapeutics.

Introduction to the Piperazine Scaffold

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its presence in a molecule can enhance aqueous solubility, modulate lipophilicity, and provide handles for further chemical modification, all of which are critical parameters in drug design and development. The piperazine scaffold is a core component of numerous approved drugs, including antibacterial, antiallergic, and antipsychotic agents.[1] 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride serves as a versatile chiral building block for the synthesis of complex piperazine derivatives.

Chemical Structure and Properties

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a disubstituted piperazine derivative. The benzyl group at the 1-position often serves as a protecting group that can be removed under specific conditions, while the methyl carboxylate at the 3-position provides a site for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

PropertyValueSource
Chemical Formula C₁₄H₁₉ClN₂O₄N/A
Molecular Weight 314.77 g/mol N/A
CAS Number 1217442-12-0 ((R)-isomer)[2]
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A

Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Proposed Synthetic Pathway

Synthesis_Pathway A Piperazine C 1-Cbz-piperazine A->C Protection B Benzyl Chloroformate B->C E 1-Benzyl 4-methyl piperazine-1,4-dicarboxylate C->E Michael Addition D Methyl Acrylate D->E G 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride E->G Salt Formation F HCl in Ethanol F->G

Caption: Proposed synthetic pathway for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperazine (1-Cbz-piperazine)

This initial step involves the protection of one of the nitrogen atoms of the piperazine ring with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in organic synthesis to control the regioselectivity of subsequent reactions.

  • Dissolve piperazine (1 equivalent) in a suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1 equivalent) dropwise while maintaining the temperature at 0 °C.

  • Add a base, such as sodium carbonate or triethylamine (2 equivalents), to neutralize the hydrochloric acid formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Cbz-piperazine.

Step 2: Michael Addition with Methyl Acrylate

The second step involves a Michael addition of the unprotected secondary amine of 1-Cbz-piperazine to methyl acrylate.

  • Dissolve 1-Cbz-piperazine (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add methyl acrylate (1.1 equivalents) to the solution.

  • The reaction can be carried out at room temperature or with gentle heating to accelerate the reaction rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, 1-benzyl 4-methyl piperazine-1,4-dicarboxylate.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties. This procedure is adapted from a reliable method for the synthesis of 1-benzylpiperazine dihydrochloride.[3]

  • Dissolve the crude 1-benzyl 4-methyl piperazine-1,4-dicarboxylate in a minimal amount of a suitable organic solvent, such as ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in ethanol) dropwise.

  • A precipitate of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride will form.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any remaining impurities, and dry under vacuum.

Analytical Methodologies

The characterization and purity assessment of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride are crucial for its use in research and drug development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. Based on the structure and data from similar compounds, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic peaks for the benzyl group protons (around 7.3 ppm), the piperazine ring protons (a complex pattern of multiplets between 2.5 and 4.0 ppm), and the methyl ester protons (a singlet around 3.6 ppm).[1]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound. The expected [M+H]⁺ ion would be observed at m/z corresponding to the free base (C₁₄H₁₈N₂O₄).[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm (for the benzyl chromophore)
Injection Volume 10 µL

This method would allow for the separation of the target compound from starting materials, byproducts, and any degradation products.

Applications in Drug Development

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperazine core is a privileged scaffold in medicinal chemistry, and this building block provides a chiral center and multiple points for diversification.

Role as a Key Intermediate

The benzyl group at the N-1 position can be readily removed by catalytic hydrogenation, revealing a secondary amine that can be further functionalized.[3] The methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of a wide range of substituents.

Applications A 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride B Deprotection (e.g., H2/Pd) A->B C Ester Hydrolysis or Amidation A->C D Further Functionalization at N-1 B->D E Further Functionalization at C-3 C->E F Bioactive Molecules (e.g., Kinase Inhibitors, PROTACs) D->F E->F

Caption: Diversification of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride for drug discovery.

Examples of Therapeutic Targets

Piperazine derivatives synthesized from this intermediate have been explored for a variety of therapeutic targets, including:

  • Kinase Inhibitors : The piperazine scaffold can be used to orient pharmacophoric groups that interact with the ATP-binding site of protein kinases.

  • GPCR Ligands : Many G-protein coupled receptor (GPCR) ligands incorporate a piperazine moiety to interact with the receptor binding pocket.

  • Proteolysis Targeting Chimeras (PROTACs) : The piperazine unit can serve as a linker or part of the ligand that binds to the target protein in these emerging therapeutic modalities.

Conclusion

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a valuable and versatile building block for the synthesis of novel piperazine-containing compounds in drug discovery. Its well-defined structure, predictable reactivity, and the importance of the piperazine scaffold in medicinal chemistry make it a key tool for researchers and scientists. The synthetic and analytical methods outlined in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine dihydrochloride. Organic Syntheses, 43, 11.
  • Patel, N. B., & Patel, J. C. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory and Antimicrobial Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Benzyl 3-methylpiperazine-1-carboxylate. PubChem. (n.d.). Retrieved from [Link]

  • (S)-Benzyl 3-methylpiperazine-1-carboxylate. PubChem. (n.d.). Retrieved from [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine. Google Patents. (n.d.).
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

This guide provides a comprehensive technical overview of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, a chiral building block of significant interest in pharmaceutical and chemical research. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, a chiral building block of significant interest in pharmaceutical and chemical research. We will delve into its identification, synthesis, characterization, and safe handling, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Correctly identifying a chemical entity is the foundational step for any scientific endeavor. This section clarifies the nomenclature and essential properties of the title compound and its enantiomeric forms.

Chemical Structure and CAS Numbers

The structure consists of a piperazine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 3-position with a methoxycarbonyl group. The hydrochloride salt form is specified.

  • Chemical Name: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

  • Molecular Formula: C₁₄H₁₉ClN₂O₄[1]

  • Molecular Weight: 314.76 g/mol [1]

It is critical to note that this compound is chiral, existing as (S) and (R) enantiomers. Each enantiomer has a distinct Chemical Abstracts Service (CAS) number:

Enantiomer / FormCAS Number
(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride 1217471-97-0[1]
(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride 1217442-12-0[2]
Racemic Free Base (1-Benzyl 3-methyl piperazine-1,3-dicarboxylate)129799-11-7[3]

The choice of enantiomer is paramount, as stereochemistry often dictates biological activity in drug development. The free base form, lacking the hydrochloride salt, possesses the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol [3].

Physicochemical Properties

While extensive experimental data for the hydrochloride salt is not publicly available, the following table summarizes key properties based on supplier data and predictions for the parent compounds.

PropertyValue / DescriptionSource
Appearance White to off-white solid.Inferred from similar compounds.
Purity Typically available at ≥95% or ≥98%.[1][4]
Storage Conditions Inert atmosphere, 2-8°C, keep in a dark, dry place.[1][2][3]
Solubility Expected to have enhanced aqueous solubility compared to the free base due to its salt form.General chemical principle.

Synthesis and Purification

The synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a multi-step process. The causality behind each step is crucial for achieving high yield and purity. A common and logical pathway involves the protection of a chiral piperazine precursor, followed by esterification and salt formation.

Synthetic Workflow Overview

The synthesis can be logically broken down into three main stages:

  • Orthogonal Protection: Selective protection of the two nitrogen atoms of a methylpiperazine precursor.

  • Key Intermediate Formation: N-benzylation and esterification to form the free base.

  • Salt Formation: Conversion of the free base to the final hydrochloride salt.

G cluster_0 Stage 1: Orthogonal Protection cluster_1 Stage 2: Core Synthesis (Free Base) cluster_2 Stage 3: Salt Formation A (S)-2-Methylpiperazine B (S)-1-Boc-3-methylpiperazine A->B  (Boc)₂O, DCM   C Methyl (S)-piperazine-3-carboxylate B->C  1. Boc Deprotection (e.g., TFA)  2. Esterification (e.g., SOCl₂, MeOH)   D (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate C->D  Benzyl Chloroformate (Cbz-Cl),  Base (e.g., TEA)   E (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride D->E  HCl in Ether/Dioxane  

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-methylpiperazine (Intermediate)

This initial step protects one of the piperazine nitrogens with a tert-Butoxycarbonyl (Boc) group, a common strategy that allows for selective reaction at the other nitrogen.

  • Dissolution: Dissolve (S)-2-methylpiperazine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM to the cooled piperazine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with deionized water. Separate the organic layer, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to yield (S)-1-Boc-3-methylpiperazine, often as a white solid[5].

Causality Insight: The Boc group is chosen for its stability under a range of conditions and its ease of removal under acidic conditions, providing an effective orthogonal protecting group strategy for the subsequent steps. (S)-1-Boc-3-methylpiperazine is a versatile chiral building block used in the synthesis of various bioactive molecules[4][6].

Protocol 2: Synthesis of the Free Base, 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

This protocol outlines a plausible route from a piperazine-2-carboxylate intermediate.

  • Setup: To a solution of methyl piperazine-2-carboxylate (1.0 eq.) and a base such as triethylamine (TEA, 2.2 eq.) in a suitable solvent like DCM, cool the mixture to 0°C.

  • N-Benzylation: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.). The Cbz group (benzyloxycarbonyl) is installed on the secondary amine.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Workup: Wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure free base product.

Protocol 3: Formation of the Hydrochloride Salt

The final step converts the basic free-base into a more stable and often more water-soluble hydrochloride salt.

  • Dissolution: Dissolve the purified 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate (1.0 eq.) in a minimal amount of a dry, inert solvent such as diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise until precipitation is complete. A 1:1 molar ratio is preferred for stable salt formation[7].

  • Isolation: Stir the resulting suspension at room temperature for 1-2 hours. Collect the precipitate by vacuum filtration.

  • Drying: Wash the solid with cold, dry diethyl ether and dry under vacuum to yield the final hydrochloride salt.

Trustworthiness Note: The conversion to a hydrochloride salt is a standard, self-validating step. The formation of a stable, crystalline solid from an oily or amorphous free base is a strong indicator of successful salt formation, which is then definitively confirmed by analytical characterization[8][9][10][11].

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.

Workflow for Analytical Confirmation

A multi-technique approach ensures comprehensive validation of the final product.

G Start Final Product (Hydrochloride Salt) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS / GC-MS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis Start->HPLC Purity Assessment Result Confirmed Structure & Purity ≥95% NMR->Result MS->Result HPLC->Result

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded on a high-resolution spectrometer (e.g., 400 or 500 MHz)[12][13].

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), the benzylic CH₂ protons, the methyl ester protons (a singlet around δ 3.7 ppm), and the diastereotopic protons of the piperazine ring.

  • ¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyls from the carbamate and ester groups (typically δ 155-175 ppm), the aromatic carbons, and the aliphatic carbons of the piperazine ring.

Expertise Insight: In the hydrochloride salt, protonation of the free piperazine nitrogen (at position 4) will induce downfield shifts in the signals of adjacent protons (C-H) compared to the free base, providing clear evidence of salt formation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is ideal.

  • Expected Ion: In positive ion mode, the analysis should detect the molecular ion of the free base [M+H]⁺ at m/z 279.3. The hydrochloride is a counter-ion and is not typically observed.

  • Fragmentation: The fragmentation pattern can provide further structural confirmation. For N-benzylpiperazine derivatives, a characteristic fragment corresponds to the tropylium ion at m/z 91[14][15]. Other fragments may arise from the loss of the methoxycarbonyl group or cleavage of the piperazine ring[16][17].

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

  • Methodology: A reversed-phase HPLC method is typically used. Since piperazine derivatives can be highly polar, specialized columns or mobile phase modifiers may be necessary for good retention and peak shape[18][19]. Derivatization can be employed for compounds lacking a strong chromophore to enhance UV detection[20].

  • Typical Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Flow Rate 1.0 mL/min[20]
Detector UV at an appropriate wavelength (e.g., 254 nm) or Evaporative Light Scattering Detector (ELSD)[19].
Column Temp. 30-40°C[20]

The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and maintaining compound integrity.

  • General Handling: Handle in accordance with good industrial hygiene and safety procedures[21]. Use in a well-ventilated area or a laboratory fume hood. Avoid all personal contact, including inhalation and contact with skin and eyes[22].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[23][24].

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area[22][23]. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[1][3].

  • Toxicity: While specific toxicity data for this compound is limited, piperazine derivatives as a class can have psychoactive effects and may be harmful if swallowed or inhaled[22][25]. Treat as a potentially hazardous substance.

References

  • (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride. Lead Sciences. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Piperazine. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. Lead Sciences. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. [Link]

  • Piperazine derivatives as dangerous abused compounds. PubMed. [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. ResearchGate. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF. WIPO Patentscope. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • 1-BENZYLPIPERAZINE. Organic Syntheses. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Acid addition salts of piperazine derivatives.
  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

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Exploratory

physical properties of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl Introduction: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chiral piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl

Introduction: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chiral piperazine derivative of significant interest in modern drug discovery and development. As a versatile bifunctional building block, it provides a rigid scaffold that can be elaborated to create complex molecular architectures. Its derivatives are explored for a range of therapeutic applications, leveraging the piperazine core's favorable pharmacokinetic properties.[1]

For researchers, scientists, and drug development professionals, the precise and accurate characterization of this compound's physical properties is not merely a formality but a cornerstone of reliable and reproducible research. A thorough understanding of its identity, purity, solubility, and stability is paramount for successful synthesis, formulation, and ultimately, the progression of new chemical entities.

This guide provides a comprehensive framework for the systematic determination of the core physical and chemical properties of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl. Rather than presenting a static list of values, this document, in the spirit of a senior application scientist, details the authoritative methodologies and the scientific rationale behind them, empowering researchers to generate high-quality, verifiable data in their own laboratories.

Compound Identity and Key Identifiers

The foundational step in any analysis is the unambiguous confirmation of the material's identity. The hydrochloride salt of this diester exists as two enantiomers, the (S) and (R) forms, which should be specified in any experimental record.

PropertyDataSource(s)
Chemical Name 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride-
Stereoisomers (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl[2][3]
Molecular Formula C₁₄H₁₉ClN₂O₄[2]
Molecular Weight 314.77 g/mol [2]
CAS Number 1217471-97-0 ((S)-enantiomer)1217442-12-0 ((R)-enantiomer)[3][4]
Physical Form White to off-white solid (presumed)-
Recommended Storage 2-8°C, under inert atmosphere[2][3]

Note: The physical form is presumed to be a solid, as is typical for hydrochloride salts of organic amines, which significantly increases crystal lattice energy compared to the free base.

Caption: Chemical Structure of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl.

Determination of Core Physical Properties

The following sections outline the authoritative protocols for determining the critical physical properties of the title compound.

Melting Point

Scientific Rationale: The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity.[5] A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.[6] This measurement is essential for quality control and for detecting potential degradation.

Experimental Protocol: Capillary Method [5][7]

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. If the material is crystalline, gently crush it into a fine powder using an agate or glass mortar and pestle. This ensures efficient and uniform heat transfer.[2]

  • Capillary Loading:

    • Tap the open end of a glass capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the sample into the sealed end. A packed column of 2-3 mm is ideal.

  • Measurement (Automated Apparatus):

    • Insert the loaded capillary into the heating block of the melting point apparatus.[8]

    • Rapid Preliminary Run: Set a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting temperature.[5] This saves time and identifies the region of interest.

    • Accurate Determination: Using a fresh sample, set the starting temperature to ~10 °C below the approximate melting point found. Set a slow, precise ramp rate (e.g., 1-2 °C/min). A slower rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[5]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (e.g., 0.5-1.5 °C).

A Dry & Powder Sample B Load Capillary Tube (2-3 mm) A->B C Fast Ramp Rate (10-20°C/min) Find Approx. MP B->C Preliminary Run D New Sample Slow Ramp Rate (1-2°C/min) C->D Accurate Run E Record T1 (Onset) Record T2 (Clear) D->E F Report Melting Range (T1 - T2) E->F

Caption: Workflow for Melting Point Determination.

Solubility Profile

Scientific Rationale: Solubility is a critical physicochemical property that profoundly influences a compound's bioavailability and developability as a therapeutic agent. For drug discovery professionals, determining solubility in various aqueous and organic media is essential for designing formulations, predicting absorption, and selecting appropriate solvents for analytical methods. The World Health Organization (WHO) provides a standardized protocol for solubility determination relevant to the Biopharmaceutics Classification System (BCS).[9][10]

Experimental Protocol: Shake-Flask Equilibrium Solubility Method [10][11]

  • Media Preparation:

    • Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[9]

    • Select a panel of relevant organic solvents (e.g., Methanol, Ethanol, DMSO, Dichloromethane).

  • Equilibrium Setup:

    • For each solvent/buffer, add an excess amount of the compound to a known volume of the liquid in a sealed vial (e.g., add 10-20 mg to 2 mL of solvent). The presence of excess solid is crucial to ensure saturation is reached.

    • Place the vials in a mechanical agitator or orbital shaker set to a constant temperature, typically 25 °C for general properties or 37 °C for physiological relevance.[10]

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can establish the time required to achieve a stable concentration.[10]

  • Sample Processing:

    • After agitation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by filtration through a 0.45 µm filter is the most robust method.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting:

    • Report the solubility in units of mg/mL or µg/mL for each solvent and pH condition.

cluster_0 Equilibration cluster_1 Sample Processing cluster_2 Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (e.g., 24h @ 25°C) A->B C Centrifuge / Settle B->C D Filter Supernatant (0.45 µm) C->D E Dilute Aliquot D->E F Quantify by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization and Structural Verification

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise structure of an organic molecule. They provide information on the chemical environment, connectivity, and number of protons and carbons in the molecule. For a novel or reference compound, obtaining high-quality NMR spectra is non-negotiable for structural confirmation.

Expected ¹H NMR Features:

  • Aromatic Protons (C₆H₅): A multiplet typically between 7.2-7.5 ppm.

  • Benzylic Protons (CH₂): A singlet or AB quartet around 5.2 ppm.

  • Piperazine Ring Protons: A complex series of multiplets between ~2.5-4.5 ppm.

  • Methyl Ester Protons (OCH₃): A sharp singlet around 3.7 ppm.

  • Methyl Protons (CH₃): A doublet around 1.2-1.5 ppm.

  • Amine/Ammonium Protons (N-H): Broad signals that may be exchangeable with D₂O.

Experimental Protocol: Sample Preparation and Analysis [12][13]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is often a first choice, but due to the hydrochloride salt, solubility may be limited. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives for polar salts.

  • Sample Preparation:

    • Weigh 5-10 mg of the compound into a clean, dry vial.

    • Add ~0.6-0.7 mL of the chosen deuterated solvent.[12]

    • Ensure the sample is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13] This step is critical as suspended solids will degrade spectral quality.

    • Insight for HCl Salts: If the compound shows poor solubility or broad peaks in neutral solvents, a specialized technique can be used. Preparing the sample in alkaline deuterated methanol (e.g., with NaOD) can neutralize the HCl salt in situ, forming the free base which is often more soluble and yields sharper signals.[4]

  • Analysis:

    • Acquire a ¹H spectrum, followed by a ¹³C spectrum (and optionally, 2D spectra like COSY and HSQC for full assignment).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Rationale: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Expected Key IR Absorptions:

  • N-H Stretch (Ammonium Salt): Broad absorption in the 2400-2800 cm⁻¹ region.

  • C=O Stretch (Ester & Carbamate): Two strong, sharp absorptions typically in the range of 1680-1750 cm⁻¹.

  • C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹.

Experimental Protocol: Thin Solid Film Method [14]

  • Solution Preparation: Dissolve a small amount (~5-10 mg) of the compound in a few drops of a volatile solvent in which it is soluble (e.g., methanol or dichloromethane).

  • Film Deposition: Place one or two drops of this solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting spectrum is too weak, another drop of the solution can be added and dried.

  • Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty chamber should be run first and automatically subtracted.

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, Electrospray Ionization (ESI) is the preferred method.

Expected Result:

  • Mode: Positive Ion ESI (+ESI)

  • Expected Ion: The primary ion observed will be the molecular ion of the free base, [M+H]⁺.

  • Calculation: The free base is C₁₄H₁₈N₂O₄. Its exact mass is 278.13. Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 279.14 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Experimental Protocol: Sample Preparation

  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile/water.

  • Analysis: The solution is infused directly into the ESI source or injected via an LC system. The mass spectrometer is scanned over an appropriate mass range (e.g., m/z 100-500) to detect the parent ion.

Conclusion

The robust physicochemical characterization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl is an indispensable activity for any research or development program utilizing this important chemical intermediate. While reference data for this specific molecule is not widely published, the application of the authoritative, standardized protocols detailed in this guide enables researchers to generate reliable and reproducible data. By following these methodologies—grounded in established principles of analytical chemistry—scientists can ensure the quality of their materials, build a foundation of trustworthy data for regulatory submissions, and confidently advance their drug discovery objectives.

References

  • Lead Sciences. (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride. [Online] Available at: [Link][2]

  • University of Calgary. Melting point determination. [Online] Available at: [Link][5]

  • Westlab Canada. (2023). Measuring the Melting Point. [Online] Available at: [Link][8]

  • SSERC. Melting point determination. [Online] Available at: [Link][6]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Online] Available at: [Link][4]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Online] Available at: [Link][14]

  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Online] Available at: [Link][7]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Online] Available at: [Link][9]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Online] Available at: [Link][10]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Online] Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. PubMed. [Online] Available at: [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments. [Online] Available at: [Link][11]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Online] Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Online] Available at: [Link]

  • University of Leicester. NMR Sample Preparation. [Online] Available at: [Link]

  • Michigan State University, Department of Chemistry. Sample Preparation - Max T. Rogers NMR Facility. [Online] Available at: [Link][12]

  • University College London. Sample Preparation. [Online] Available at: [Link][13]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Online] Available at: [Link]

  • PubChem. Benzyl 3-methylpiperazine-1-carboxylate. [Online] Available at: [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. National Institutes of Health. [Online] Available at: [Link][8]

  • Wikipedia. Piperazine. [Online] Available at: [Link][10]

  • PubChem. (S)-Benzyl 3-methylpiperazine-1-carboxylate. [Online] Available at: [Link][15]

  • NIST. 1-Benzylpiperazine. [Online] Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Online] Available at: [Link][5]

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Foundational

Core Subject: Molecular Weight and Characterization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The precise molecular weight of a chemical entity is a cornerstone of all scientific research and development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise molecular weight of a chemical entity is a cornerstone of all scientific research and development, particularly within the pharmaceutical industry. It is a fundamental parameter that underpins stoichiometry, analytical characterization, and regulatory documentation. This guide provides a comprehensive technical overview of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, focusing on the definitive calculation of its molecular weight. We will detail the theoretical calculation based on its molecular formula, outline a robust, field-proven protocol for experimental verification using mass spectrometry, and present this data within a logical, self-validating framework. This document is designed to serve as an authoritative reference for scientists engaged in synthesis, quality control, and drug discovery.

Foundational Principles: The Imperative of Accurate Molecular Weight

In the rigorous context of chemical synthesis and pharmaceutical development, ambiguity is the enemy of progress. The molecular weight (M.W.) of a compound is its unique physical signature, a quantitative value essential for:

  • Stoichiometric Precision: Ensuring the exact molar ratios required for reaction design, optimization, and yield calculation.

  • Compound Identity and Purity: Serving as the primary benchmark for analytical techniques like mass spectrometry and elemental analysis to confirm that the synthesized molecule is indeed the intended target.

  • Formulation and Dosing Calculations: Forming the basis for preparing solutions of known concentration and for calculating dosages in preclinical and clinical studies.

  • Regulatory Submission: Fulfilling a critical data requirement for all regulatory bodies (e.g., FDA, EMA) in the characterization of new chemical entities (NCEs).

This guide will systematically establish the molecular weight of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl, moving from theoretical principles to empirical validation.

Theoretical Molecular Weight Determination

The initial step is to calculate the theoretical molecular weight from the compound's molecular formula. This provides an exact value that serves as the gold standard for experimental comparison.

Molecular Formula Derivation

The compound is the hydrochloride salt of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. We must consider both the parent molecule (the free base) and the associated hydrochloride salt.

  • Free Base Formula: The structure consists of a piperazine ring substituted with a benzyl carbamate and a methyl carboxylate. Its molecular formula is C₁₄H₁₈N₂O₄ .[1][2][3][4]

  • HCl Salt Formula: The addition of one molecule of hydrogen chloride (HCl) to the free base results in the final molecular formula: C₁₄H₁₉ClN₂O₄ .[5]

Calculation from Atomic Weights

Using the standard atomic weights as defined by the International Union of Pure and Applied Chemistry (IUPAC), we can calculate the molecular weight of the hydrochloride salt.

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1412.011168.154
HydrogenH191.00819.152
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO415.99963.996
Total Molecular Weight 314.769 g/mol

Based on this calculation, the theoretical molecular weight of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl is 314.77 g/mol .[5] The molecular weight of the corresponding free base is 278.30 g/mol .[1][2][3][4]

Experimental Verification via Mass Spectrometry: A Self-Validating Protocol

Theoretical values require empirical confirmation. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is the definitive technique for this purpose. It provides not just the molecular weight but also a confirmation of the elemental composition.

Causality of Method Selection: Why ESI-MS?

Electrospray Ionization (ESI) is the chosen method because it is a "soft" ionization technique ideal for polar, thermally fragile molecules like the subject compound. It minimizes fragmentation, allowing for the clear observation of the molecular ion. We analyze in positive ion mode because the piperazine nitrogen atoms are basic and readily accept a proton (H⁺), leading to the formation of a positively charged ion, [M+H]⁺, that can be easily detected. It is critical to note that during ESI, the HCl salt dissociates in solution, and we observe the protonated free base.

Detailed Step-by-Step Methodology
  • Preparation of the Analyte Solution (10 µg/mL):

    • Accurately weigh 1.0 mg of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl.

    • Dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a 1:100 serial dilution: Take 10 µL of the stock solution and dilute with 990 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

    • Expertise Note: The addition of 0.1% formic acid to the final solvent is crucial as it provides a source of protons, ensuring efficient formation of the [M+H]⁺ ion in the ESI source.

  • Instrument Configuration (Example: Q-TOF Mass Spectrometer):

    • Ionization Mode: ESI, Positive.

    • Mass Range: Scan m/z 100–500. This range comfortably brackets the expected ion.

    • Capillary Voltage: 4.0 kV. This potential is required to generate a stable Taylor cone and initiate the electrospray process.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow rate of 500 L/hr at 250 °C. This heated gas aids in the evaporation of solvent from the charged droplets, releasing the analyte ions.

    • Calibration: Prior to analysis, the instrument must be calibrated with a known reference standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition and Interpretation:

    • Infuse the sample directly into the source at a flow rate of 10 µL/min.

    • Acquire data for 1-2 minutes.

    • Expected Result: The primary ion observed will be the protonated free base ([C₁₄H₁₈N₂O₄ + H]⁺).

    • Theoretical m/z: 278.1267 (monoisotopic mass of free base) + 1.0078 (mass of H⁺) = 279.1345 .

    • Validation: The system is self-validating. The experimentally measured m/z must match the theoretical value to within 5 ppm, and the observed isotopic distribution pattern must match the theoretical pattern for C₁₄H₁₉N₂O₄⁺.

Visualization of the Verification Workflow

The logical flow from theoretical calculation to empirical confirmation is a cornerstone of scientific integrity.

G cluster_workflow Molecular Weight Verification Workflow A 1. Theoretical Calculation Formula: C14H19ClN2O4 Calculated M.W. = 314.77 g/mol B 2. Sample Preparation 10 µg/mL in ACN/H2O + 0.1% Formic Acid A->B C 3. HRMS Analysis (ESI Positive Mode) Detect [M+H]+ of Free Base B->C D 4. Data Comparison Experimental m/z vs. Theoretical m/z (279.1345) C->D E Confirmation Gate D->E F Result: Identity & Purity Confirmed E->F  Mass Accuracy < 5 ppm  Isotopic Pattern Match

Caption: A logical workflow for the verification of molecular weight.

Data Summary Table

For clarity and quick reference, the key quantitative data is summarized below.

ParameterDescriptionValueSource
Molecular Formula (Salt) Elemental composition of the HCl salt.C₁₄H₁₉ClN₂O₄[5]
Molecular Weight (Salt) Calculated average molecular weight.314.77 g/mol [5]
Molecular Formula (Free Base) Elemental composition of the parent molecule.C₁₄H₁₈N₂O₄[1][2][3][4]
Molecular Weight (Free Base) Calculated average molecular weight.278.30 g/mol [1][2][3][4]
Monoisotopic Mass (Free Base) Exact mass of the most abundant isotope.278.1267 Da[2]
Expected Ion (ESI-MS) Protonated free base observed in the mass spec.[M+H]⁺Protocol
Theoretical m/z of Ion Calculated mass-to-charge ratio for HRMS.279.1345Protocol

Conclusion

The molecular weight of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate HCl is 314.77 g/mol , a value derived from its molecular formula, C₁₄H₁₉ClN₂O₄. This theoretical value is complemented by a robust analytical protocol for its verification via High-Resolution Mass Spectrometry, which confirms the molecular identity by detecting the protonated free base ([M+H]⁺) at a theoretical m/z of 279.1345. Adherence to this integrated approach of theoretical calculation and empirical validation ensures the highest degree of scientific integrity and provides the trustworthy data required for successful research and development outcomes.

References

  • Lead Sciences. 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.[Link]

  • Lead Sciences. (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.[Link]

  • PubChem - National Center for Biotechnology Information. Oxadixyl | C14H18N2O4.[Link]

  • National Institute of Standards and Technology (NIST). Oxadixyl - NIST Chemistry WebBook.[Link]

  • HEBEN. Oxadixyl TC.[Link]

  • IUPAC. Atomic Weights of the Elements.[Link]

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Exploratory

An In-Depth Technical Guide to (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chiral heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the stereospecificity imparted by the chiral center at the 3-position and the presence of versatile carboxylic acid and carbamate functional groups, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, a proposed synthesis pathway, and analytical methodologies for this compound, designed to support researchers in its effective utilization.

Core Molecular Attributes and Physicochemical Properties

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[1] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of experimental conditions.

Chemical and Physical Data

A summary of the key chemical and physical properties for (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is presented in Table 1. It is important to note that while some data for the hydrochloride salt is available, other specific physical properties such as melting point and solubility are not widely reported and may require experimental determination.

PropertyValueSource
Chemical Name (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochlorideN/A
CAS Number 1217471-97-0[2]
Molecular Formula C₁₄H₁₉ClN₂O₄[2]
Molecular Weight 314.77 g/mol [2]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not reportedN/A
Solubility Soluble in water, methanol. Sparingly soluble in dichloromethane, ethyl acetate. (Predicted)N/A
Storage Store at 2-8°C under an inert atmosphere.[2]
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, D₂O): δ 7.30-7.50 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.20-4.40 (m, 1H, N-CH-COO), 3.75 (s, 3H, -OCH₃), 3.20-4.00 (m, 6H, piperazine ring protons).

  • ¹³C NMR (100 MHz, D₂O): δ 172.0 (C=O, ester), 156.0 (C=O, carbamate), 135.0 (Ar-C), 128.0-129.0 (Ar-CH), 68.0 (-CH₂-Ph), 55.0 (N-CH-COO), 53.0 (-OCH₃), 40.0-50.0 (piperazine ring carbons).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretch of hydrochloride), 3000-2800 (C-H stretch), 1740 (C=O stretch, ester), 1700 (C=O stretch, carbamate), 1600, 1490 (C=C stretch, aromatic).

  • Mass Spectrometry (ESI+): m/z 279.13 [(M+H)⁺, free base].

Synthesis and Purification

A robust and scalable synthesis of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is crucial for its application in drug discovery programs. While a specific protocol for this exact molecule is not widely published, a plausible synthetic route can be designed based on established methodologies for the derivatization of piperazine scaffolds.[3][4]

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from commercially available (S)-piperazine-2-carboxylic acid.

G A (S)-Piperazine-2-carboxylic acid B (S)-Methyl piperazine-2-carboxylate A->B Esterification (SOCl₂, MeOH) C (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate B->C N-Benzylation (Benzyl Chloroformate, Base) D (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride C->D Salt Formation (HCl in Ether)

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of (S)-Piperazine-2-carboxylic acid

  • Suspend (S)-piperazine-2-carboxylic acid (1.0 eq) in methanol (10 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain crude (S)-methyl piperazine-2-carboxylate as its hydrochloride salt.

Causality: The use of thionyl chloride in methanol is a classic and efficient method for the esterification of amino acids. The reaction proceeds through an acid chloride intermediate, which is then esterified by methanol. The formation of the hydrochloride salt of the product is an inherent part of this process.

Step 2: N-Benzylation of (S)-Methyl piperazine-2-carboxylate

  • Dissolve the crude (S)-methyl piperazine-2-carboxylate hydrochloride from the previous step in a mixture of water and a suitable organic solvent (e.g., dichloromethane) (1:1, 20 vol).

  • Cool the mixture to 0 °C.

  • Add a base such as sodium carbonate or triethylamine (2.5 eq) to neutralize the hydrochloride and free the secondary amines.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-1-benzyl 3-methyl piperazine-1,3-dicarboxylate.

Causality: The N-benzylation is performed under Schotten-Baumann conditions. The less sterically hindered and more nucleophilic secondary amine at the 4-position of the piperazine ring is expected to react preferentially with benzyl chloroformate. The use of a biphasic system with a base helps to trap the HCl byproduct and drive the reaction to completion.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude (S)-1-benzyl 3-methyl piperazine-1,3-dicarboxylate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.2 M) dropwise with stirring.

  • A white precipitate should form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Causality: The formation of the hydrochloride salt is a straightforward acid-base reaction. The use of ethereal HCl allows for the clean precipitation of the salt from a non-polar organic solvent, which also serves as a final purification step.

Purification

The final product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, if required.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and chiral integrity of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.

Purity Determination by HPLC

A standard reversed-phase HPLC method can be employed to assess the purity of the compound.

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Column) A->B C Isocratic Elution (Acetonitrile/Water with 0.1% TFA) B->C D UV Detection (210 nm and 254 nm) C->D E Data Analysis (Peak Purity and Area % Report) D->E

Caption: Workflow for HPLC purity analysis.

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA), B: Acetonitrile with 0.1% TFA

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

Chiral Purity Analysis by Chiral HPLC

Ensuring the enantiomeric purity of the compound is critical for its use in stereospecific synthesis. Chiral HPLC is the method of choice for this analysis.

Proposed Chiral HPLC Method:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 0.5-1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

Method Development Rationale: The selection of the chiral stationary phase is empirical. A screening of several different chiral columns is often necessary to achieve baseline separation of the enantiomers. The mobile phase composition is then optimized to achieve good resolution and a reasonable run time.

Applications in Drug Discovery

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The specific stereochemistry and functional handles of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride make it a valuable precursor for the synthesis of novel therapeutic agents.

The benzyl carbamate group can serve as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or used in other transformations. This versatility allows for the rapid generation of libraries of diverse compounds for screening in drug discovery campaigns.

Safety and Handling

While a specific safety data sheet for (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is not widely available, based on the data for structurally related compounds, it should be handled with care.[5]

  • Hazard Statements (Predicted): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid breathing dust.

Conclusion

(S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chiral building block with significant potential in the field of pharmaceutical research and development. This technical guide has provided an overview of its properties, a proposed synthetic route, and analytical methods. While some of the specific experimental data for this compound is not yet publicly available, the information and protocols presented here provide a solid foundation for researchers to work with and further characterize this valuable synthetic intermediate.

References

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  • Lead Sciences. (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Organic Syntheses. (1963). 1-Benzylpiperazine Dihydrochloride. Org. Synth., Coll. Vol. 4, p.84. [Link]

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Sources

Foundational

Introduction: The Piperazine Dicarboxylate Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activity of Piperazine Dicarboxylate Derivatives The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of Piperazine Dicarboxylate Derivatives

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is recognized as a "privileged scaffold" in modern drug discovery.[1][2] Its unique physicochemical properties—including structural rigidity, high polarity, and the capacity to serve as both hydrogen bond donor and acceptor—frequently impart favorable pharmacokinetic profiles to drug candidates, enhancing solubility, bioavailability, and target affinity.[1][3] While the broader class of piperazine derivatives has been extensively explored, this guide focuses on a specific, highly promising subclass: piperazine dicarboxylate derivatives .

This scaffold, characterized by two carboxylic acid or ester functionalities on the piperazine core, offers a constrained and stereochemically defined framework. This structural rigidity is crucial for achieving high-affinity and selective interactions with biological targets. The presence of two modifiable carboxyl groups, along with the two ring nitrogens, provides four distinct points for chemical diversification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the synthesis, prominent biological activities, and key structure-activity relationships of these compounds, tailored for researchers and professionals in drug development.

Section 1: Synthesis of the Piperazine Dicarboxylate Core

The synthesis of piperazine dicarboxylates and their derivatives, such as piperazine-2,6-diones, is a critical first step in their biological evaluation. A common strategy involves the condensation of iminodiacetic acid derivatives with primary amines, which provides a versatile route to the core structure.[4] Further functionalization, typically at the nitrogen atoms, allows for the introduction of diverse substituents to probe structure-activity relationships.

A representative workflow for synthesizing and functionalizing the piperazine dicarboxylate scaffold is outlined below. This multi-step process begins with the formation of the core ring, followed by N-functionalization to introduce desired chemical moieties that will ultimately interact with biological targets.

G cluster_synthesis General Synthesis Workflow start Iminodiacetic Acid Derivative + Primary Amine step1 Condensation Reaction (Cyclization) start->step1 step2 Piperazine-2,6-dione Core step1->step2 step3 N-Functionalization (e.g., N-Alkylation or N-Arylation) step2->step3 step4 Introduction of Aryl/Alkyl Groups step3->step4 step5 Final Derivative for Biological Screening step4->step5

Caption: General workflow for the synthesis of N-substituted piperazine dione derivatives.

Section 2: Neuroprotective and Central Nervous System (CNS) Activity

A significant area of investigation for piperazine dicarboxylate derivatives is in the treatment of neurological disorders.[5] Their rigid structure makes them ideal candidates for targeting specific ion channels and receptors in the CNS.

Mechanism of Action: NMDA and Kainate Receptor Antagonism

Research has identified cis-piperazine-2,3-dicarboxylic acid derivatives as potent, competitive antagonists of N-methyl-D-aspartate (NMDA) receptors and GluK1-containing kainate receptors.[6] NMDA receptors are critical for synaptic plasticity but their overactivation (excitotoxicity) is implicated in a range of pathologies, including epilepsy, chronic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][6]

These derivatives bind to the GluN2 subunit of the NMDA receptor, of which there are four types (GluN2A-D).[8] Notably, certain N¹-substituted derivatives display an atypical selectivity profile, showing improved relative affinity for GluN2C and GluN2D subunits over the more common GluN2A and GluN2B types.[9] This subtype selectivity is a key goal in modern neuropharmacology, as it may allow for targeted therapeutic intervention with a reduced side-effect profile. For example, the derivative 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP) is a potent NMDA receptor antagonist derived from this scaffold.[10]

G cluster_pathway Mechanism of NMDA Receptor Antagonism Glutamate Glutamate (Agonist) NMDA_R NMDA Receptor (GluN2 Subunit) Glutamate->NMDA_R Binds & Activates Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens PDC_Deriv Piperazine Dicarboxylate Derivative (Antagonist) PDC_Deriv->NMDA_R Competitively Binds & Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to

Caption: Competitive antagonism of the NMDA receptor by piperazine dicarboxylate derivatives.

Quantitative Data on Receptor Affinity

The affinity and selectivity of these compounds can be quantified through radioligand binding assays. The data below highlights the potency of select derivatives.

Compound IDTarget Receptor SubunitKᵢ (nM)Reference
16e NR2A130 ± 20[9]
NR2B180 ± 20[9]
NR2C3.0 ± 0.4[9]
NR2D2.9 ± 0.5[9]
16f NR2A300 ± 30[9]
NR2B410 ± 60[9]
NR2D60 ± 10[9]

Section 3: Anticancer Potential

The piperazine scaffold is a component of numerous approved anticancer drugs, and dicarboxylate derivatives are emerging as a promising area of investigation.[1][11] Studies on closely related piperazine-2,6-diones and other derivatives have revealed potent cytotoxic effects against a range of human cancer cell lines, including those of the colon, breast, and nervous system.[1][4]

Mechanism of Action: Induction of Caspase-Dependent Apoptosis

A primary mechanism underlying the anticancer activity of piperazine derivatives is the induction of programmed cell death, or apoptosis. One novel piperazine compound demonstrated potent growth inhibition (GI₅₀ = 0.06-0.16 μM) by inducing caspase-dependent apoptosis.[5][12][13] This was achieved through the simultaneous inhibition of multiple critical cancer signaling pathways, most notably the PI3K/AKT pathway .[5][13]

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a hallmark of many cancers. By inhibiting this pathway, piperazine derivatives can downregulate anti-apoptotic proteins (like Bcl-2) and upregulate pro-apoptotic proteins (like Bax), ultimately leading to the activation of caspases and the execution of apoptosis.[14] Further studies have shown that some derivatives can also induce apoptosis through the generation of reactive oxygen species (ROS) and downregulation of the anti-apoptotic protein c-FLIP, engaging both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[15]

G cluster_pathway Anticancer Mechanism via PI3K/AKT Inhibition PDC Piperazine Derivative PI3K PI3K PDC->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-Apoptotic) AKT->Bcl2 Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes

Caption: Induction of apoptosis via inhibition of the PI3K/AKT signaling pathway.

Quantitative Data on Cytotoxicity

The efficacy of these compounds is determined using cell viability assays, such as the MTT assay, to calculate the concentration required to inhibit 50% of cell growth (GI₅₀ or IC₅₀).

Compound ClassCell LineActivityValue (µM)Reference
Novel Piperazine DerivativeK562 (Leukemia)GI₅₀0.06 - 0.16[5][13]
Vindoline-Piperazine Conjugate (Cmpd 23)MDA-MB-468 (Breast)GI₅₀1.00[1]
Vindoline-Piperazine Conjugate (Cmpd 25)HOP-92 (Lung)GI₅₀1.35[1]
N-methylpiperidine derivative (trans)HT 29 (Colon)IC₅₀6 - 11[16]
Piperazinyl ImidazoleMCF-7 (Breast)IC₅₀14.05[11]

Section 4: Structure-Activity Relationship (SAR) Insights

The therapeutic potential of piperazine dicarboxylates is defined by their structure-activity relationships (SAR). The four points of diversification on the scaffold allow for systematic modification to optimize potency and selectivity.

  • N-Substituents are Key for Selectivity: In the series of NMDA receptor antagonists, the nature of the substituent on the N¹ position is critical for determining subunit selectivity.[9] The introduction of bulky, hydrophobic groups, such as a phenanthrenyl-carbonyl moiety, shifts the selectivity profile towards NR2C/NR2D subunits and away from the more ubiquitous NR2A/NR2B subunits.[9] This suggests that the N¹ position interacts with a region of the receptor's binding pocket that differs significantly between subunits.

  • Stereochemistry Influences Activity: For many piperazine derivatives, stereochemistry is a crucial determinant of biological activity. The constrained nature of the ring fixes the spatial orientation of the dicarboxylate groups and the N-substituents, and often only one enantiomer or diastereomer possesses the desired pharmacological effect.[17]

  • Carboxylate vs. Bioisosteres: Modification of the carboxylic acid groups into esters, amides, or other bioisosteres can dramatically alter a compound's properties. These changes affect not only target binding but also cell permeability, metabolic stability, and overall pharmacokinetic behavior.

Section 5: Key Experimental Protocols

The evaluation of piperazine dicarboxylate derivatives relies on a suite of standardized in vitro assays. The following protocols provide a self-validating framework for assessing cytotoxicity and antimicrobial activity.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells into a purple formazan product.[18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the piperazine dicarboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[20]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[20][21]

  • Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀/GI₅₀ value.

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells (1x10⁴ cells/well) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (1.5-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Step-by-Step Methodology:

  • Inoculum Preparation: From a pure overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) and prepare a stock solution. Create a series of two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[24]

  • Inoculation: Further dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well of the microtiter plate containing the compound dilutions.[25]

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.[25]

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[22]

Protocol 3: Cholinesterase Inhibition Assessment via Ellman's Method

This spectrophotometric assay is the gold standard for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[26] It quantifies the activity of the enzyme by measuring the increase in absorbance at 412 nm.[27]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a substrate solution of acetylthiocholine iodide (ATCh).[28][29]

  • Assay Setup: In a 96-well plate or cuvette, add the phosphate buffer, the DTNB solution, and the cholinesterase enzyme solution.

  • Inhibitor Addition: Add various concentrations of the piperazine dicarboxylate derivative to the wells. Include a control with no inhibitor. Incubate for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[28]

  • Reaction Initiation: Start the reaction by adding the ATCh substrate to all wells.[28]

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.[27]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion and Future Outlook

Piperazine dicarboxylate derivatives represent a structurally elegant and highly versatile scaffold for the development of novel therapeutic agents. Their constrained conformation and multiple points for chemical modification have enabled the discovery of potent and selective modulators of key biological targets. The demonstrated activity as subtype-selective NMDA receptor antagonists highlights their significant potential in the field of neuropharmacology for treating complex CNS disorders. Furthermore, emerging evidence of their ability to induce apoptosis in cancer cells via inhibition of critical survival pathways, such as PI3K/AKT, positions them as valuable leads in oncology.

Future research should focus on expanding the structure-activity relationship studies to fully exploit the synthetic tractability of the scaffold. A deeper investigation into the in vivo efficacy, metabolic stability, and safety profiles of lead compounds will be essential for translating the in vitro promise of these derivatives into clinically viable drug candidates. The continued application of rational design principles to the piperazine dicarboxylate core is poised to yield next-generation therapeutics with enhanced potency and selectivity.

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  • Rivera, G., et al. (2021). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 26(11), 3326. Available at: [Link]

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Exploratory

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the designation of a "privileged scaffold." This guide provides a comprehensive technical overview of the piperazine core, elucidating the physicochemical and structural characteristics that underpin its remarkable versatility. We will explore its multifaceted roles across a spectrum of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. Furthermore, this guide will delve into key structure-activity relationships, modern synthetic methodologies, and provide practical experimental protocols. By synthesizing fundamental principles with field-proven insights, this document aims to serve as an essential resource for researchers and professionals engaged in the art and science of drug discovery and development.

Introduction: The "Privileged" Piperazine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, constituting the core of over 75% of FDA-approved drugs.[1] Among these, the piperazine scaffold is the third most common nitrogen heterocycle found in drug discovery.[1] Its simple, yet highly functional, structure has made it an indispensable tool for medicinal chemists.

1.1. What is Piperazine?

Piperazine is a saturated six-membered ring with the molecular formula C₄H₁₀N₂. The two nitrogen atoms are located in a 1,4-relationship, which confers a unique set of properties to the molecule. In its unbound state, the piperazine ring typically adopts a chair conformation, which is crucial for its interaction with biological targets.[2]

1.2. Why is it a "Privileged Scaffold"?

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. The piperazine ring exemplifies this concept due to several key features:

  • Physicochemical Properties: The two nitrogen atoms have an appropriate pKa, which allows them to be protonated at physiological pH. This enhances water solubility and is critical for bioavailability.[3] The piperazine moiety provides an excellent balance between water solubility and lipophilicity, which can be fine-tuned through substitution.[4]

  • Synthetic Tractability: The secondary amine nature of the nitrogen atoms makes them readily amenable to a wide range of chemical modifications. This allows for the straightforward introduction of various substituents to explore the chemical space and optimize pharmacodynamic and pharmacokinetic properties.[3][5]

  • Structural and Conformational Features: The piperazine ring acts as a versatile linker or a key pharmacophoric element. Its defined conformational preference allows for a predictable presentation of substituents towards the biological target. The N1 and N4 positions offer distinct vectors for substitution, enabling precise control over the molecule's three-dimensional shape.[3]

These attributes have led to the incorporation of the piperazine scaffold into a multitude of blockbuster drugs, including Imatinib (Gleevec) for cancer and Sildenafil (Viagra) for erectile dysfunction.[1]

Physicochemical Properties and Their Impact on Drug Design

The therapeutic success of piperazine-containing drugs is intrinsically linked to the scaffold's unique physicochemical properties. Understanding these properties is paramount for rational drug design.

2.1. Basicity and pKa: The Key to Solubility and Bioavailability

Piperazine is a weak base with two pKa values, typically around 5.35 and 9.73 at 25°C.[2][6] This diprotic nature means that the degree of ionization can be modulated based on the pH of the surrounding environment. At physiological pH (~7.4), one of the nitrogen atoms is often protonated, which significantly increases the molecule's aqueous solubility. This is a crucial factor for oral bioavailability, as the drug must dissolve in the gastrointestinal tract to be absorbed.[3] The ability to form salts with various acids is another key advantage, allowing for the optimization of formulation and stability.[6]

2.2. Conformational Flexibility

The piperazine ring predominantly exists in a chair conformation. This conformation minimizes steric strain and provides a well-defined three-dimensional structure. The substituents on the nitrogen atoms can occupy either axial or equatorial positions, and the interplay between these conformations can influence receptor binding affinity and selectivity.

2.3. Water Solubility and Lipophilicity Balance (LogP)

A successful drug molecule must possess a delicate balance between hydrophilicity (for dissolution) and lipophilicity (for membrane permeation). Piperazine itself is freely soluble in water.[2][6] By judiciously selecting substituents at the N1 and N4 positions, medicinal chemists can modulate the overall lipophilicity (often measured as LogP) of the molecule to achieve the desired pharmacokinetic profile.[4]

Table 1: Key Physicochemical Properties of Piperazine and its Salts
PropertyValueSignificance in Drug Design
pKa1 5.35Influences ionization and solubility in acidic environments (e.g., stomach).[2][6]
pKa2 9.73Determines the degree of protonation at physiological pH, impacting solubility and receptor interaction.[2][6]
Water Solubility Freely solubleProvides a good starting point for developing orally bioavailable drugs.[2][6]
Melting Point 106-108 °CImportant for solid-state characterization and formulation development.[6]
Hygroscopicity HygroscopicCan affect the stability and handling of the drug substance; salt formation can mitigate this.[6]

The Pharmacodynamic Versatility of the Piperazine Scaffold

The piperazine nucleus is a common feature in drugs targeting a wide array of diseases, demonstrating its remarkable pharmacodynamic versatility.[7][8]

3.1. Central Nervous System (CNS) Agents

The piperazine scaffold is particularly prominent in drugs that act on the central nervous system.[9] Many of these drugs modulate the activity of neurotransmitter receptors, such as those for dopamine and serotonin.[10]

  • Antipsychotics: Atypical antipsychotics like clozapine and ziprasidone incorporate a piperazine ring. These drugs often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[9][11]

  • Antidepressants: Drugs such as vortioxetine and trazodone feature a piperazine moiety and are involved in the modulation of serotonin pathways.[5][9][12]

  • Anxiolytics: Buspirone, an anxiolytic agent, contains a pyrimidinylpiperazine unit and acts as a serotonin 5-HT1A receptor agonist.[9]

The mechanism often involves the piperazine ring acting as a linker to position an aryl group (e.g., phenyl, pyridinyl) for optimal interaction with the receptor binding pocket.

Signaling Pathway Diagram: Mechanism of Atypical Antipsychotics

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Activates Sero Serotonin HT2AR 5-HT2A Receptor Sero->HT2AR Activates Effect Reduced Psychotic Symptoms D2R->Effect HT2AR->Effect Drug Atypical Antipsychotic (e.g., Clozapine) Drug->D2R Blocks Drug->HT2AR Blocks

Caption: Atypical antipsychotics containing a piperazine scaffold often block D2 and 5-HT2A receptors.

3.2. Anticancer Agents

The piperazine ring is a key component of several successful anticancer drugs.[12]

  • Tyrosine Kinase Inhibitors (TKIs): The blockbuster drug Imatinib (Gleevec) contains a piperazine moiety that is crucial for its binding to the ATP-binding site of the Bcr-Abl tyrosine kinase.[1] This has revolutionized the treatment of chronic myeloid leukemia.

  • Other Mechanisms: Piperazine derivatives have been shown to exert anticancer effects through various other mechanisms, including inhibition of the cell cycle, induction of apoptosis, and anti-angiogenesis.[3][13]

Table 2: Examples of Piperazine-Containing Anticancer Drugs and their Activity
DrugTargetCancer IndicationExample IC50 Value
Imatinib Bcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia, GIST~100 nM (Bcr-Abl)
Compound 8 (Chalcone-dithiocarbamate hybrid) Not specifiedProstate Cancer (PC3 cells)1.05 µM[3]
Various derivatives MultipleVarious cancer cell linesIC50 values as low as 0.032 mM[7]

3.3. Antiviral Agents

The adaptability of the piperazine scaffold has been leveraged in the development of antiviral drugs.[14]

  • HIV Inhibitors: Several anti-HIV agents incorporate a piperazine ring. For instance, Atevirdine is a non-nucleoside reverse transcriptase inhibitor, and Dolutegravir is an integrase strand transfer inhibitor.[14]

  • Other Viruses: Piperazine derivatives have also shown activity against other viruses, such as the Anatid herpesvirus-1, where they may modulate the host's innate immune response.[15]

3.4. Antimicrobial and Antifungal Agents

  • Antibacterials: The fluoroquinolone antibiotic Ciprofloxacin contains a piperazine ring, which contributes to its broad-spectrum activity.[5]

  • Antifungals: Itraconazole, a triazole antifungal agent, utilizes a piperazine linker in its structure.[5]

3.5. Other Therapeutic Areas

The applications of piperazine-containing drugs extend to numerous other fields:

  • Anthelmintics: The original therapeutic use of piperazine was for the treatment of parasitic worm infections. It acts as a GABA receptor agonist in helminths, causing paralysis of the worms.[2]

  • Antihistamines: Drugs like cyclizine and cetirizine contain a piperazine core and are used to treat allergies and motion sickness.[5]

  • Cardiovascular Agents: Sildenafil (Viagra), a PDE5 inhibitor used for erectile dysfunction, features a methylpiperazine group.[1]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For piperazine derivatives, the substitutions at the N1 and N4 positions are of primary importance.[3]

4.1. The Importance of N1 and N4 Substitutions

The two nitrogen atoms of the piperazine ring offer independent points for modification.

  • N1-Substituent: This position is often occupied by an aryl or heteroaryl group, which can engage in key interactions (e.g., pi-stacking, hydrogen bonding) with the target protein. The nature of this group is critical for determining the compound's primary pharmacological activity.

  • N4-Substituent: This position is frequently used to attach larger, more complex moieties or to introduce groups that modulate the molecule's physicochemical properties, such as solubility and metabolic stability.

For example, in many CNS-active drugs, an arylpiperazine moiety serves as the core pharmacophore, while the N4 substituent is varied to fine-tune receptor subtype selectivity and pharmacokinetic parameters.[16]

4.2. Case Study: SAR of Sulfonylpiperazine Analogs as Nicotinic Receptor Modulators

In a study of sulfonylpiperazine analogs as negative allosteric modulators of neuronal nicotinic receptors, SAR studies revealed that:

  • The nature of the arylsulfonyl group at one end of the piperazine was important for potency.

  • The other end of the piperazine could be modified to influence selectivity between different receptor subtypes.[17]

This highlights the modular nature of piperazine-based drug design, where different parts of the molecule can be independently optimized for specific properties.

Logical Relationship Diagram: General SAR Principles for Piperazine Derivatives

Piperazine Piperazine Core N1 N1-Substituent (e.g., Aryl) Piperazine->N1 N4 N4-Substituent (e.g., Linker + Functional Group) Piperazine->N4 Activity Pharmacological Activity (Target Affinity) N1->Activity Defines Selectivity Target Selectivity N1->Selectivity Influences N4->Selectivity Influences PK Pharmacokinetics (ADME Properties) N4->PK Modulates

Caption: SAR for piperazine derivatives often involves modifying N1 for activity and N4 for pharmacokinetics.

Synthesis of Piperazine Derivatives: Key Methodologies

The widespread use of the piperazine scaffold is also due to its accessibility through various synthetic routes.

5.1. Classical Synthesis Routes

Traditional methods for synthesizing the piperazine ring often involve the cyclization of appropriate precursors. For example, the reaction of an aniline intermediate with bis(2-chloroethyl)amine hydrochloride can be used to construct the piperazine ring.[18]

5.2. Modern Synthetic Strategies

More recent advances have focused on the efficient and selective functionalization of the piperazine core. These include:

  • Palladium-catalyzed cross-coupling reactions: For the synthesis of N-arylpiperazines.

  • Reductive amination: A common method for introducing substituents at the nitrogen atoms.

  • C-H functionalization: Emerging techniques that allow for the direct modification of the carbon atoms of the piperazine ring, providing access to novel chemical space.[1]

5.3. Experimental Protocol: General Procedure for N-Arylsulfonylation of Piperazine

This protocol describes a common step in the synthesis of many piperazine-based drug candidates, based on methodologies found in the literature.[17]

Objective: To synthesize an N-arylsulfonyl piperazine intermediate.

Materials:

  • Piperazine (excess)

  • Arylsulfonyl chloride (e.g., p-fluorobenzenesulfonyl chloride)

  • Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve an excess of piperazine (e.g., 5-10 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add a solution of the arylsulfonyl chloride (1 equivalent) in dichloromethane to the cooled piperazine solution over 15-30 minutes. The use of excess piperazine helps to minimize the formation of the di-substituted product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting arylsulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-arylsulfonyl piperazine.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of the reaction is validated by the disappearance of the starting material on TLC and the appearance of a new spot corresponding to the product. The final structure is unequivocally confirmed by spectroscopic analysis. The use of excess piperazine is a key experimental choice to ensure monosubstitution, which simplifies purification.

Experimental Workflow Diagram: Synthesis of a Piperazine Derivative

G Start Starting Materials (Piperazine, Arylsulfonyl Chloride) Reaction N-Arylsulfonylation (DCM, 0°C to RT) Start->Reaction Workup Aqueous Work-up (Wash with NaHCO3, Brine) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product (N-Arylsulfonyl Piperazine) Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: A typical workflow for the synthesis and purification of a piperazine derivative.

Future Perspectives and Conclusion

The piperazine scaffold continues to be a fertile ground for drug discovery.[4]

6.1. Emerging Roles

Researchers are exploring piperazine derivatives for new therapeutic applications, including the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for novel antiviral and antiparasitic agents.[3][19] The use of piperazine as a linker in Proteolysis Targeting Chimeras (PROTACs) is another exciting area of research.

6.2. Challenges and Opportunities

While the piperazine scaffold offers many advantages, challenges remain. These include achieving subtype selectivity for certain receptor families and overcoming drug resistance in oncology and infectious diseases.[20] However, advances in synthetic chemistry, computational modeling, and our understanding of biology will continue to create new opportunities for the development of innovative piperazine-based therapeutics.

6.3. Concluding Remarks

From its humble beginnings as an anthelmintic agent to its current status as a cornerstone of modern pharmacotherapy, the piperazine scaffold has demonstrated unparalleled versatility and robustness. Its unique combination of physicochemical properties, synthetic accessibility, and structural diversity ensures that it will remain a "privileged" and highly valuable tool for medicinal chemists for the foreseeable future. The continued exploration of this remarkable heterocycle promises to yield the next generation of life-saving medicines.

References

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Foundational

An In-Depth Technical Guide to the Pharmacological Profile of Benzylpiperazine (BZP) Compounds

Abstract This technical guide provides a comprehensive analysis of the pharmacological profile of 1-benzylpiperazine (BZP) and its related compounds. BZP emerged as a prominent psychoactive substance in recreational drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 1-benzylpiperazine (BZP) and its related compounds. BZP emerged as a prominent psychoactive substance in recreational drug markets, often marketed as a "legal" alternative to illicit stimulants like amphetamine and MDMA.[1] This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on the neurochemical mechanisms, structure-activity relationships, pharmacokinetics, and toxicological aspects of BZP. We will delve into the causality behind its complex pharmacology, detail the experimental methodologies used for its characterization, and present a validated understanding of its effects on the central nervous system.

Introduction: From Anthelmintic Research to Recreational Drug

1-Benzylpiperazine (IUPAC: 1-benzylpiperazine; CAS: 2759-28-6) is a synthetic compound belonging to the piperazine chemical class.[2] Though sometimes erroneously associated with anthelmintic (anti-parasitic) agents due to the use of the parent compound piperazine for this purpose, BZP itself has no licensed medical use.[3] Its history begins in 1944 with its synthesis by Burroughs Wellcome & Company.[4][5] In the 1970s, it was investigated as a potential antidepressant, but this line of research was abandoned when studies revealed amphetamine-like effects and a significant potential for abuse.[4][5][6]

By the late 1990s and early 2000s, BZP gained notoriety as the primary active ingredient in "party pills," particularly in New Zealand, before its use spread to Europe and North America.[3][6] These products often contained a mixture of BZP and other piperazine derivatives, most commonly 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to crudely mimic the effects of MDMA.[3][7] The complex and often unpredictable effects of these combinations, coupled with reports of significant toxicity, led to widespread legislative control, with BZP now classified as a Schedule I controlled substance in the United States and subject to control in the European Union.[2][3][5]

This guide will dissect the pharmacological underpinnings of BZP's stimulant and psychoactive effects, providing a detailed framework for understanding its interaction with neuronal systems.

Core Pharmacodynamics: A "Messy" Interaction with Monoamine Systems

The primary pharmacological actions of BZP are centered on its ability to modulate the synaptic concentrations of the key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Its mechanism is multifaceted, involving both the inhibition of reuptake and the promotion of neurotransmitter release, leading some researchers to label it a "messy drug".[8]

Interaction with Monoamine Transporters

BZP functions as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to a competitive inhibition of reuptake and promoting transporter-mediated release (efflux) of these neurotransmitters from the presynaptic terminal into the synapse.[3][9][10] This dual action is a hallmark of psychostimulants like amphetamine. Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[3]

The effects are not equipotent across the three transporter systems. BZP displays a preferential action on the dopaminergic and noradrenergic systems over the serotonergic system.[10] This profile is more akin to amphetamine than to MDMA, which has a more pronounced serotonergic action.[4][11] The combination of BZP with the more serotonin-selective TFMPP was a deliberate attempt to create a more MDMA-like subjective experience by augmenting the serotonergic effects.[10][11]

A standard method to quantify the activity of compounds like BZP at monoamine transporters involves in vitro uptake or release assays using rat brain synaptosomes or cultured cells expressing the specific human transporters (hDAT, hNET, hSERT).

Objective: To determine the potency (IC₅₀ for uptake inhibition or EC₅₀ for release) of BZP at DAT, NET, and SERT.

Methodology (Release Assay Example):

  • Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) via differential centrifugation.

  • Radiolabel Loading: Pre-load the synaptosomes by incubating them with a low concentration of a radiolabeled substrate, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Initiation of Release: Add varying concentrations of BZP (or a reference compound like d-amphetamine) to the synaptosome suspension.

  • Termination and Scintillation Counting: After a short incubation period (e.g., 10-30 minutes), rapidly terminate the reaction by filtration. The amount of radiolabel released into the supernatant is quantified using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radiolabel released against the log concentration of BZP. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value (the concentration that elicits 50% of the maximal release).

Receptor Interactions

Beyond its primary action on transporters, BZP also interacts directly with several neurotransmitter receptors, which contributes to its complex side-effect profile.

  • Serotonin (5-HT) Receptors: BZP acts as a non-selective agonist at various 5-HT receptors.[4] Its activity at 5-HT₂A receptors may be responsible for mild hallucinogenic effects reported at high doses.[4] Interactions with 5-HT₂B and 5-HT₃ receptors, which are densely expressed in the gastrointestinal tract and involved in migraine pathways respectively, are thought to contribute to peripheral side effects and headaches.[4]

  • Adrenergic Receptors: BZP is an antagonist at α2-adrenergic receptors.[4] These receptors typically function as presynaptic autoreceptors that provide negative feedback on norepinephrine release. By blocking these receptors, BZP inhibits this negative feedback, leading to a further increase in synaptic norepinephrine levels, augmenting its stimulant effects.[4][8]

The following diagram illustrates the primary neurochemical actions of BZP at a monoaminergic synapse.

BZP_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicles (DA, NE, 5-HT) Synapse Synaptic Cleft Vesicle->Synapse Release MAO MAO BZP_pre BZP DAT DAT BZP_pre->DAT Promotes Efflux NET NET BZP_pre->NET Promotes Efflux SERT SERT BZP_pre->SERT Promotes Efflux Alpha2 α2-Adrenergic Autoreceptor BZP_pre->Alpha2 Antagonism (Blocks) Post_Receptor Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin) Synapse->Post_Receptor Binding & Signal Transduction Synapse->DAT Reuptake Synapse->NET Reuptake Synapse->SERT Reuptake DAT->MAO NET->MAO SERT->MAO Alpha2->Vesicle Inhibits Release (Negative Feedback) BZP_Metabolism BZP 1-Benzylpiperazine (BZP) Metabolite1 3-Hydroxy-BZP BZP->Metabolite1 CYP450 (Hydroxylation) Metabolite2 4-Hydroxy-BZP BZP->Metabolite2 CYP450 (Hydroxylation) Conjugates Glucuronide and/or Sulfate Conjugates Metabolite1->Conjugates Phase II Conjugation Metabolite2->Conjugates Phase II Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of BZP.

Clinical and Toxicological Profile

The subjective and physiological effects of BZP are consistent with its sympathomimetic and CNS stimulant properties.

Reported Subjective Effects

Users report feelings of euphoria, increased energy and alertness, enhanced sociability, and heightened sensory perception. [4][12][13]In drug discrimination studies, animals trained to recognize amphetamine or cocaine will fully substitute BZP, indicating a similar interoceptive state. [5][14]

Physiological and Adverse Effects

The stimulant effects manifest as increased heart rate (tachycardia), elevated blood pressure, pupil dilation (mydriasis), and insomnia. [3][4][12]However, BZP has a narrow safety margin, and a wide range of adverse effects are commonly reported: [4][13]

  • Common: Anxiety, agitation, headaches, dizziness, confusion, nausea, vomiting, and tremor. [4][10][13]* Severe: Grand mal seizures have been reported even in individuals without a history of epilepsy. [3][4]Other severe toxicities include acute psychosis, renal toxicity, hyperthermia, and rhabdomyolysis. [4][9]* Serotonin Syndrome: When combined with other serotonergic agents (like TFMPP or antidepressants), there is a significant risk of serotonin syndrome, a potentially fatal condition characterized by autonomic dysfunction, neuromuscular excitation, and altered mental state. [4][13][15]

Neurotoxicity

The potential for BZP to cause long-term neurotoxicity is a significant concern. In vitro studies using cell models have shown that BZP can induce mitochondrial dysfunction, increase oxidative stress, and trigger apoptotic pathways (programmed cell death) in neuronal cells. [9]Specifically, BZP has been shown to cause the release of MPP+, a known neurotoxin, via the dopamine transporter, which can lead to the death of dopaminergic neurons. [9]While the long-term effects in humans are not well-documented, these cellular-level findings suggest a potential for neurodegenerative consequences with chronic or high-dose use. [9]

Analytical Methodologies

The identification and quantification of BZP in seized materials and biological samples are critical for forensic and clinical toxicology.

  • Screening: Preliminary colorimetric tests, such as the Marquis reagent, give a negative result for BZP, which can help distinguish it from amphetamine-type substances. [7]However, it does produce a positive blue reaction with the Nitroprusside reagent. [3][16]* Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust method for the unambiguous identification of BZP. [3][7]The mass spectrum of BZP is characterized by a base peak at m/z 91 (the tropylium ion from the benzyl group) and other significant fragments. [3]* Quantification: For quantitative analysis in biological fluids like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. [17][18]

Conclusion

1-Benzylpiperazine is a potent CNS stimulant with a complex pharmacological profile characterized by a primary interaction with dopamine and norepinephrine transporters, supplemented by actions on serotonin systems and various postsynaptic receptors. [8]While its effects are qualitatively similar to d-amphetamine, its lower potency necessitates higher doses, increasing the risk of significant toxicity, including seizures and potential neurotoxic damage. [4][5][9]Its "messy" pharmacology, involving multiple neurotransmitter systems, contributes to a wide range of unpredictable and dangerous side effects, particularly when combined with other substances like TFMPP or alcohol. [4][8]This guide provides a foundational understanding for researchers investigating the mechanisms of novel psychoactive substances and for clinicians managing intoxications related to piperazine derivatives.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from . [Source: www.euda.europa.eu]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved January 22, 2026, from [Link]. [Source: en.wikipedia.org]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(6), 1835–1846. [Source: PubMed Central]
  • Tan, S., Zulkifli, A., & Rajion, A. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 25-31. [Source: Malaysian Journal of Forensic Sciences]
  • Koprowska, K., Zawadzki, M., & Szukalsk, J. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 30(3), 434-444. [Source: Neurotoxicity Research]
  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP).
  • Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Retrieved from [Link]. [Source: www.uniprix.com]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved January 22, 2026, from [Link]. [Source: pubchem.ncbi.nlm.nih.gov]

  • Wikipedia. (n.d.). Mephedrone. Retrieved January 22, 2026, from [Link]. [Source: en.wikipedia.org]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]. [Source: www.deadiversion.usdoj.gov]

  • Cohen, B. M., & Butler, R. (2016). Benzylpiperazine: "A messy drug".
  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]. [Source: www.swgdrug.org]

  • U.S. Department of Justice. (n.d.). BZP Fast Facts. Retrieved from [Link]. [Source: www.justice.gov]

  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Source: PubMed]
  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Source: PubMed]
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]. [Source: www.unodc.org]

  • Brennan, K. A., Gittings, D., & Johnstone, A. C. (2007). Benzylpiperazine: a drug of abuse?. Journal of Psychopharmacology, 21(8), 889-895. [Source: PubMed]
  • DrugWise. (n.d.). BZP. Retrieved from [Link]. [Source: www.drugwise.org.uk]

  • ResearchGate. (n.d.). (PDF) Benzylpiperazine: A drug of abuse?.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Source: RSC Publishing]
  • Release. (n.d.). BZP. Retrieved from [Link]. [Source: www.release.org.uk]

  • Russell, B., & Tingle, M. (2011). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. Analytical and Bioanalytical Chemistry, 401(6), 2013-2017. [Source: PubMed]
  • ResearchGate. (n.d.). N-benzylpiperazine has characteristics of a drug of abuse.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

As a Senior Application Scientist, this document provides a comprehensive guide for the synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride. The protocol is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a comprehensive guide for the synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride. The protocol is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying scientific rationale for each choice in the synthetic pathway.

Introduction

Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, valued for their unique physicochemical properties that can enhance the bioavailability and efficacy of therapeutic agents.[1] The piperazine ring, a nitrogen-containing heterocycle, can form multiple hydrogen bonds, modulate acid-base constants, and improve the water solubility of drug candidates.[1]

The target molecule, 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, is a chiral building block used in the synthesis of more complex pharmaceutical compounds. Its structure features a piperazine core with three distinct functional groups: a benzyloxycarbonyl (Cbz) protecting group at the N1 position, a methyl ester at the C3 position, and a secondary amine at the N4 position, which is isolated as a hydrochloride salt. This arrangement provides a versatile platform for further chemical modification.

This guide outlines a robust, three-step synthetic strategy starting from piperazine-2-carboxylic acid. The methodology involves:

  • Selective N-protection of the N1 nitrogen with a benzyloxycarbonyl (Cbz) group.

  • Esterification of the C3 carboxylic acid to its corresponding methyl ester.

  • Salt formation to yield the stable and crystalline hydrochloride product.

Synthetic Scheme

The overall synthetic pathway is illustrated below, proceeding from the starting material, piperazine-2-carboxylic acid, to the final hydrochloride salt.

G start Piperazine-2-carboxylic acid intermediate 1-(Benzyloxycarbonyl)piperazine- 2-carboxylic acid start->intermediate Step 1: N1-Protection free_base 1-Benzyl 3-methyl piperazine- 1,3-dicarboxylate (Free Base) intermediate->free_base Step 2: Esterification final_product 1-Benzyl 3-methyl piperazine- 1,3-dicarboxylate hydrochloride free_base->final_product Step 3: Salt Formation reagent1 Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3) H2O / Dioxane reagent2 Thionyl Chloride (SOCl2) Methanol (MeOH) reagent3 HCl in Ethanol or Ether

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Solvents Equipment
Piperazine-2-carboxylic acidRound-bottom flasks (various sizes)
Benzyl Chloroformate (Cbz-Cl)Magnetic stirrer with heating plate
Sodium Bicarbonate (NaHCO₃)Ice-water bath
1,4-DioxaneSeparatory funnel
Diethyl EtherRotary evaporator
Thionyl Chloride (SOCl₂)pH paper or pH meter
Methanol (anhydrous)Suction filtration apparatus (Büchner funnel)
Ethyl Acetate (EtOAc)Glassware for extraction and crystallization
Saturated aq. NaHCO₃ solutionFume hood
Brine (saturated aq. NaCl)Standard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄)NMR spectrometer, Mass spectrometer (for analysis)
Hydrochloric Acid (ethanolic or ethereal solution)Melting point apparatus

Experimental Protocols

Part A: Synthesis of 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (Intermediate 1)

Scientific Rationale: This step selectively protects the nitrogen at the 1-position. The benzyloxycarbonyl (Cbz) group is chosen for its stability under various reaction conditions and its ease of removal via catalytic hydrogenolysis, a common deprotection strategy.[2][3] The Schotten-Baumann reaction conditions, using a biphasic system with a mild inorganic base, facilitate the reaction while minimizing side products.

Procedure:

  • In a 250 mL round-bottom flask, dissolve piperazine-2-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (3.0 eq).

  • Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • To this solution, add benzyl chloroformate (1.1 eq) dissolved in 1,4-dioxane (2 mL per gram of Cbz-Cl) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate should form.

  • Collect the solid precipitate by suction filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the resulting white solid under vacuum to yield 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.

Part B: Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate (Free Base)

Scientific Rationale: This step converts the carboxylic acid at the C3 position into a methyl ester. Using thionyl chloride in methanol is a highly efficient method for this transformation.[1] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which then protonates the carboxylic acid, activating it for nucleophilic attack by methanol. The reaction is driven to completion by the evolution of SO₂ and HCl gases.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend the intermediate from Part A (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise via a syringe. Gas evolution will be observed.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil or solid. This product can be purified by column chromatography if necessary.

Part C: Formation of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (Final Product)

Scientific Rationale: Converting the final compound, which is a free base due to the N4 amine, into its hydrochloride salt serves several purposes. It typically yields a stable, crystalline solid that is easier to handle, purify, and store than the corresponding free base.[2] The precipitation from a non-polar solvent ensures high purity.

Procedure:

  • Dissolve the free base from Part B in a minimal amount of ethyl acetate or diethyl ether.

  • To this solution, add a 1M solution of HCl in ethanol or ether dropwise with stirring until the solution becomes acidic (test with pH paper).

  • A white precipitate will form immediately. Continue stirring for an additional 15-30 minutes in an ice bath to ensure complete precipitation.

  • Collect the white solid by suction filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the final 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.

Overall Synthesis Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Salt Formation a0 Dissolve Starting Material a1 Cool to 0-5 °C a0->a1 a2 Add Cbz-Cl Dropwise a1->a2 a3 Stir Overnight at RT a2->a3 a4 Acidify & Precipitate a3->a4 a5 Filter & Dry Intermediate 1 a4->a5 b0 Suspend Intermediate 1 in MeOH a5->b0 Proceed with Intermediate 1 b1 Cool to 0-5 °C b0->b1 b2 Add SOCl2 Dropwise b1->b2 b3 Reflux for 4-6 hours b2->b3 b4 Evaporate Solvent b3->b4 b5 Workup (Wash & Dry) b4->b5 c0 Dissolve Free Base in Ether b5->c0 Proceed with Free Base c1 Add Ethanolic HCl c0->c1 c2 Stir in Ice Bath c1->c2 c3 Filter Precipitate c2->c3 c4 Wash & Dry Final Product c3->c4

Caption: Step-by-step laboratory workflow diagram.

Expected Characterization Data

Analysis Expected Result
Appearance White to off-white crystalline solid
Melting Point Varies based on purity; typically sharp for crystalline salts
¹H NMR Peaks corresponding to benzyl protons, piperazine ring protons, and methyl ester protons. The N4-H proton may be broad.
¹³C NMR Carboxylate and carbonyl carbons, aromatic carbons from the benzyl group, aliphatic carbons of the piperazine ring, and the methyl ester carbon.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the free base.

References

  • 1-BENZYLPIPERAZINE. Organic Syntheses. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Process for preparing N-benzyl piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

Sources

Application

Application Notes and Protocols for the Synthesis of Monosubstituted Piperazine Derivatives

Abstract The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to enhance physicochemical properties like aqueous solu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to enhance physicochemical properties like aqueous solubility and oral bioavailability.[1][2] Monosubstituted piperazines are particularly crucial as versatile building blocks in the synthesis of a wide array of therapeutic agents, including those with antimicrobial, anticancer, antiviral, and antidepressant activities.[1][3] A primary challenge in their synthesis is the selective functionalization of one nitrogen atom, avoiding the formation of undesired 1,4-disubstituted byproducts.[1][4] This guide provides a detailed exploration of robust synthetic strategies to achieve monosubstitution, with a focus on methods that offer high selectivity and yield. We will delve into the rationale behind protecting group strategies, direct alkylation and arylation techniques, and reductive amination, providing experimentally validated protocols for each.

Introduction: The Significance of the Piperazine Moiety

The prevalence of the piperazine ring in FDA-approved drugs underscores its importance in drug design.[5][6] Its two nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of a molecule's pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties.[3][7] Monosubstituted piperazines serve as key intermediates, enabling the sequential introduction of different functional groups at the N1 and N4 positions. This stepwise approach is fundamental to building the complex molecular architectures often required for potent and selective drug candidates.[8]

Core Synthetic Strategy: The Use of Protecting Groups

The most reliable and widely adopted method for synthesizing monosubstituted piperazines involves the use of a protecting group on one of the nitrogen atoms.[1][4] This strategy ensures that subsequent functionalization occurs selectively at the unprotected nitrogen. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1][9]

The general workflow for this strategy is as follows:

G start Piperazine protection Protection (e.g., Boc₂O) start->protection mono_protected N-Boc-Piperazine protection->mono_protected functionalization Functionalization (Alkylation, Arylation, etc.) mono_protected->functionalization functionalized_protected N'-Substituted-N-Boc-Piperazine functionalization->functionalized_protected deprotection Deprotection (e.g., TFA, HCl) functionalized_protected->deprotection final_product Monosubstituted Piperazine deprotection->final_product

Caption: General workflow for monosubstituted piperazine synthesis using a protecting group strategy.

Protocol: Mono-Boc Protection of Piperazine

This protocol describes the selective protection of one nitrogen atom of piperazine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[10]

Rationale: Using an excess of piperazine favors the formation of the mono-protected product by increasing the statistical likelihood that a molecule of Boc₂O will react with an unprotected piperazine molecule rather than the already mono-protected intermediate.

N-Functionalization of Mono-Protected Piperazine

Once N-Boc-piperazine is synthesized, the free secondary amine is available for a variety of C-N bond-forming reactions.

N-Alkylation

N-alkylation is a common method for introducing alkyl substituents onto the piperazine core. This typically involves the reaction of N-Boc-piperazine with an alkyl halide in the presence of a base.[1][11]

Protocol: N-Alkylation of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve N-Boc-piperazine (1.0 equivalent) in the chosen solvent (e.g., ACN).

  • Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents).

  • Add the alkyl halide (1.0-1.2 equivalents) to the mixture at room temperature.[1]

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Reagent/ConditionTypical ValuePurpose
N-Boc-piperazine1.0 eq.Substrate
Alkyl Halide (R-X)1.0-1.2 eq.Alkylating agent
Base (e.g., K₂CO₃)1.5-2.0 eq.Neutralizes the acid generated (HX)
SolventACN, DMFReaction medium
Temperature25-80 °CTo drive the reaction to completion
Time4-24 hoursReaction duration
N-Arylation

The introduction of an aryl group is crucial for many pharmacologically active piperazine derivatives.[3][12] Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[5][11]

G reagents N-Boc-Piperazine + Aryl Halide reaction Buchwald-Hartwig Amination reagents->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base (e.g., NaOtBu) base->reaction product N-Aryl-N'-Boc-Piperazine reaction->product

Caption: Key components of a Buchwald-Hartwig N-arylation reaction.

Protocol: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine

  • Aryl halide (e.g., bromobenzene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2-1.5 equivalents), palladium catalyst (1-5 mol %), and phosphine ligand (2-10 mol %).

  • Add the base (1.5-2.0 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is an excellent method for synthesizing N-alkylpiperazines from aldehydes or ketones, offering a broader substrate scope than direct alkylation and often proceeding under milder conditions.[11][13] The reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.[13][14]

Protocol: Reductive Amination of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., 1,2-dichloroethane (DCE), methanol (MeOH), THF)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve N-Boc-piperazine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent (e.g., DCE).

  • If necessary, add a catalytic amount of acetic acid (0.1-1.0 equivalent) to facilitate iminium ion formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography if needed.

Deprotection of the Boc Group

The final step in this synthetic sequence is the removal of the Boc protecting group to yield the desired monosubstituted piperazine, often as a salt.

Protocol: Acidic Deprotection of N-Boc Group

Materials:

  • N'-Substituted-N-Boc-piperazine

  • Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or methanol)

  • Solvent (e.g., dichloromethane (DCM))

Procedure:

  • Dissolve the N'-substituted-N-Boc-piperazine in DCM.

  • Add an excess of the acid (e.g., 5-10 equivalents of TFA, or a 4M solution of HCl in dioxane).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product is typically the salt of the monosubstituted piperazine (e.g., hydrochloride or trifluoroacetate salt), which can be used directly or neutralized with a base to obtain the free amine.

Direct Synthesis Approaches

While the protecting group strategy is highly reliable, direct methods that avoid protection and deprotection steps are more atom-economical.[15][16] These methods often rely on carefully controlling reaction conditions to favor monosubstitution.

Direct N-Arylation of Piperazine

Under specific conditions, direct N-arylation of piperazine can be achieved with good selectivity. This often involves using a large excess of piperazine or specific catalyst systems.[17]

Protocol: Direct Palladium-Catalyzed N-Arylation

Materials:

  • Piperazine

  • Aryl chloride

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., piperazine can act as the solvent)

Procedure:

  • Combine the aryl chloride (1.0 equivalent) with a large excess of piperazine (2.5-10 equivalents).[17]

  • Add the palladium catalyst and base.

  • Heat the mixture under an inert atmosphere.

  • After the reaction is complete, the excess piperazine can be removed by distillation or aqueous extraction.

  • The product is then isolated and purified.

Causality: Using a large excess of piperazine statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the N-arylpiperazine product, thus minimizing the formation of the 1,4-diarylated byproduct.

Conclusion

The synthesis of monosubstituted piperazine derivatives is a cornerstone of modern medicinal chemistry. The use of a protecting group, particularly the Boc group, offers a robust and versatile strategy for achieving selective N-functionalization through alkylation, arylation, and reductive amination. While direct synthesis methods present a more streamlined approach, they often require careful optimization to control selectivity. The protocols outlined in this guide provide a comprehensive toolkit for researchers and drug development professionals to access these valuable synthetic intermediates.

References

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. National Institutes of Health.[Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.[Link]

  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.[Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. National Institutes of Health.[Link]

  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health.[Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate.[Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.[Link]

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  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[Link]

  • Results of syntheses of monosubstituted piperazine derivatives using different synthetic techniques. ResearchGate.[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.[Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Royal Society of Chemistry.[Link]

  • Synthesis of Piperazines by C-H Functionalization. MDPI.[Link]

  • (PDF) Direct N1-monosubstitution of piperazine. ResearchGate.[Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications.[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.[Link]

  • 1-aryl-4-[(1-tetralinyl)alkyl]piperazines: alkylamido and alkylamino derivatives. Synthesis, 5-HT1A receptor affinity, and selectivity. 3. PubMed.[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed.[Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.[Link]

  • 1-Aryl-4-[(1-tetralinyl)alkyl]piperazines: Alkylamido and Alkylamino Derivatives. Synthesis, 5-HT1A Receptor Affinity, and Selectivity. 3. ACS Publications.[Link]

  • Method for the preparation of piperazine and its derivatives.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI.[Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate.[Link]

  • Method for preparing piperazines.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health.[Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate.[Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.[Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.[Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health.[Link]

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Method

Application Note: Key Starting Materials and Synthetic Strategies for Chiral Piperazine Dicarboxylates

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs, including kinase inhibitors like Imatinib and antiviral agents like Indinavir.[1][2] However, a critical analysis reveals that the majority of these pharmaceuticals feature substitution only at the nitrogen atoms, leaving the vast, three-dimensional chemical space offered by carbon-substituted stereocenters largely under-explored.[3] Introducing chirality into the piperazine core, particularly through C-2 and C-5 dicarboxylate functionalities, creates rigid, conformationally constrained structures that can enhance target binding affinity, selectivity, and overall pharmacological profiles.

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary starting materials and strategic synthetic pathways for accessing enantiomerically pure piperazine dicarboxylates and related chiral derivatives. We will move beyond a simple recitation of methods to explain the underlying logic of synthetic choices, offering field-proven insights and detailed, validated protocols.

Strategic Overview: Pathways to Chiral Piperazine Cores

The synthesis of chiral piperazines can be broadly categorized into three primary strategies, each with distinct advantages depending on the target molecule, available resources, and desired scale. The choice of starting material is intrinsically linked to the chosen strategy.

  • Chiral Pool Synthesis: This is arguably the most common and cost-effective approach. It leverages readily available, inexpensive, and enantiomerically pure starting materials from nature, such as α-amino acids or carbohydrates.[][5] The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final piperazine product.

  • Asymmetric Catalysis: These methods construct the chiral center(s) during the reaction sequence using a substoichiometric amount of a chiral catalyst. This approach is elegant and highly efficient, often providing high enantioselectivity. Key examples include asymmetric hydrogenation of prochiral precursors like pyrazinones or diketopiperazines, and transition-metal-catalyzed cyclization reactions.[6][7][8]

  • Chiral Auxiliary & Asymmetric Functionalization: This strategy involves temporarily attaching a chiral auxiliary to an achiral precursor to direct a stereoselective transformation. Alternatively, a pre-formed, achiral piperazine ring can be functionalized directly using a chiral reagent or ligand system, such as the asymmetric lithiation of N-Boc piperazine mediated by (-)-sparteine.[9][10]

G cluster_strategies Core Synthetic Strategies cluster_precursors Key Precursor Classes ChiralPool Chiral Pool Synthesis (e.g., Amino Acids) Diamines Chiral 1,2-Diamines ChiralPool->Diamines AsymCat Asymmetric Catalysis (e.g., Hydrogenation) Target Chiral Piperazine Dicarboxylates AsymCat->Target AsymFunc Asymmetric Functionalization (e.g., Lithiation) AsymFunc->Target AminoAcids α-Amino Acids & Esters AminoAcids->ChiralPool Diamines->Target Pyrazinones Prochiral Pyrazinones/ Diketopiperazines Pyrazinones->AsymCat AchiralPips Achiral Piperazines AchiralPips->AsymFunc

Caption: Overview of major synthetic strategies for chiral piperazines.

Starting Materials: A Comparative Analysis

The selection of a starting material is the most critical decision in planning a synthesis. The table below compares the most prevalent classes of starting materials.

Starting Material ClassAssociated StrategyKey AdvantagesKey DisadvantagesRepresentative Source
α-Amino Acids Chiral PoolInexpensive, readily available in both enantiomeric forms, high optical purity.[][5]Requires multi-step conversion to a suitable cyclization precursor (e.g., a 1,2-diamine).[11][11][12]
Ethylenediamine & Derivatives Direct CyclizationSimple, commercially available core structure.Requires introduction of chirality via resolution or asymmetric reaction; often leads to racemic mixtures if not controlled.[13]
Pyrazin-2-ols / Diketopiperazines Asymmetric CatalysisPlanar, prochiral structures are ideal substrates for asymmetric hydrogenation. Can be built from amino acids.[7][14]Synthesis of the substrate can add steps; reduction of diketopiperazines can sometimes be challenging.[7][8]
N-Boc-Piperazine Asymmetric FunctionalizationCommercially available; allows for direct C-H functionalization of the core ring structure.[10]Requires stoichiometric use of expensive chiral ligands (e.g., sparteine); cryogenic temperatures are often necessary.[9][9][10]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for two robust and widely applicable methods, grounded in peer-reviewed literature.

Protocol 1: Chiral Pool Synthesis of a Piperazine Dicarboxylate Precursor from an α-Amino Acid

This protocol outlines a practical, scalable route starting from a common α-amino acid to yield an orthogonally protected, chiral 2-substituted piperazine, which can be further elaborated to a dicarboxylate. The strategy relies on the conversion of the amino acid into a chiral 1,2-diamine, followed by a key aza-Michael addition for cyclization.[11]

G Start α-Amino Acid (e.g., L-Alanine) Step1 Reduction (LiAlH₄) Start->Step1 Int1 Chiral Amino Alcohol Step1->Int1 Step2 Nitrogen Protection (e.g., Boc₂O) Int1->Step2 Int2 N-Boc Amino Alcohol Step2->Int2 Step3 Activation & Displacement (e.g., MsCl, NaN₃ then H₂/Pd) Int2->Step3 Int3 Orthogonally Protected 1,2-Diamine Step3->Int3 Step4 Aza-Michael Cyclization (e.g., with Bromoethyl- sulfonium salt) Int3->Step4 End Chiral Piperazine Precursor Step4->End

Caption: Workflow for chiral piperazine synthesis from an amino acid.

Step-by-Step Methodology:

  • Step 1: Reduction of the Amino Acid.

    • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add the N-protected α-amino acid methyl ester (1.0 eq.) solution in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction at 0 °C by sequential, dropwise addition of H₂O, 15% aq. NaOH, and then H₂O again.

    • Filter the resulting solids through Celite and concentrate the filtrate under reduced pressure to yield the crude chiral amino alcohol.

  • Step 2: Conversion to Chiral 1,2-Diamine.

    • Activate the hydroxyl group of the amino alcohol (e.g., via mesylation with MsCl and triethylamine).

    • Displace the mesylate with an azide source (e.g., sodium azide in DMF at 80 °C).

    • Reduce the azide to the primary amine via catalytic hydrogenation (H₂, 10% Pd/C in methanol) to afford the chiral 1,2-diamine. This intermediate should have orthogonal protecting groups (e.g., the original N-protecting group and the newly formed free amine).

  • Step 3: Cyclization via Aza-Michael Addition. [11]

    • Dissolve the chiral 1,2-diamine (1.0 eq.) and 2-bromoethyl-diphenylsulfonium triflate (1.1 eq.) in acetonitrile.

    • Add K₂CO₃ (3.0 eq.) and stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, filter the solids and concentrate the solvent.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the orthogonally protected chiral piperazine.

Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol

This protocol exemplifies an asymmetric catalytic approach, providing excellent enantioselectivity for producing chiral piperazin-2-ones, which are direct precursors to chiral piperazines upon reduction.[7][8] The key is the hydrogenation of a prochiral aromatic heterocycle using a chiral palladium catalyst.

Step-by-Step Methodology:

  • Step 1: Catalyst and Substrate Preparation.

    • In a glovebox, charge a high-pressure reactor vessel with the 5,6-disubstituted pyrazin-2-ol substrate (1.0 eq.), Pd(OCOCF₃)₂ (2-5 mol%), and a chiral phosphine ligand such as (R)-Tol-BINAP (2.2-5.5 mol%).

    • Add an acid additive, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O, 100 mol%), which has been shown to be crucial for reactivity and selectivity.[7]

  • Step 2: Asymmetric Hydrogenation.

    • Add the degassed solvent system (e.g., a 1:1 mixture of dichloromethane/benzene).

    • Seal the reactor, remove it from the glovebox, and purge it several times with H₂ gas.

    • Pressurize the reactor to the desired pressure (e.g., 1000 psi H₂) and place it in a preheated oil bath at 80 °C.

    • Stir the reaction for 24-48 hours.

  • Step 3: Isolation and Purification.

    • After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the chiral piperazin-2-one.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis. Yields are typically high (>90%) with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 90% ee).[7]

  • Step 4: Reduction to Chiral Piperazine.

    • The resulting chiral piperazin-2-one can be reduced to the corresponding chiral piperazine using a strong reducing agent like LiAlH₄ in THF without loss of optical purity.[7]

Conclusion

The synthesis of chiral piperazine dicarboxylates and related structures is a pivotal task in modern medicinal chemistry. While multiple strategies exist, the choice of starting material fundamentally dictates the synthetic route. Chiral pool synthesis from α-amino acids offers a reliable and economical pathway, ideal for large-scale applications, though it often requires more synthetic steps.[][11] In contrast, asymmetric catalysis, such as the hydrogenation of pyrazin-2-ols, provides an elegant and highly enantioselective route for discovering novel chiral entities.[7] By understanding the causality behind these experimental choices, researchers can better select and optimize a synthetic plan that aligns with their specific goals, whether for foundational research or large-scale drug development.

References

  • Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Publications. (2016). [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH). [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz Group, Caltech. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. (2016). [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. (2020). [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry Publishing. (2020). [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). (2018). [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021). [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. (2020). [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). (2021). [Link]

  • The Synthesis of the chiral diketopiperazine 8. ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. (2020). [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). (2021). [Link]

  • Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. (2005). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. (1987). [Link]

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  • Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. (2023). [Link]

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Application

Application Note: Comprehensive NMR Characterization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Introduction 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical agents. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical agents. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs across numerous therapeutic areas.[1] Precise structural elucidation of its derivatives is paramount for ensuring the quality, efficacy, and safety of final drug products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such molecules in solution, providing detailed insights into their chemical structure, connectivity, and stereochemistry.

This application note provides a comprehensive guide to the NMR characterization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, intended for researchers, scientists, and drug development professionals. We will delve into detailed protocols for one- and two-dimensional NMR experiments, data interpretation, and troubleshooting common challenges associated with the conformational complexities of N-substituted piperazines.

The Challenge of Conformational Dynamics in Piperazine Derivatives

The NMR spectra of N-acyl piperazines, such as the title compound, are often complicated by two primary dynamic processes:

  • Restricted Amide Bond Rotation: The C-N bond of the benzyl carbamate has a partial double bond character, which restricts free rotation. This can lead to the presence of different conformational isomers (rotamers) that are slowly interconverting on the NMR timescale, resulting in the broadening or duplication of signals.

  • Piperazine Ring Inversion: The six-membered piperazine ring typically adopts a chair conformation. The interconversion between the two chair forms can also be slow on the NMR timescale, further complicating the spectra.

To overcome these challenges, a combination of 2D NMR techniques and, if necessary, variable temperature (VT) NMR studies are employed to fully resolve and assign all proton and carbon signals.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Accurately weigh 5-10 mg of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

2.1. One-Dimensional (1D) NMR:

  • ¹H NMR:

    • Pulse Sequence: Standard single 90° pulse.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

2.2. Two-Dimensional (2D) NMR:

2D NMR experiments are crucial for the complete structural assignment of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[2]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds), which is essential for identifying quaternary carbons and piecing together the molecular framework.[3]

The following diagram illustrates the general workflow for NMR data acquisition and analysis:

Caption: Workflow for NMR characterization.

Data Interpretation and Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The numbering scheme used for assignment is provided below:

Chemical structure with numbered atoms for NMR assignment Image Caption: Chemical structure of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate with atom numbering for NMR assignments.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-7 to H-117.30-7.40m-Aromatic protons
H-65.15s-Benzylic CH₂
H-34.00-4.20m-Piperazine CH
H-2ax, H-5ax3.80-4.00m-Piperazine CH₂
H-2eq, H-5eq2.80-3.20m-Piperazine CH₂
OCH₃3.70s-Methyl ester
CH₃1.20d~6.8Methyl group
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C=O (ester)172.0Carbonyl
C=O (carbamate)155.0Carbonyl
C-7136.5Aromatic C (quaternary)
C-8 to C-11127.5-128.5Aromatic CH
C-667.5Benzylic CH₂
OCH₃52.0Methyl ester
C-350.0-55.0Piperazine CH
C-2, C-540.0-48.0Piperazine CH₂
CH₃15.0-20.0Methyl group

Structural Elucidation using 2D NMR

The following diagram illustrates key expected correlations in the COSY and HMBC spectra that are critical for confirming the structure.

G cluster_piperazine Piperazine Ring cluster_benzyl Benzyl Group cluster_carbonyls Carbonyls & Methyl Ester H3 H-3 H2 H-2 H3->H2 COSY CH3 CH₃ H3->CH3 COSY CO_ester C=O (ester) H3->CO_ester HMBC H5 H-5 H2->H5 COSY (weak) CO_carbamate C=O (carbamate) H2->CO_carbamate HMBC H6 H-6 H6->CO_carbamate HMBC C7 C-7 H6->C7 HMBC H7_11 H-7 to H-11 OCH3 OCH₃ OCH3->CO_ester HMBC

Caption: Key COSY and HMBC correlations for structural confirmation.

  • COSY: Will show correlations between H-3 and the adjacent methyl protons (CH₃) and the H-2 protons. A weaker correlation may be observed between the geminal H-2 protons and the H-5 protons across the nitrogen atom.

  • HSQC: Will directly link each proton signal to its attached carbon, confirming the assignments made in the 1D spectra.

  • HMBC: Is pivotal for connecting the different fragments of the molecule. Key correlations to look for include:

    • The methyl ester protons (OCH₃) to the ester carbonyl carbon.

    • The H-3 proton to the ester carbonyl carbon.

    • The benzylic protons (H-6) to the carbamate carbonyl carbon and the aromatic quaternary carbon (C-7).

    • The H-2 protons to the carbamate carbonyl carbon.

Troubleshooting

Issue: Broad or multiple sets of signals for the piperazine ring protons.

Cause: This is likely due to slow rotation around the N-C(O) amide bond and/or slow interconversion of the piperazine ring chair conformations.

Solution: Variable Temperature (VT) NMR

  • Increasing Temperature: Acquiring spectra at elevated temperatures (e.g., 40-80 °C) can increase the rate of conformational exchange. If the exchange rate becomes fast on the NMR timescale, the broad or multiple signals will coalesce into sharper, averaged signals, simplifying the spectrum for interpretation.

  • Decreasing Temperature: Lowering the temperature can slow down the exchange even further, potentially "freezing out" the individual conformers. This can result in sharp, distinct sets of signals for each conformer, which can then be individually assigned.

Conclusion

The comprehensive NMR analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate requires a multi-faceted approach, combining 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy. This application note provides a robust framework for the acquisition and interpretation of the necessary NMR data for unambiguous structural elucidation. Understanding and addressing the challenges posed by conformational dynamics through techniques like variable temperature NMR are key to obtaining high-quality, interpretable spectra. This detailed characterization is an indispensable step in the quality control and advancement of drug development programs that utilize this important chemical intermediate.

References

  • BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem. Accessed January 22, 2026.
  • BenchChem. Technical Support Center: Characterization of Substituted Piperazines. BenchChem. Accessed January 22, 2026.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Harris, R. K., & Becker, E. D. (1983). NMR nomenclature. Nuclear magnetic resonance spectroscopy. Pure and Applied Chemistry, 55(4), 727-737.
  • Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-948.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Accessed January 22, 2026.
  • Chem LibreTexts. 2D NMR. Accessed January 22, 2026.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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Method

1H NMR spectrum analysis of substituted piperazines

An Application Guide to ¹H NMR Spectrum Analysis of Substituted Piperazines Authored by: A Senior Application Scientist Introduction: The Piperazine Moiety in Modern Drug Discovery The piperazine ring, a six-membered het...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to ¹H NMR Spectrum Analysis of Substituted Piperazines

Authored by: A Senior Application Scientist

Introduction: The Piperazine Moiety in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique structural and physicochemical properties—conformational flexibility, basicity of its nitrogen atoms, and its ability to engage in multiple hydrogen bonding interactions—make it a "privileged scaffold". This means it is frequently found in a vast array of pharmacologically active compounds, from antipsychotics and antihistamines to anticancer and antiviral agents.[1][2] The precise three-dimensional structure and dynamic behavior of a substituted piperazine can directly influence its binding affinity to a biological target, and consequently, its therapeutic efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for elucidating the detailed structural and dynamic features of these molecules in solution. However, the very flexibility that makes piperazines so valuable also gives rise to complex NMR spectra that can be challenging to interpret. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of ¹H NMR spectra of substituted piperazines, blending foundational principles with advanced, field-proven protocols.

Foundational NMR Characteristics of the Piperazine Ring

The unsubstituted piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This conformational preference is the starting point for all spectral analysis.

Chair Conformation and Proton Anisotropy

In a chair conformation, the eight methylene protons of the piperazine ring are not chemically equivalent. They are divided into two distinct sets:

  • Axial Protons (Hₐₓ): Oriented parallel to the principal axis of the ring.

  • Equatorial Protons (Hₑq): Oriented approximately in the "equator" of the ring.

Typically, axial protons are more shielded due to anisotropic effects from adjacent C-C and C-N bonds, causing them to resonate at a higher field (lower ppm) compared to their equatorial counterparts.

Ring Inversion: A Dynamic Process

At room temperature, the piperazine ring undergoes rapid "ring inversion" or "ring flipping," where one chair conformation converts into another. This process swaps the axial and equatorial positions.

Caption: Piperazine chair-chair interconversion.

Because this inversion is fast on the NMR timescale at room temperature, the distinct signals for axial and equatorial protons are averaged. For unsubstituted piperazine, this results in a single, sharp singlet in the ¹H NMR spectrum around 2.8-2.9 ppm (in CDCl₃), as all eight protons become magnetically equivalent.[3]

The Impact of Substitution on ¹H NMR Spectra

The introduction of substituents onto the nitrogen or carbon atoms of the piperazine ring breaks its symmetry and introduces new dynamic phenomena, leading to more complex and informative spectra.

N-Substitution and Conformational Locking

When a bulky substituent is placed on one of the nitrogen atoms, it will preferentially occupy the less sterically hindered equatorial position. This can slow down the rate of ring inversion or bias the equilibrium heavily towards one chair conformation. If the ring inversion is slowed sufficiently, separate signals for axial and equatorial protons may be observed even at room temperature.

The Complexity of N-Acyl Piperazines: Amide Bond Rotation

A particularly common and important class are N-acyl piperazines (e.g., N-benzoyl). The introduction of an amide bond adds another layer of complexity due to the partial double-bond character of the C-N amide bond.[1][4] This restricts free rotation, leading to the existence of two distinct rotational isomers, or rotamers.[5]

This restricted rotation, combined with the slow ring inversion, often results in a complex spectrum at room temperature, which may display broad signals or multiple sets of signals corresponding to different conformers in slow exchange.[1][4][5][6] For example, a simple mono-N-benzoyl piperazine can show four broad signals for the eight piperazine protons at 25 °C.[7]

Advanced NMR Techniques for Unambiguous Analysis

To decipher the complex spectra of substituted piperazines, one must often move beyond a simple 1D ¹H NMR spectrum acquired at room temperature.

Variable Temperature (VT) NMR

VT-NMR is an indispensable tool for studying the dynamic processes of ring inversion and amide bond rotation.[8]

  • Heating: As the temperature is increased, the rate of exchange between conformers increases. If distinct signals from different conformers are visible at room temperature, they will broaden, move closer together, and eventually merge into a single, sharp, time-averaged signal at a specific temperature known as the coalescence temperature (T_c) .[4][5] From this data, the free energy of activation (ΔG‡) for the dynamic process can be calculated.[9][10]

  • Cooling: As the temperature is lowered, the exchange processes slow down. A broad signal at room temperature may resolve into two or more sharp, distinct signals corresponding to the "frozen out" individual conformers.[1]

Two-Dimensional (2D) NMR Spectroscopy

When spectra are crowded or feature overlapping signals, 2D NMR is essential for definitive assignments.[11][12]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled. It is used to trace the connectivity within a spin system, for example, identifying the geminal protons on a single methylene group and their vicinal coupling to protons on adjacent carbons.[5][13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal of the atom it is attached to. This is invaluable for unambiguously assigning protons, especially when multiple piperazine signals are present in a narrow chemical shift range.[1][7][13]

Data Presentation: Typical ¹H NMR Chemical Shift Ranges

The following table summarizes approximate chemical shift (δ) ranges for piperazine ring protons. Actual values are highly dependent on the specific substituent, solvent, and conformation.

Proton TypeTypical δ (ppm) RangeNotes
Unsubstituted Piperazine (in CDCl₃)~2.8-2.9Rapid ring inversion leads to a single averaged signal.
Protons α to N-H or N-Alkyl2.5 - 3.2Protons on carbons adjacent to a basic nitrogen.
Protons α to N-Aryl3.0 - 3.5The aromatic ring has a deshielding effect.
Protons α to N-Acyl (e.g., N-Benzoyl)3.4 - 4.0The electron-withdrawing carbonyl group strongly deshields adjacent protons. Signals are often split due to restricted amide rotation.[1][5]
Axial Protons (Hₐₓ)Generally UpfieldMore shielded compared to their equatorial counterparts in a fixed conformation.
Equatorial Protons (Hₑq)Generally DownfieldLess shielded compared to their axial counterparts in a fixed conformation.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct data acquisition.

Protocol 1: Sample Preparation for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality sample for analysis.

  • Determine Sample Quantity: For a standard 500 MHz spectrometer, weigh 5-25 mg of the purified substituted piperazine for a ¹H NMR spectrum.[14] For ¹³C or 2D NMR, a more concentrated sample (20-50 mg) may be necessary.[14][15]

  • Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices.[14] The choice of solvent can influence the chemical shifts and the rates of conformational exchange.[5]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[16] Mix thoroughly using a vortex mixer until the sample is completely dissolved.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution. Tightly pack a small plug of glass wool or a Kimwipe into a Pasteur pipette and pass the sample solution through the filter directly into a clean, high-quality 5 mm NMR tube.[17] The final solution must be clear and free of suspended solids.[15]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker.[17]

cluster_protocol Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (0.7 mL d-solvent) weigh->dissolve Add solvent filter 3. Filter into NMR Tube (via Pasteur Pipette) dissolve->filter Transfer solution cap 4. Cap and Label Tube filter->cap nmr Ready for NMR Analysis cap->nmr caption Fig. 2: Sample Preparation Workflow.

Caption: A streamlined workflow for NMR sample preparation.

Protocol 2: Standard 1D ¹H NMR Data Acquisition

This protocol provides a general workflow for acquiring a standard 1D proton spectrum. Instrument-specific parameters may vary.

  • Instrument Setup: Insert the prepared sample into the spectrometer. Ensure the sample is at the correct depth using the provided gauge.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

  • Set Acquisition Parameters:

    • Pulse Program: Select a standard 1D proton pulse program.

    • Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.[18]

    • Relaxation Delay (d1): Use a delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.

    • Temperature: For a standard spectrum, use the instrument's default temperature (e.g., 298 K). For VT-NMR studies, set the desired temperature and allow the sample to equilibrate for 5-10 minutes before acquisition.

  • Acquire Data: Start the acquisition. The raw signal, known as the Free Induction Decay (FID), will be collected.

Protocol 3: Spectral Processing and Analysis

The raw FID must be mathematically processed to generate the final, interpretable spectrum.[19][20]

  • Fourier Transformation (FT): The FID (time-domain data) is converted into the spectrum (frequency-domain data) using a Fourier transform.[19]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis (ppm). If using CDCl₃, reference the residual solvent peak to 7.26 ppm.[16] For DMSO-d₆, reference the residual peak to 2.50 ppm.

  • Integration: Integrate the area under each peak. The relative integral values are proportional to the number of protons giving rise to that signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants (J-values) for each signal. Use this information, along with insights from COSY and HSQC if acquired, to assign the signals to specific protons in the molecule and elucidate its conformational properties.

Conclusion

The ¹H NMR analysis of substituted piperazines is a nuanced but powerful discipline. While the dynamic nature of the piperazine ring can produce complex spectra, a systematic approach that combines standard 1D NMR with advanced techniques like Variable Temperature and 2D NMR spectroscopy allows for a complete structural and conformational characterization. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently tackle these challenges, unlocking critical insights that drive progress in drug discovery and chemical science.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41334–41346. Retrieved from [Link]

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Keeler, J. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41334–41346. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. SciSpace. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41334–41346. Retrieved from [Link]

  • Wodtke, R., Kuchar, M., Drobot, B., Ludwig, F.-A., Hussack, G., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2511–2522. Retrieved from [Link]

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(1), 162. Retrieved from [Link]

  • Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Retrieved from [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684. Retrieved from [Link]

  • Alver, Ö., & Parlak, C. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science, 5(1), 98–102. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]

  • Acar, Ç., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Biomolecular Structure & Dynamics, 1–16. Retrieved from [Link]

  • Gümrükçüoğlu, N., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(12), 973-983. Retrieved from [Link]

  • Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 22(9), 1503. Retrieved from [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Zani, C. L., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Piperazine Compounds in Pharmaceutical Development

Abstract This application note presents a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperazine and its derivatives. Piperazine-containin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperazine and its derivatives. Piperazine-containing compounds are a critical structural motif in a vast array of pharmaceuticals, necessitating a reliable analytical methodology for their characterization throughout the drug development lifecycle. This guide provides a detailed protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the experimental choices, ensuring methodological robustness and data integrity. The described workflow is tailored for researchers, scientists, and drug development professionals requiring accurate and precise quantification of piperazine compounds in diverse matrices.

Introduction: The Significance of Piperazine Analysis

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, contribute to favorable pharmacokinetic and pharmacodynamic profiles. Consequently, piperazine derivatives are integral components of numerous approved drugs, spanning therapeutic areas from antipsychotics to anthelmintics.[1] Furthermore, the emergence of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), has seen the extensive use of piperazine-containing linkers.[2]

Given their prevalence, the accurate and sensitive quantification of piperazine compounds is paramount for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand drug absorption, distribution, metabolism, and excretion (ADME).

  • Impurity profiling: To detect and quantify process-related impurities and degradation products in active pharmaceutical ingredients (APIs) and formulated drug products.[3][4]

  • Metabolite identification: To characterize the metabolic fate of piperazine-containing drug candidates.

  • Quality control: To ensure the identity, purity, and strength of pharmaceutical products.

LC-MS/MS has emerged as the gold standard for these applications due to its exceptional sensitivity, selectivity, and wide dynamic range.[5][6] This document provides a foundational LC-MS/MS protocol that can be adapted for a variety of piperazine-containing analytes.

The Analytical Challenge: Physicochemical Properties of Piperazine

The analytical behavior of piperazine compounds is largely dictated by their chemical structure. Key considerations include:

  • Polarity: The two nitrogen atoms impart a high degree of polarity, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[2][7]

  • Basicity: Piperazines are weak bases, with pKa values typically in the range of 5 to 10. This property is leveraged for efficient ionization in the mass spectrometer but can also lead to peak tailing on silica-based columns due to interactions with residual silanols.

  • Lack of a Strong Chromophore: The basic piperazine scaffold does not possess a significant UV-absorbing chromophore, making UV-based detection methods less sensitive for trace-level analysis.[1] This underscores the necessity of mass spectrometric detection.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general-purpose LC-MS/MS method for the analysis of a model piperazine compound. This should be considered a starting point, with the understanding that method optimization is crucial for each specific analyte and matrix.

Sample Preparation: Ensuring a Clean and Concentrated Sample

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis. The choice of technique depends on the sample matrix (e.g., plasma, urine, API).

Protocol for Protein Precipitation (for Biological Matrices):

  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.[8]

  • Internal Standard Spiking: Add an appropriate volume of an internal standard (IS) solution. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., piperazine-d8).

  • Precipitating Agent: Add 300 µL of cold acetonitrile.[8] The 3:1 ratio of organic solvent to aqueous sample is a common starting point for efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.[8]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Rationale: Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used precipitating agent as it is compatible with reversed-phase chromatography mobile phases.

Liquid Chromatography: Achieving Optimal Separation

Reversed-phase chromatography is the most common mode of separation for piperazine compounds.[2][8]

Table 1: Recommended Liquid Chromatography Conditions

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC systems offer higher resolution and faster analysis times.
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)Provides good retention for moderately polar compounds. The smaller particle size enhances efficiency.[8]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape by protonating the piperazine nitrogens and minimizing interactions with residual silanols on the column. It also promotes ESI+ ionization.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5-95% B over 5 minutesA gradient is typically necessary to elute a range of piperazine derivatives with varying polarities.[8]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[8]
Injection Volume 5 µLCan be adjusted based on sample concentration and instrument sensitivity.
Mass Spectrometry: Sensitive and Selective Detection

Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for piperazine compounds due to the presence of basic nitrogen atoms that are readily protonated.[2][9]

Table 2: Typical Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).[2][5]
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode (ESI+)Efficiently ionizes the basic piperazine compounds.[2][9]
Scan Mode Multiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[5][9][10]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150 °CAids in desolvation.
Desolvation Temperature 400 °CFacilitates the evaporation of solvent from the ESI droplets.[5]
Nebulizing Gas Flow 3 L/minAssists in the formation of a fine spray.[5]
Drying Gas Flow 10 L/minHelps to desolvate the ions.[5]

MRM Transition Optimization: For each analyte and internal standard, the precursor ion (typically [M+H]⁺) and the most abundant product ions must be determined by infusing a standard solution into the mass spectrometer. The collision energy for each transition should also be optimized to maximize the product ion signal.

Data Interpretation and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration. The concentration of the analyte in unknown samples is then determined by interpolating from this curve.

Method Validation: Ensuring Data Reliability

A robust analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:[3][11]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][5][13]

  • Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Visualizing the Workflow

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Results Quantification->Report

Caption: General workflow for the LC-MS/MS analysis of piperazine compounds.

Causality in Method Development

Method_Development_Logic Analyte Piperazine Properties (Polar, Basic) LC_Choice Reversed-Phase LC (C18 Column) Analyte->LC_Choice Retention Mobile_Phase Acidic Mobile Phase (e.g., 0.1% Formic Acid) Analyte->Mobile_Phase Peak Shape Ionization MS_Choice ESI+ Ionization Analyte->MS_Choice Ionization Efficiency Derivatization Derivatization (Optional) (for improved retention/detection) Analyte->Derivatization If poor retention or ionization Quant_Mode MRM for Quantification MS_Choice->Quant_Mode Sensitivity Selectivity

Caption: Key decisions in LC-MS method development for piperazine compounds.

Conclusion

This application note provides a robust and scientifically sound framework for the LC-MS/MS analysis of piperazine compounds. By understanding the underlying principles of sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop and validate reliable analytical methods. The detailed protocol and accompanying rationale serve as a valuable resource for scientists in the pharmaceutical industry, enabling them to generate high-quality data for informed decision-making throughout the drug development process.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed. Available at: [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed. Available at: [Link]

  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin - MDPI. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - ResearchGate. Available at: [Link]'

  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF - ResearchGate. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC - NIH. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - OUCI. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed. Available at: [Link]

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Method

Application Notes and Protocols for the Safe Handling of Piperazine Dihydrochloride Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Piperazine dihydrochloride and its derivatives are versatile compounds utilized in various stages of pharmaceutical development, primarily as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine dihydrochloride and its derivatives are versatile compounds utilized in various stages of pharmaceutical development, primarily as anthelmintic agents and as intermediates in the synthesis of a range of drugs, including antihistamines and antipsychotics.[1][2] While effective in their therapeutic applications, these compounds present distinct occupational health and safety challenges that necessitate rigorous handling protocols.[1][3] This document provides a comprehensive guide to the safe handling of piperazine dihydrochloride compounds, grounded in established safety principles and technical data, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of piperazine dihydrochloride is fundamental to establishing a robust safety protocol. The primary risks associated with this compound are skin and respiratory sensitization, as well as irritation to the eyes, skin, and respiratory system.[4][5][6]

1.1. Primary Hazards:

  • Respiratory Sensitization: Inhalation of piperazine dihydrochloride dust can lead to allergic reactions, including asthma-like symptoms.[3][5][7] Subsequent exposure, even to minute quantities, can trigger severe respiratory distress in sensitized individuals.[5]

  • Skin Sensitization and Irritation: Direct contact with the skin can cause irritation, burns, and allergic contact dermatitis.[3][5][8] Once an individual is sensitized, further contact can elicit an allergic skin rash.[5]

  • Eye Irritation: The compound is a serious eye irritant, capable of causing significant discomfort and potential damage upon contact.[6][9]

  • Gastrointestinal and Neurological Effects: Ingestion can lead to gastrointestinal upset, including nausea and vomiting.[4] In some instances of high-dose exposure, neurotoxic effects have been reported.[7]

1.2. Physical and Chemical Properties:

A summary of the key physical and chemical properties of piperazine dihydrochloride is provided in the table below. These properties inform the necessary handling and storage precautions.

PropertyValueSource
Appearance White to cream-colored crystalline powder or needles[4][8][10]
Molecular Formula C₄H₁₂Cl₂N₂[8]
Molecular Weight 159.05 g/mol [8]
Melting Point 318-320 °C (with decomposition)[8]
Solubility Freely soluble in water[11][12]
Stability Stable under standard conditions; hygroscopic (absorbs moisture from the air)[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls to minimize the release of the compound into the work environment, supplemented by appropriate PPE to protect the individual operator.

2.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of piperazine dihydrochloride powder should be conducted in a well-ventilated area.[6][13] A certified chemical fume hood is the preferred engineering control to capture dust at the source and prevent inhalation.

  • Enclosure: For repetitive or larger-scale operations, the use of glove boxes or other enclosed systems can provide a higher level of containment.

2.2. Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below recommended limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[14]

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory to prevent eye contact.[6] A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling the compound.[14] Gloves should be inspected for integrity before each use and changed frequently.

    • Lab Coat/Gown: A lab coat or gown should be worn to protect personal clothing from contamination.[9]

    • Protective Clothing: For tasks with a higher potential for exposure, impervious clothing may be required.[6]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized procedures is critical for minimizing the risk of exposure. The following protocols outline the essential steps for common laboratory operations involving piperazine dihydrochloride.

Protocol for Weighing and Dispensing Solid Piperazine Dihydrochloride

Objective: To accurately weigh and dispense solid piperazine dihydrochloride while minimizing the generation of airborne dust.

Materials:

  • Piperazine dihydrochloride

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate waste container

Procedure:

  • Preparation: Don all required PPE (gloves, safety goggles, lab coat, and respirator if necessary). Ensure the chemical fume hood is operational.

  • Work Area Setup: Place the analytical balance inside the fume hood.

  • Dispensing: Carefully open the container of piperazine dihydrochloride. Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper or boat on the balance. Avoid any sudden movements that could generate dust.

  • Closure: Securely close the stock container immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth. Dispose of the cloth and weighing paper in a designated waste container.

  • Handwashing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[13]

Protocol for the Preparation of Aqueous Solutions

Objective: To safely dissolve piperazine dihydrochloride in an aqueous solvent.

Materials:

  • Weighed piperazine dihydrochloride

  • Appropriate solvent (e.g., deionized water)

  • Glassware (beaker, graduated cylinder)

  • Stir bar and stir plate

Procedure:

  • Preparation: Don all required PPE. Work within a chemical fume hood.

  • Solvent Measurement: Measure the required volume of solvent using a graduated cylinder.

  • Dissolution: Place the stir bar in the beaker containing the solvent and place it on the stir plate. Slowly add the pre-weighed piperazine dihydrochloride to the solvent while stirring. The compound is freely soluble in water, so dissolution should occur readily.[11][12]

  • Container Rinsing: If a weighing boat was used, rinse it with a small amount of the solvent and add the rinsate to the beaker to ensure a complete transfer.

  • Cleanup: Clean all glassware and equipment promptly after use.

  • Handwashing: Wash hands thoroughly after removing PPE.

Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of a comprehensive safety plan.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of an accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water.[4][11] If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air.[6][11] If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, the primary objectives are to contain the material, prevent exposure, and decontaminate the area.

4.2.1. Minor Spill (Solid)

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including a respirator.

  • Cleanup: Gently sweep or scoop up the spilled solid, avoiding the creation of dust.[14] Place the material into a clearly labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with a damp cloth. Dispose of all cleanup materials as hazardous waste.

4.2.2. Major Spill

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the appropriate emergency response personnel.

  • Secure: Prevent entry into the contaminated area.

  • Professional Cleanup: Allow only trained and equipped personnel to handle the cleanup of a major spill.

Storage and Waste Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store piperazine dihydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[6][15] Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • Waste Disposal: Dispose of all waste materials containing piperazine dihydrochloride in accordance with local, state, and federal regulations.[13] Contaminated materials should be placed in sealed, labeled containers.

Visualizations

Safe Handling Workflow for Piperazine Dihydrochloride

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep Risk Assessment & SOP Review ppe Don Appropriate PPE prep->ppe Proceed if safe weigh Weighing & Dispensing ppe->weigh Enter handling phase dissolve Solution Preparation weigh->dissolve If required decon Decontaminate Work Area weigh->decon Complete handling dissolve->decon Complete handling waste Segregate & Dispose of Waste decon->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Actions action_node action_node exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Remove contaminated clothing Flush with water skin->flush_skin flush_eye Flush with water for 15 min eye->flush_eye fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth Do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response flowchart for exposure to piperazine dihydrochloride.

References

  • PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2011). 1988 OSHA PEL Project: Piperazine Dihydrochloride. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Haz-Map. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). PIPERAZINE DIHYDROCHLORIDE. United States Department of Labor. Retrieved from [Link]

  • CCD Animal Health. (n.d.). Material Safety Data Sheet: CCD Piperazine. Retrieved from [Link]

  • Australian Government Department of Health. (2018). Piperazine salts: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

  • WorkSafe. (2022). Piperazine dihydrochloride. Retrieved from [Link]

  • G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride.docx. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • s d fine-chem limited. (n.d.). PIPERAZINE ANHYDROUS Safety Data Sheet. Retrieved from [Link]

  • BIOSYNCE. (2023). Operational Disposal And Storage Of Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Occupational & Environmental Safety Office. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Oily Piperazine Derivatives by Salt Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying oily piperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying oily piperazine derivatives. The conversion of these basic, often intractable oils into crystalline salts is a powerful purification technique.[1][2] This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is salt formation the preferred method for purifying oily piperazine derivatives?

Oily piperazine derivatives can be challenging to purify using standard techniques like column chromatography due to their high polarity and basicity, which can lead to tailing on silica gel.[1] Salt formation offers a robust alternative by transforming the liquid or oily free base into a solid, crystalline salt.[1] This solid form is typically easier to handle and can be purified through recrystallization, a process that effectively removes impurities.[3] The purified salt can then be converted back to the high-purity oily free base if needed.[1]

Q2: How do I select the appropriate acid for salt formation?

The choice of acid is critical and depends on several factors, including the basicity of your piperazine derivative and the desired properties of the resulting salt.

  • Strong Acids: Acids like hydrochloric acid (HCl), sulfuric acid, and p-toluenesulfonic acid are often used.[4] HCl is a common choice for forming crystalline hydrochloride salts.[4][5]

  • Polycarboxylic Acids: Acids with multiple carboxylic acid groups, such as citric acid, adipic acid, and tartaric acid, are also frequently employed, particularly in pharmaceutical applications.[4][6][7] These can sometimes offer advantages in terms of crystallinity and stability.[8] For instance, tartrate salts of piperazine are reported to be non-hygroscopic.[8]

  • Organic Acids: Acetic acid can be used to form acetate salts, which can be an effective purification method.[9][10]

The goal is to form a salt that has good crystallinity and is sparingly soluble in a suitable solvent system to allow for high recovery.

Q3: What are the key physicochemical properties of piperazine salts to consider?

Understanding the properties of the target salt is crucial for successful purification.

  • Melting Point: A sharp melting point is a good indicator of purity.[8]

  • pKa: The pKa values of the piperazine derivative (typically around 5.3 and 9.7 for the parent molecule) influence the pH range for salt formation and stability.[8][10]

  • Solubility: The solubility of the salt in various solvents will dictate the choice of recrystallization solvent.[8] Piperazine itself is very soluble in water.[7]

  • Hygroscopicity: Some piperazine salts readily absorb moisture, which can affect handling and stability.[8][10] For example, piperazine citrate can form stable hydrates.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Scenario 1: The reaction mixture remains an oil or fails to crystallize after adding the acid.

This is a common frustration. Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Incomplete Salt Formation Insufficient acid has been added to fully protonate the piperazine derivative.- Ensure you have added a stoichiometric amount of the acid.[10] For diprotic piperazines, this may mean two equivalents of a monoprotic acid. - Check the pH of the solution to confirm it is acidic enough for salt formation.[10]
High Solubility of the Salt The formed salt is too soluble in the chosen solvent to precipitate.- Reduce Solvent Volume: Concentrate the solution under reduced pressure.[5] - Change the Solvent: Add a less polar "anti-solvent" in which the salt is insoluble to induce precipitation. Common choices include diethyl ether, hexane, or ethyl acetate.[11] - Cool the Solution: Lowering the temperature will decrease the solubility of the salt. Use an ice bath or refrigerate the mixture.[1][5]
Presence of Impurities Certain impurities can inhibit crystallization.- Attempt Trituration: Try stirring the oil with a solvent in which the desired salt is insoluble but the impurities are soluble. This can sometimes "crash out" the solid salt. - Consider an Initial Purification Step: If the crude material is very impure, a quick filtration through a plug of silica gel might be necessary to remove baseline impurities before attempting salt formation.
Slow Crystallization Kinetics Some salts require time and energy to form an ordered crystal lattice.- Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches can provide nucleation sites. - Seeding: If you have a small amount of pure crystalline salt, add a tiny crystal to the solution to induce crystallization.[12]

Experimental Workflow: Inducing Crystallization of a Stubborn Oily Salt

Caption: Decision-making workflow for troubleshooting crystallization failure.

Scenario 2: The salt precipitates, but it is gummy or amorphous, not crystalline.

An amorphous solid can be just as difficult to handle as an oil. This often indicates that the precipitation was too rapid.

Underlying Causes & Solutions

  • Cause: Rapid precipitation due to a sudden change in solvent composition or temperature.

  • Solution: Re-dissolve and Crystallize Slowly.

    • Add a small amount of a solvent in which the salt is soluble to dissolve the gummy material. Gentle heating may be necessary.

    • Allow the solution to cool to room temperature slowly and undisturbed.

    • If no crystals form, place the flask in the refrigerator, and then in the freezer, allowing for gradual temperature reduction.

    • If using an anti-solvent, add it dropwise to the stirred solution to allow for controlled precipitation.

Scenario 3: The yield of the crystalline salt is very low.

Low recovery can undermine the efficiency of the purification.

Underlying Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Product Loss During Isolation The salt may have some solubility in the wash solvent, or some product remains in the mother liquor.- Cool the Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution.[1] - Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.
Incomplete Precipitation Not all of the formed salt has crystallized out of the solution.- Increase Cooling Time: Allow the crystallization mixture to stand at a low temperature for a longer period (e.g., overnight in the refrigerator).[8] - Optimize Solvent Ratio: If using a solvent/anti-solvent system, experiment with different ratios to maximize precipitation.
Incorrect Stoichiometry An incorrect amount of acid was used, leading to incomplete salt formation.- Re-check the molecular weights and calculations to ensure the correct molar equivalents of acid were added.

Detailed Experimental Protocol: Purification of an Oily Piperazine Derivative via Hydrochloride Salt Formation

This protocol provides a general framework. Solvent choice and temperatures should be optimized for your specific compound.

1. Salt Formation a. Dissolve the crude oily piperazine derivative (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). The choice of solvent is critical; the free base should be soluble, while the hydrochloride salt should be sparingly soluble. b. Cool the solution in an ice bath. c. Slowly add a solution of hydrochloric acid (1.0 to 2.2 eq, depending on whether a mono- or di-hydrochloride salt is desired) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. d. Stir the mixture in the ice bath for 30-60 minutes to maximize crystal formation.[1][5]

2. Isolation a. Collect the crystalline salt by vacuum filtration. b. Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove residual impurities.[1]

3. Recrystallization a. Transfer the crude salt to a clean flask. b. Add a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/water) to just dissolve the solid.[3] c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystallization. e. Isolate the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[1]

4. Liberation of the Free Base (Optional) a. Dissolve the purified salt in water. b. Basify the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃) to a pH >10.[1] c. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[1] d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified oily piperazine derivative.[1]

Workflow for Salt Formation and Purification

Caption: General workflow for the purification of oily piperazines via salt formation.

References

  • US2919275A - Purification of piperazine - Google P
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (URL: [Link])

  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (URL: [Link])

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (URL: [Link])

  • US2975181A - Method for the preparation of piperazine salts - Google P
  • Wikipedia. Piperazine. (URL: [Link])

  • EA022702B1 - Methods and compositions for the removal of impurities from an impurity-loaded organic salt - Google P
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • (PDF) Principles of Salt Formation - ResearchGate. (URL: [Link])

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (URL: [Link])

  • Scribd. Amine Plant Troubleshooting and Optimiza. (URL: [Link])

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (URL: [Link])

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - MDPI. (URL: [Link])

  • Crystallization Solvents.pdf. (URL: [Link])

  • US10696668B2 - Acid addition salts of piperazine derivatives - Google P
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. (URL: [Link])

  • Chemistry LibreTexts. Recrystallization. (URL: [Link])

  • (PDF) Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings - ResearchGate. (URL: [Link])

  • (PDF) Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives - ResearchGate. (URL: [Link])

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: [Link])

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (URL: [Link])

  • Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept - PubMed. (URL: [Link])

  • ACS Publications. Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs | Crystal Growth & Design. (URL: [Link])

  • US4879042A - Method of crystallizing salts from aqueous solutions - Google P
  • (PDF) Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ResearchGate. (URL: [Link])

  • NICNAS. Piperazine salts: Human health tier II assessment. (URL: [Link])

  • PraxiLabs. Recrystallization Definition, Principle &Purpose. (URL: [Link])

  • ResearchGate. How can I purify my compound from salt?. (URL: [Link])

  • European Patent Office. Process for the preparation of saturated or unsaturated primary fatty amines - EP 1746084 B1. (URL: [Link])

  • Reddit. What are some practical ways to purify complex compounds other than column chromatography? : r/chemistry. (URL: [Link])

  • (PDF) Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt - ResearchGate. (URL: [Link])

  • Salt formation to improve drug solubility - PubMed. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Mono-N-Alkylation of Piperazine

Welcome to the Technical Support Center for mono-N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for mono-N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Selectivity

Piperazine is a symmetrical diamine, and both nitrogen atoms possess comparable nucleophilicity. This inherent symmetry is the primary hurdle in achieving selective mono-N-alkylation, as the reaction can readily proceed to the undesired di-alkylated product. This often results in a mixture of starting material, the desired mono-alkylated product, and the di-alkylated byproduct, leading to reduced yields and complex purification challenges.[1] This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is producing a significant amount of di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

This is the most common issue in piperazine alkylation. The key is to manipulate the reaction conditions to favor the reaction of the alkylating agent with only one of the piperazine nitrogens. Here are several strategies, ranging from simple adjustments to more involved synthetic routes:

A1.1: Stoichiometric Control

A straightforward approach is to use a large excess of piperazine relative to the alkylating agent.[1][2] This statistically favors the collision of the alkylating agent with an unreacted piperazine molecule over a mono-alkylated one.

  • Expert Insight: While simple, this method is not always efficient in terms of atom economy, and the removal of excess piperazine during workup can be challenging due to its high water solubility.

A1.2: Slow Addition of the Alkylating Agent

Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the electrophile in the reaction mixture.[3][4] This reduces the likelihood of a second alkylation event occurring on the already mono-alkylated piperazine.

A1.3: In Situ Mono-Protonation

By adding one equivalent of an acid (e.g., HCl, acetic acid) to the reaction, you can form the mono-protonated piperazine salt in situ.[1][5] The protonated nitrogen becomes significantly less nucleophilic, effectively "protecting" it and directing the alkylation to the free nitrogen.[1]

  • Causality: The lone pair of electrons on the protonated nitrogen is engaged in a bond with the proton, making it unavailable for nucleophilic attack on the alkylating agent.

A1.4: Reductive Amination

Instead of direct alkylation with an alkyl halide, consider a two-step, one-pot reductive amination. This involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanobborohydride.[3][6][7]

  • Key Advantage: This method avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation, especially with reactive alkylating agents.[6][7]

A1.5: Use of Protecting Groups

For syntheses requiring high purity and unambiguous selectivity, employing a protecting group strategy is often the most reliable method.[1][3][6][7] The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.[1][6][7][8]

  • Workflow:

    • Protection: React piperazine with di-tert-butyl dicarbonate (Boc)₂O to obtain N-Boc-piperazine.

    • Alkylation: Perform the alkylation on the unprotected nitrogen.

    • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the desired mono-alkylated product.[9]

Q2: I'm using a protecting group strategy, but the initial protection step is giving me a mixture of mono- and di-protected piperazine. How can I optimize this?

Achieving selective mono-protection of a symmetrical diamine can be tricky. Here's how to troubleshoot this step:

A2.1: Control the Stoichiometry and Addition

Slowly add the protecting group reagent (e.g., (Boc)₂O) to a solution of piperazine. Using a slight excess of piperazine can also favor mono-protection.

A2.2: Acid-Mediated Mono-Protection

A facile method for mono-Boc protection involves the sequential addition of one mole of HCl and one mole of (Boc)₂O, followed by neutralization.[10] The initial protonation deactivates one nitrogen, directing the Boc group to the other.[10]

A2.3: Purification of the Mono-Protected Intermediate

The unreacted piperazine, mono-Boc, and di-Boc derivatives of diamines are usually easily separable by column chromatography.[6][7]

Q3: My product seems to be stuck in the aqueous phase during workup. How can I effectively extract it?

The basic nitrogen atoms of piperazine and its derivatives mean they can be protonated in acidic or even neutral aqueous solutions, making them highly water-soluble.[6][11]

A3.1: Adjust the pH of the Aqueous Layer

Before extraction with an organic solvent, basify the aqueous layer to a pH of 11-12 with a base like NaOH or K₂CO₃.[11] This will deprotonate the piperazine nitrogens, making the product less polar and more soluble in organic solvents like dichloromethane or chloroform.[11]

A3.2: Use a More Polar Organic Solvent

If your product is still not extracting well, consider using a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol.

A3.3: Evaporation and Re-dissolution

In some cases, it may be necessary to evaporate the aqueous layer and then triturate or dissolve the resulting solid in an organic solvent like ethanol to separate the product from inorganic salts.[6]

Q4: What are the best analytical techniques to monitor the progress of my reaction?

Monitoring the consumption of starting materials and the formation of products is crucial for optimizing reaction time and identifying potential issues.

A4.1: Thin Layer Chromatography (TLC)

TLC is a quick and effective way to qualitatively monitor the reaction. A typical mobile phase for piperazine derivatives is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v), often with a small amount of ammonia to prevent streaking.

A4.2: Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For quantitative analysis, GC and LC-MS are powerful techniques. They can provide accurate information on the ratio of starting material, mono-alkylated, and di-alkylated products. Derivatization may sometimes be necessary for GC analysis.[12]

A4.3: High-Performance Liquid Chromatography (HPLC) with UV detection

HPLC-UV is another excellent quantitative method.[13] If the piperazine derivative lacks a strong chromophore, derivatization with a UV-active reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable detection at low concentrations.[14]

A4.4: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of the crude reaction mixture can provide a clear picture of the product distribution by integrating the characteristic signals of the starting material and the different products.[6]

Visualizing the Reaction Pathways

cluster_0 Direct Alkylation cluster_1 Protecting Group Strategy Piperazine Piperazine MonoAlk Mono-alkylated Piperazine Piperazine->MonoAlk + R-X RX R-X DiAlk Di-alkylated Piperazine (Byproduct) MonoAlk->DiAlk + R-X Piperazine_p Piperazine MonoBoc N-Boc-Piperazine Piperazine_p->MonoBoc 1. Protection Boc2O (Boc)₂O AlkMonoBoc N-Boc-N'-Alkyl-Piperazine MonoBoc->AlkMonoBoc 2. Alkylation RX_p R-X MonoAlk_p Mono-alkylated Piperazine (Desired) AlkMonoBoc->MonoAlk_p 3. Deprotection Acid Acid

Sources

Troubleshooting

Technical Support Center: Strategies for Selective Mono-N-Alkylation of Piperazine

From the desk of the Senior Application Scientist Welcome to the technical support center for piperazine chemistry. The symmetrical nature of piperazine presents a classic challenge for synthetic chemists: achieving sele...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for piperazine chemistry. The symmetrical nature of piperazine presents a classic challenge for synthetic chemists: achieving selective mono-N-alkylation while preventing the often-undesired di-N,N'-alkylation. Due to the similar basicity and nucleophilicity of its two secondary amine nitrogens, direct alkylation frequently results in a mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct, leading to complex purification challenges.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into controlling this reaction. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot your experiments and optimize your synthetic routes effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during piperazine alkylation in a direct question-and-answer format.

Question 1: "My reaction is producing a high percentage of the di-substituted product. How can I increase the yield of the mono-alkylated piperazine?"

Answer:

This is the most frequent challenge in piperazine alkylation. The formation of the di-substituted product occurs because the first alkylation event does not significantly deactivate the second nitrogen atom. In fact, the mono-alkylated product is often slightly more nucleophilic than piperazine itself. To favor mono-alkylation, you must manipulate the reaction kinetics and stoichiometry.

Probable Causes & Recommended Solutions:

  • Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to alkylating agent is a common cause of di-substitution.

    • Solution A: Employ a Large Excess of Piperazine. By using a significant excess of piperazine (e.g., 4 to 10 equivalents), you statistically increase the probability that the electrophilic alkylating agent will encounter an unreacted piperazine molecule rather than a mono-alkylated one.[3] In some large-scale syntheses, piperazine is even used as the solvent to maximize this effect.[3][4] This method is atom-inefficient but can be effective and avoids additional protection/deprotection steps.

  • Equivalent Reactivity of Both Nitrogens: Both secondary amines are highly nucleophilic and available for reaction.

    • Solution B: Modulate Reactivity with Acid. You can temporarily "protect" one nitrogen through protonation. By using a monopiperazinium salt (e.g., piperazine monohydrochloride), you create a scenario where one nitrogen is protonated and non-nucleophilic, directing the alkylation to the free secondary amine.[1][5] This can be achieved by adding one equivalent of a strong acid like HCl to piperazine before introducing the alkylating agent.[5] Excellent yields of mono-alkylated products have been reported using this one-step process.[1]

  • High Reaction Temperature or Concentration: Conditions that accelerate the reaction rate can often decrease selectivity, leading to more di-alkylation.

    • Solution C: Optimize Reaction Conditions. Lowering the reaction temperature can help improve selectivity by favoring the initial, more statistically probable reaction.[6] Additionally, performing the reaction under more dilute conditions can sometimes disfavor the second alkylation step.

Question 2: "My workup is complicated by the formation of a highly water-soluble byproduct, likely a quaternary ammonium salt. How can this be avoided?"

Answer:

Quaternary ammonium salt formation occurs when the newly introduced alkyl group on the mono-substituted piperazine undergoes a second alkylation on the same nitrogen. This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.[7]

Probable Causes & Recommended Solutions:

  • Highly Reactive Alkylating Agent: Alkyl iodides and bromides are potent electrophiles that can lead to over-alkylation.[8]

    • Solution A: Switch to a Milder Alkylation Method. Reductive amination is a superior alternative to direct alkylation with halides for preventing quaternization.[7][9] This method involves reacting the piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9][10] This pathway does not allow for the formation of quaternary salts.[7][9]

  • Inherent Reactivity of the Mono-Substituted Product: The mono-alkylated nitrogen is still nucleophilic and can react further.

    • Solution B: Use a Protecting Group Strategy. The most robust method to prevent all side reactions (di-alkylation and quaternization) is to use a protecting group. This is discussed in detail in the FAQ section.

Question 3: "I'm struggling to purify my mono-alkylated product from unreacted piperazine and the di-alkylated byproduct. What are some effective strategies?"

Answer:

Separation is challenging because all three components (starting material, mono-product, di-product) are basic amines with similar polarities.

Recommended Solutions:

  • Acid-Base Extraction: If your product remains in the aqueous layer during workup, it is likely in its protonated salt form.[5][7] Try neutralizing the aqueous layer with a base (e.g., Na₂CO₃ or NaOH solution) to pH 11-12, which should deprotonate your product and allow it to be extracted into an organic solvent like chloroform or dichloromethane.[5] While this helps remove non-basic impurities, it will not separate the piperazine mixture.

  • Chromatography: Column chromatography is often the most effective method. While challenging, careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system (often a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking) can achieve separation.

  • Fractional Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method, especially on a larger scale.[7]

  • Utilize a Protecting Group: The use of a protecting group like Boc dramatically alters the polarity and properties of the intermediate, making purification trivial. The protected, mono-alkylated product is easily separated from any unreacted starting material by standard chromatography before the final deprotection step.[7][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and foolproof method to guarantee mono-alkylation? The most dependable strategy is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine.[7][9] The tert-butoxycarbonyl (Boc) group deactivates one nitrogen, forcing the alkylation to occur exclusively at the unprotected nitrogen.[7] Following the reaction, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the pure mono-alkylated product.[7][11]

Q2: How does stoichiometry influence the mono/di-alkylation ratio? Stoichiometry is a critical factor when not using a protecting group.

  • 1:1 Ratio (Piperazine:Alkylating Agent): Leads to a statistical mixture of unreacted piperazine, mono-product, and di-product.

  • >3:1 Ratio (Piperazine:Alkylating Agent): Significantly favors the mono-product as the alkylating agent is more likely to react with the abundant, un-substituted piperazine.[2]

  • <1:2 Ratio (Piperazine:Alkylating Agent): Intentionally used to favor the di-substituted product.

Q3: Which protecting groups are best for piperazine, and how are they removed? The choice depends on the overall synthetic route and the stability of your molecule to the deprotection conditions.[7]

Protecting GroupAbbreviationCommon Reagent for RemovalConditions
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA), HClMild acidic conditions[7][11]
BenzylBnH₂, Palladium on Carbon (Pd/C)Catalytic Hydrogenolysis
CarbobenzyloxyCbzH₂, Palladium on Carbon (Pd/C)Catalytic Hydrogenolysis[12]
TosylTsHBr/Acetic Acid, Sodium amalgamStrong acidic or reducing conditions[4]

Q4: What are the advantages of reductive amination over direct alkylation with alkyl halides? Reductive amination offers several key advantages:

  • Prevents Quaternization: The mechanism does not permit the formation of quaternary ammonium salts.[7][9]

  • Milder Conditions: It often proceeds under milder, more controlled conditions.

  • Broader Substrate Scope: It utilizes aldehydes and ketones, which are widely available and often more stable than their corresponding alkyl halides.

Section 3: Key Experimental Protocols

Protocol 1: Mono-Alkylation via N-Boc Protection Strategy

This is the most recommended protocol for achieving high selectivity and simplifying purification.

  • Step 1: Alkylation

    • Dissolve 1-Boc-piperazine (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent like acetonitrile or DMF.

    • Add the alkyl halide (R-X, 1.1 eq.) to the mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude N-Boc-N'-alkyl-piperazine by silica gel chromatography.

  • Step 2: Deprotection

    • Dissolve the purified product from Step 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 4-5 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify with NaOH solution to pH >12.

    • Extract the free amine product with an organic solvent (e.g., DCM or EtOAc), dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure mono-alkylated piperazine.[7]

Protocol 2: Mono-Alkylation via Reductive Amination

A robust method that avoids the use of alkyl halides and prevents over-alkylation.

  • Dissolve mono-Boc-piperazine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent such as 1,2-dichloroethane (DCE) or THF.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Stir the reaction at room temperature for 2-24 hours until completion.

  • Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the N-Boc-N'-alkyl-piperazine by chromatography, followed by deprotection as described in Protocol 1, Step 2.

Section 4: Visualizing Reaction Control

The diagrams below illustrate the chemical logic behind controlling piperazine alkylation.

Diagram 1: Competitive Alkylation Pathways

This diagram shows the challenge of direct alkylation. The desired mono-alkylated product can react further to form two undesired byproducts.

G Piperazine Piperazine MonoAlk Mono-Alkylated Product (Desired) Piperazine->MonoAlk 1st Alkylation AlkylHalide1 Alkyl Halide (R-X) AlkylHalide2 Alkyl Halide (R-X) DiAlk Di-Alkylated Product (Byproduct) AlkylHalide3 Alkyl Halide (R-X) QuatSalt Quaternary Salt (Byproduct) MonoAlk->DiAlk 2nd Alkylation (N') MonoAlk->QuatSalt 2nd Alkylation (N)

Caption: Competing reaction pathways in direct piperazine alkylation.

Diagram 2: Protecting Group Strategy Workflow

This workflow demonstrates how a protecting group enforces selectivity, simplifying the reaction outcome and purification process.

G cluster_protection Step 1: Protection cluster_alkylation Step 2: Selective Alkylation cluster_deprotection Step 3: Deprotection A Piperazine B Mono-Boc-Piperazine A->B + Boc₂O C N-Boc, N'-Alkyl-Piperazine B->C + R-X D Pure Mono-Alkylated Product C->D + Acid (TFA)

Caption: A robust workflow for selective mono-alkylation using a protecting group.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Method for preparing n-alkyl-piperazines. Google Patents.
  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Process for the N-monoalkylation of piperazine. Google Patents.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health (NIH). Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Royal Society of Chemistry. Available at: [Link]

  • Method of direct mono-N-substitution of piperazine. Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Effect of the temperature on the process for piperazine and... ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Cbz-Protection of Piperazine

Welcome to the technical support center for the synthesis of Cbz-protected piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cbz-protected piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal via hydrogenolysis.[1][2] However, the seemingly straightforward Cbz protection of piperazine, a symmetrical diamine, presents unique challenges, primarily the formation of undesired side products. This guide will address these issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a mono-Cbz protection of piperazine?

The primary side reaction of concern is the formation of the di-Cbz-protected piperazine (1,4-bis(benzyloxycarbonyl)piperazine).[3] This occurs when both nitrogen atoms of the piperazine ring react with benzyl chloroformate. Another common issue is the hydrolysis of the benzyl chloroformate reagent, which leads to the formation of benzyl alcohol and carbon dioxide, consequently reducing the yield of the desired product.[4]

Q2: How can I selectively synthesize mono-Cbz-piperazine?

Achieving high selectivity for mono-protection requires careful control of the reaction stoichiometry. Using a slight excess of piperazine relative to benzyl chloroformate can favor the formation of the mono-protected product. However, a more robust method involves the slow, dropwise addition of a stoichiometric amount (1.0 to 1.05 equivalents) of benzyl chloroformate to a solution of piperazine at a reduced temperature (e.g., 0 °C).[5] This ensures that the concentration of the Cbz-Cl reagent remains low throughout the reaction, minimizing the chance of a second acylation.

Q3: What is the role of the base in this reaction, and which one should I choose?

The reaction of benzyl chloroformate with piperazine generates hydrochloric acid (HCl) as a byproduct.[4][6] A base is essential to neutralize this acid, as its accumulation would protonate the piperazine, rendering it non-nucleophilic and halting the reaction.[4] Common inorganic bases like sodium carbonate or sodium bicarbonate are often used in aqueous or biphasic systems (Schotten-Baumann conditions).[4][6] For reactions in organic solvents, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are suitable choices.[5]

Q4: My reaction is complete, but I'm having trouble purifying the mono-Cbz-piperazine from the di-Cbz byproduct. What are the best purification strategies?

Separating mono- and di-Cbz-piperazine can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. A carefully selected eluent system, often a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane), is crucial for achieving good separation. In some cases, crystallization can be an effective purification technique, as the di-protected compound is often less soluble.

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.
Possible Cause Suggested Solution
Poor quality of benzyl chloroformate (Cbz-Cl) Benzyl chloroformate is moisture-sensitive and can degrade over time to benzyl alcohol and HCl.[4][7] Use a fresh bottle or a recently purchased reagent. The quality can be checked by IR or NMR spectroscopy.
Inadequate base Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl and drive the reaction forward.[4][5] If using an organic base, add it to the piperazine solution before the addition of Cbz-Cl.
Protonation of piperazine If the reaction is run under acidic conditions or if the generated HCl is not effectively neutralized, the piperazine will be protonated and become unreactive. Ensure the reaction medium is basic.
Problem 2: Predominant formation of di-Cbz-piperazine.
Possible Cause Suggested Solution
Incorrect stoichiometry Use a stoichiometric amount or a slight excess of piperazine relative to benzyl chloroformate. Avoid using an excess of Cbz-Cl.
Rapid addition of Cbz-Cl Add the benzyl chloroformate solution dropwise and slowly to the reaction mixture, especially at the beginning of the reaction. This maintains a low concentration of the acylating agent.
High reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second acylation reaction.[5]
Problem 3: Presence of benzyl alcohol in the crude product.
Possible Cause Suggested Solution
Hydrolysis of Cbz-Cl Benzyl chloroformate reacts with water.[4] If using an organic solvent, ensure it is anhydrous. If running the reaction in an aqueous system, the pH should be maintained in the basic range (pH 8-10) to facilitate the reaction with the amine over hydrolysis.[8]
Degraded Cbz-Cl reagent As mentioned in Problem 1, use a high-quality Cbz-Cl reagent.

Visualizing the Reaction and Side Reactions

Below is a diagram illustrating the desired reaction pathway for mono-Cbz-piperazine synthesis and the common side reaction leading to the di-protected byproduct.

Cbz_Piperazine_Synthesis cluster_reactants Reactants cluster_products Products piperazine Piperazine mono_cbz Mono-Cbz-Piperazine (Desired Product) piperazine->mono_cbz + 1 eq. Cbz-Cl cbz_cl Benzyl Chloroformate (Cbz-Cl) di_cbz Di-Cbz-Piperazine (Side Product) mono_cbz->di_cbz + 1 eq. Cbz-Cl

Caption: Reaction scheme for Cbz-protection of piperazine.

Experimental Protocols

Protocol 1: Selective Mono-Cbz-Protection of Piperazine

This protocol is optimized for the selective synthesis of benzyl 1-piperazinecarboxylate.

Materials:

  • Piperazine (2.0 eq.)

  • Benzyl chloroformate (1.0 eq.)

  • Sodium carbonate (Na₂CO₃) (2.5 eq.)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve piperazine and sodium carbonate in a mixture of water and DCM (1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add a solution of benzyl chloroformate in DCM dropwise over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in Cbz-piperazine synthesis.

troubleshooting_workflow start Start Cbz-Piperazine Synthesis check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_reagents Check Cbz-Cl Quality Verify Base Stoichiometry low_conversion->check_reagents analyze_products Analyze Product Mixture good_conversion->analyze_products mono_product Mostly Mono-Product analyze_products->mono_product Mono > Di di_product Mostly Di-Product analyze_products->di_product Di > Mono purify Proceed to Purification mono_product->purify optimize_conditions Optimize Conditions: - Lower Temperature - Slow Addition of Cbz-Cl - Adjust Stoichiometry di_product->optimize_conditions end Successful Synthesis purify->end

Caption: Troubleshooting workflow for Cbz-piperazine synthesis.

References

  • Benchchem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine.
  • Grokipedia. (n.d.).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine.
  • UNODC. (n.d.).
  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • NJ.gov. (n.d.).

Sources

Optimization

Technical Support Center: Solubility of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Welcome to the technical support center for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the solubility of this compound in organic solvents.

Understanding the Molecule: Predicting Solubility Behavior

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate possesses a unique combination of functional groups that dictate its solubility profile. The presence of two ester groups and a piperazine ring introduces polarity and potential sites for hydrogen bonding. Conversely, the benzyl group and the hydrocarbon backbone contribute to its nonpolar character. The interplay of these features suggests that its solubility will be highly dependent on the chosen solvent system. The molecule has a calculated XLogP3 of 1.4, indicating a moderate level of lipophilicity.[1][2]

Frequently Asked Questions (FAQs)

Q1: I need to dissolve 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate for my reaction. Where do I start with solvent selection?

A1: A systematic approach to solvent selection is recommended. Start by considering the polarity of your compound and the solvent. A good starting point is to test solubility in a range of solvents with varying polarities.

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)). These solvents are often good choices for compounds with polar functional groups like esters and amines. They can solvate the molecule without interfering with reactions that are sensitive to protic hydrogens. For a related compound, Benzyl piperazine-1-carboxylate, solubility in DMSO has been documented.[3]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These solvents can engage in hydrogen bonding, which may enhance the solubility of your compound. However, be mindful that they can also participate in certain reactions.

  • Nonpolar Solvents: (e.g., Toluene, Hexanes, Dichloromethane (DCM), Diethyl ether). The presence of the benzyl group and the overall carbon framework may lend some solubility in these solvents. The solubility of the base, 1-benzylpiperazine, is noted to be very soluble in acetone and freely soluble in ether.[4]

It is advisable to start with small-scale solubility tests to conserve your material.

Q2: What is a reliable method for determining the precise solubility of this compound?

A2: The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5] This method involves adding an excess of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered or centrifuged sample of the supernatant.

Q3: How long should I agitate the mixture to ensure equilibrium is reached?

A3: The time to reach equilibrium can vary depending on the compound, solvent, and agitation method. A common practice is to agitate the mixture for 24 to 72 hours.[5] To confirm that equilibrium has been achieved, you can take samples at different time points (e.g., 24, 48, and 72 hours). If the concentration of the dissolved compound remains constant, it is reasonable to assume that equilibrium has been reached.

Troubleshooting Guide

Issue 1: The compound appears to be insoluble in all solvents I've tried.
  • Possible Cause: The compound may have very low solubility in common organic solvents at room temperature.

  • Solution:

    • Heating: Gently warming the solvent can significantly increase solubility. However, be cautious of potential degradation of the compound at elevated temperatures.

    • Solvent Mixtures: Employing a co-solvent system can be effective. For instance, a mixture of a good solvent and a poor solvent can be titrated to find the optimal ratio for dissolution.

    • Sonication: Applying ultrasonic energy can help to break down solid aggregates and enhance the rate of dissolution.[5]

Issue 2: The compound "oils out" instead of dissolving.
  • Possible Cause: This phenomenon, where the compound forms a liquid phase that is immiscible with the solvent, can occur when the melting point of the compound is lower than the boiling point of the solvent and its solubility is exceeded.

  • Solution:

    • Change the Solvent: Select a solvent with a lower boiling point or one in which the compound has higher solubility.

    • Use a Solvent Mixture: A carefully chosen co-solvent can sometimes prevent oiling out.

    • Temperature Adjustment: Lowering the temperature may sometimes help, but this can also decrease solubility.

Issue 3: I observe crystal formation after my compound initially dissolves.
  • Possible Cause: You may have created a supersaturated solution, which is unstable and will eventually lead to precipitation of the excess solute.

  • Solution:

    • Ensure Equilibrium: Allow sufficient time for the solution to equilibrate. A true saturated solution will have undissolved solid present.

    • Controlled Dissolution: Add the solid to the solvent in small portions, allowing each portion to dissolve before adding the next, until saturation is reached.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

This protocol provides a step-by-step guide for determining the solubility of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.

Materials:

  • 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for concentration measurement

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate into a vial. An amount that is visibly in excess after dissolution is sufficient.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C).

    • Agitate for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis weigh Weigh excess solid add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for solubility determination.

Data Summary: Common Organic Solvents

The following table provides properties of common organic solvents to aid in your selection process.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
Hexane0.11.969
Toluene2.42.4111
Diethyl ether2.84.335
Dichloromethane3.19.140
Tetrahydrofuran (THF)4.07.566
Acetone5.12156
Ethanol5.22578
Methanol5.13365
Acetonitrile (ACN)5.83782
Dimethylformamide (DMF)6.437153
Dimethyl sulfoxide (DMSO)7.247189

References

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Benzyl piperazine-1-carboxylate | Biochemical Reagent - MedchemExpress.com.
  • Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • BENZYLPIPERAZINE - SWGDRUG.org.
  • (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem.

Sources

Troubleshooting

Technical Support Center: Deprotection of Cbz-Protected Piperazines

Welcome to the technical support hub for the deprotection of the carboxybenzyl (Cbz or Z) group from piperazine nitrogens. This guide is designed for researchers, scientists, and drug development professionals who encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the deprotection of the carboxybenzyl (Cbz or Z) group from piperazine nitrogens. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but sometimes tricky synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your reaction conditions.

Introduction: The Role of the Cbz Group in Piperazine Chemistry

The Cbz group is a cornerstone in amine protection, particularly within peptide synthesis and the broader field of medicinal chemistry.[1] Its stability to a range of reaction conditions, coupled with its susceptibility to specific deprotection methods, makes it an invaluable tool.[2] In piperazine chemistry, the Cbz group allows for the selective functionalization of one nitrogen atom while the other is masked. The subsequent removal of the Cbz group is a critical step in the synthesis of many pharmaceutical agents.[3]

However, the deprotection of a Cbz-protected piperazine is not always straightforward. Issues such as incomplete reactions, unwanted side products, and difficult workups can arise. This guide provides a structured approach to understanding and overcoming these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of a Cbz-protected piperazine.

Issue 1: Incomplete or Stalled Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times.

Potential Causes & Solutions:

  • Catalyst Inactivity (Hydrogenolysis):

    • Cause: The palladium catalyst (e.g., Pd/C) may be poisoned, often by sulfur-containing compounds or other impurities.[4] It can also lose activity over time or through improper handling.

    • Solution:

      • Use Fresh Catalyst: Always use fresh, high-quality catalyst.

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition.[5]

      • Check for Poisons: If your substrate or reagents contain potential catalyst poisons, consider a purification step prior to deprotection.

      • Alternative Catalysts: Palladium hydroxide on carbon (Pearlman's catalyst) can sometimes be more effective and less prone to poisoning.

  • Insufficient Hydrogen Source (Hydrogenolysis):

    • Cause: In catalytic hydrogenation, the hydrogen pressure may be too low, or in transfer hydrogenation, the hydrogen donor may be depleted.[6]

    • Solution:

      • Hydrogenation: Ensure the system is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).[5] For larger scales, a hydrogenation apparatus is recommended.

      • Transfer Hydrogenation: Increase the equivalents of the hydrogen donor (e.g., ammonium formate, formic acid).[5][7]

  • Inadequate Acid Strength or Concentration (Acidic Cleavage):

    • Cause: The acidic conditions are not harsh enough to effect cleavage.

    • Solution:

      • HBr in Acetic Acid: This is a common and effective reagent. Ensure the HBr/AcOH solution is fresh, as its concentration can decrease over time.[5][6]

      • Alternative Acids: For substrates sensitive to HBr, other acidic conditions like isopropanol hydrochloride (IPA·HCl) at elevated temperatures can be effective.[8]

Issue 2: Formation of Side Products

Symptom: The appearance of unexpected spots on TLC or peaks in the LC-MS, leading to reduced yield and purification difficulties.

Potential Causes & Solutions:

  • N-Alkylation:

    • Cause: This is a particular risk with Lewis acid-mediated deprotection using reagents like trimethylsilyl iodide (TMSI). The benzyl iodide byproduct is a potent alkylating agent that can react with the newly deprotected piperazine nitrogen.[5][9]

    • Solution:

      • Use a Scavenger: The addition of a scavenger can trap the alkylating byproduct.

      • Choose an Alternative Method: If N-alkylation is a persistent issue, switching to hydrogenolysis or a Brønsted acid-mediated deprotection is advisable.

  • Reduction of Other Functional Groups:

    • Cause: Catalytic hydrogenolysis is not chemoselective and will reduce other susceptible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[5][9]

    • Solution:

      • Select a Non-Reductive Method: If your molecule contains reducible groups, acidic cleavage (e.g., HBr/AcOH) or nucleophilic displacement methods are necessary.[5] The AlCl₃/HFIP system is noted for its mildness and selectivity in the presence of sensitive groups.[10][11]

  • Cleavage of Other Acid-Labile Protecting Groups:

    • Cause: Harsh acidic conditions required for Cbz removal (like HBr/AcOH) can also cleave other acid-sensitive groups, most notably the Boc group.[1][5]

    • Solution:

      • Orthogonal Protection Strategy: Plan your synthesis with orthogonal protecting groups. The Cbz group is generally stable to the acidic conditions used for Boc deprotection (e.g., TFA in DCM), but the reverse is not always true.[2]

      • Milder Acidic Conditions: Consider using milder Lewis acids if other acid-sensitive functionalities are present.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and mildest method for Cbz deprotection?

A1: Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source, is generally considered the mildest and cleanest method.[5][12] The byproducts are simply toluene and carbon dioxide.

Q2: I cannot use hydrogen gas in my lab. What are the alternatives?

A2: Catalytic transfer hydrogenation is a safer and highly effective alternative that avoids the use of flammable hydrogen gas.[5] This method uses a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[5][7][13]

Q3: My compound has a double bond that I want to preserve. How can I remove the Cbz group?

A3: You must avoid catalytic hydrogenolysis, as it will reduce the double bond.[14] The best options are acidic cleavage methods. HBr in acetic acid is a classic choice, but if your molecule has other acid-sensitive groups, a milder system like AlCl₃ in hexafluoroisopropanol (HFIP) may be preferable.[5][10] Nucleophilic displacement using reagents like 2-mercaptoethanol is another possibility for sensitive substrates.[5][15]

Q4: How do I monitor the progress of my Cbz deprotection reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][16] On a TLC plate, you should see the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

Q5: What is a standard workup procedure for a catalytic hydrogenolysis reaction?

A5: After the reaction is complete, the mixture is filtered through a pad of Celite to remove the solid palladium catalyst.[12][16] The Celite pad should be washed with the reaction solvent to ensure full recovery of the product. The filtrate is then concentrated under reduced pressure to yield the crude deprotected piperazine.

Q6: My deprotection with HBr in acetic acid is complete, but I am having trouble isolating my product. What should I do?

A6: The product is likely the hydrobromide salt, which may be highly soluble in the reaction mixture. After removing the acetic acid under reduced pressure, you may need to perform an aqueous workup. This involves dissolving the residue in water, basifying with a suitable base (e.g., NaHCO₃ or NaOH) to form the free amine, and then extracting the product into an organic solvent like dichloromethane or ethyl acetate.[17]

Method Selection and Workflow

Choosing the right deprotection method is critical for success. The decision tree below provides a logical workflow for selecting an appropriate protocol based on the functionalities present in your substrate.

G Start Cbz-Protected Piperazine Reducible_Groups Are reducible groups present? (e.g., alkenes, alkynes, nitro) Start->Reducible_Groups Acid_Labile_Groups Are other acid-labile groups present? (e.g., Boc, Trityl) Reducible_Groups->Acid_Labile_Groups Yes Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C or Transfer Hydrogenation) Reducible_Groups->Hydrogenolysis No Acidic_Cleavage_Harsh Harsh Acidic Cleavage (HBr/AcOH) Acid_Labile_Groups->Acidic_Cleavage_Harsh No Acidic_Cleavage_Mild Milder Acidic Conditions (AlCl3/HFIP) or Nucleophilic Displacement Acid_Labile_Groups->Acidic_Cleavage_Mild Yes

Key Deprotection Protocols

Protocol 1: Catalytic Hydrogenolysis

This is the preferred method when the substrate is compatible.

Materials:

  • Cbz-protected piperazine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Solvent (Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (H₂ balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected piperazine in the chosen solvent in a round-bottom flask.[5]

  • Carefully add the Pd/C catalyst to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen.[5]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.[16]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

A safer alternative to using hydrogen gas.

Materials:

  • Cbz-protected piperazine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Ammonium formate (3-5 equiv)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Cbz-protected piperazine in methanol or ethanol.[5]

  • Add the Pd/C catalyst, followed by the ammonium formate.[5]

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress.

  • Workup is identical to Protocol 1 (filtration through Celite and solvent evaporation).

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

Effective for substrates that are not compatible with hydrogenation.

Materials:

  • Cbz-protected piperazine

  • 33% Hydrogen bromide in glacial acetic acid

Procedure:

  • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.

  • Add the solution of HBr in acetic acid.[5]

  • Stir the mixture at room temperature for 2 to 16 hours.

  • Monitor the reaction progress.

  • Upon completion, remove the solvent under reduced pressure.

  • Proceed with an aqueous workup (basification and extraction) to isolate the free amine.[18]

Comparative Summary of Deprotection Methods

MethodReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[5]Incompatible with reducible functional groups; safety concerns with H₂ gas.[5][6]
Transfer Hydrogenation Ammonium formate, formic acid, etc., with Pd/CAvoids flammable H₂ gas, making it safer for larger scales.[5][6]Can also reduce other functional groups; reaction times may be longer.[5]
Acidic Cleavage (Harsh) HBr in Acetic AcidEffective for substrates incompatible with hydrogenation.[5][6]Harsh conditions can cleave other acid-labile groups (e.g., Boc).[1]
Acidic Cleavage (Mild) AlCl₃ in HFIPMild and selective for Cbz over O- and N-benzyl groups.[10][11]Requires anhydrous conditions and careful handling of the Lewis acid.
Lewis Acid-Mediated Trimethylsilyl iodide (TMSI)An alternative for sensitive substrates.[15]The benzyl iodide byproduct can cause N-alkylation side reactions.[5][9]
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄Useful for substrates with functionalities sensitive to both hydrogenolysis and strong acids.[11][15]May require elevated temperatures and specific reagents.[11]

Mechanism Overview: Catalytic Hydrogenolysis

The mechanism for the most common deprotection method, catalytic hydrogenolysis, involves the cleavage of the benzylic C-O bond.

G

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Mule, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
  • Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

  • ResearchGate. (2022). Selective Cleavage of Cbz-Protected Amines | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl iodide. Retrieved from [Link]

  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • sci.chem. (n.d.). Deprotection of Cbz group.
  • Recent Patents on Anti-Infective Drug Discovery. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzyl Chloroformate (Cbz) Protection

Welcome to the technical support center for optimizing the benzyl chloroformate (Cbz-Cl or Z-Cl) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the benzyl chloroformate (Cbz-Cl or Z-Cl) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during this fundamental transformation in organic synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern success, ensuring your reactions are efficient, high-yielding, and reproducible.

Introduction: The Enduring Significance of the Cbz Group

First introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz) group revolutionized peptide synthesis by offering a robust and reliable method for amine protection.[1] Its stability under a range of conditions, coupled with its facile removal via catalytic hydrogenolysis, has cemented its place as an indispensable tool in the synthetic chemist's arsenal.[2][3] The Cbz group effectively masks the nucleophilicity and basicity of amines by converting them into less reactive carbamates, thereby preventing unwanted side reactions during subsequent synthetic steps.[2][4]

The protection reaction itself is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing the chloride leaving group.[1] This process generates hydrochloric acid (HCl), necessitating the use of a base to neutralize it and drive the reaction to completion.[2][5]

Reaction Mechanism: A Step-by-Step Visualization

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of the chloride leaving group. The generated HCl is neutralized by a base.

Caption: Mechanism of Cbz protection of an amine.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the Cbz protection of amines, providing potential causes and actionable solutions based on sound chemical principles.

Problem 1: Low or No Product Formation (Incomplete Reaction)

Q: My reaction shows a significant amount of unreacted starting amine even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

A: Incomplete conversion is a frequent issue that can often be traced back to several key factors:

  • Insufficient Basicity: The primary role of the base is to neutralize the HCl generated in situ.[6] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This protonates the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[6]

    • Solution: Ensure at least two equivalents of a suitable base are used. For many reactions, especially under Schotten-Baumann conditions (a two-phase system), an inorganic base like sodium carbonate or sodium bicarbonate is effective.[1][3] For reactions in organic solvents, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred.[2][6] The pH of the reaction should be maintained between 8 and 10; a pH that is too low can lead to decomposition of Cbz-Cl, while a pH that is too high may cause racemization in chiral substrates.[7]

  • Poor Reagent Quality: Benzyl chloroformate is highly sensitive to moisture and can decompose over time to benzyl alcohol, CO₂, and HCl.[1][8] Using degraded Cbz-Cl will naturally lead to lower yields.

    • Solution: Always use a fresh bottle of Cbz-Cl or a properly stored reagent. It is advisable to store it at 2-8°C under an inert atmosphere. The purity of the reagent can be checked by techniques like NMR or IR spectroscopy before use.[6]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and will react more slowly.

    • Solution: For less reactive amines, increasing the reaction temperature may be necessary.[6] Switching to a more polar aprotic solvent like DMF or acetonitrile can also enhance the reaction rate.[6] In some cases, using a more activated Cbz source, such as Cbz-OSu (N-(benzyloxycarbonyloxy)succinimide), can be beneficial.[5]

  • Poor Solubility: If the starting amine has poor solubility in the chosen solvent system, the reaction will be slow.

    • Solution: For aqueous conditions, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[3] The use of a co-solvent like THF or dioxane can improve the solubility of organic substrates.[5] For non-aqueous conditions, select a solvent in which the amine is fully soluble.

Problem 2: Formation of Side Products and Difficult Purification

Q: My reaction mixture is complex, showing multiple spots on TLC, making purification a challenge. What are the common side reactions and how can I minimize them?

A: The formation of multiple products often points to side reactions involving the starting materials or the product itself.

  • Over-reaction (Di-Cbz Protection): Primary amines can sometimes undergo double protection, especially if an excess of Cbz-Cl is used or if the reaction conditions are too harsh.

    • Solution: Use a stoichiometric amount of Cbz-Cl (typically 1.1-1.5 equivalents).[3][6] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Performing the reaction at a lower temperature (e.g., 0 °C) can also help to minimize this side product.[3][6]

  • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic functional groups like alcohols or thiols, they can also be protected by Cbz-Cl.[5]

    • Solution: The chemoselectivity of the reaction is often pH-dependent. Amines are generally more nucleophilic than alcohols under neutral or slightly basic conditions. Running the reaction under carefully controlled pH (around 8-10) can favor amine protection.[7]

  • Formation of Benzyl Alcohol and Benzyl Carbonate: This is a direct consequence of the hydrolysis of Cbz-Cl in the presence of water.[1]

    • Solution: While some protocols utilize aqueous conditions, it's crucial to control the temperature (ideally 0 °C) and add the Cbz-Cl slowly to the vigorously stirred mixture to minimize its hydrolysis.[3] For sensitive substrates, switching to anhydrous conditions with an organic base is a good alternative.[2]

  • Formation of N-acylpyridinium Salt: If pyridine or DMAP is used as a base, it can be acylated by Cbz-Cl to form an N-acylpyridinium salt, which can consume the reagent and complicate purification.[6]

    • Solution: Use a non-nucleophilic base like DIPEA if this side reaction is observed.[6]

Frequently Asked Questions (FAQs)

Q1: What are the standard Schotten-Baumann conditions for Cbz protection?

A1: The Schotten-Baumann reaction for Cbz protection typically involves a biphasic system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like sodium hydroxide or sodium carbonate).[1][9] The amine is dissolved in the organic phase, and the Cbz-Cl is added while vigorously stirring the mixture with the aqueous base. The base neutralizes the HCl as it is formed, preventing the protonation of the amine.[10]

Q2: How can I monitor the progress of my Cbz protection reaction?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The starting amine and the Cbz-protected product will have different Rf values. Staining with ninhydrin can be particularly useful as it visualizes primary and secondary amines (the starting material) but not the protected carbamate (the product).

Q3: My Cbz-protected product is an oil and difficult to purify by crystallization. What are my options?

A3: If your product is an oil, purification by silica gel column chromatography is the standard procedure.[5][11] A typical eluent system would be a mixture of hexanes and ethyl acetate.

Q4: Is Cbz protection suitable for all types of amines?

A4: Cbz protection is a versatile method applicable to primary and secondary aliphatic and aromatic amines.[12] However, for very hindered or electronically deactivated amines, the reaction may be sluggish and require more forcing conditions or alternative protecting group strategies.[6]

Q5: What are the safety precautions I should take when working with benzyl chloroformate?

A5: Benzyl chloroformate is a corrosive and lachrymatory chemical that can cause severe burns to the skin, eyes, and respiratory tract.[1][13] It is also moisture-sensitive and can release HCl fumes in moist air.[8] Always handle Cbz-Cl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also considered a suspected carcinogen.[14]

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions

This protocol is a general procedure for the Cbz protection of an amino acid.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask, cooling the mixture in an ice bath.[3]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Protocol 2: Cbz Protection of an Amine under Anhydrous Conditions

This protocol is suitable for substrates that are sensitive to aqueous conditions.

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Add a solution of benzyl chloroformate (1.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Summary Table

ParameterRecommended ConditionsRationale
Stoichiometry (Cbz-Cl) 1.1 - 1.5 equivalentsAn excess ensures complete conversion but a large excess can lead to side reactions.
Base (Aqueous) Na₂CO₃, NaHCO₃ (2.0-2.5 equiv.)Effectively neutralizes HCl and maintains optimal pH.[3]
Base (Anhydrous) TEA, DIPEA (1.5-2.0 equiv.)Non-nucleophilic bases that prevent unwanted side reactions.[2][6]
Temperature 0 °C to room temperatureLower temperatures minimize side reactions and hydrolysis of Cbz-Cl.[3]
Solvent (Aqueous) Water with co-solvents (THF, Dioxane)Improves solubility of organic substrates.[5]
Solvent (Anhydrous) Dichloromethane, THF, AcetonitrileAprotic solvents that do not react with Cbz-Cl.[6]
pH (Aqueous) 8 - 10Optimal range for amine nucleophilicity and Cbz-Cl stability.[7]

Logical Workflow for Troubleshooting

G Start Reaction Issue Encountered LowConversion Low Conversion / Incomplete Reaction Start->LowConversion SideProducts Multiple Products / Difficult Purification Start->SideProducts CheckBase Check Base: Type and Equivalents LowConversion->CheckBase CheckReagent Check Cbz-Cl Quality LowConversion->CheckReagent CheckConditions Review Reaction Conditions (Temp, Solvent) LowConversion->CheckConditions SideProducts->CheckConditions Harsh Conditions? CheckStoichiometry Check Cbz-Cl Stoichiometry SideProducts->CheckStoichiometry CheckSubstrate Assess Substrate for Other Nucleophiles SideProducts->CheckSubstrate OptimizeBase Optimize Base (e.g., use DIPEA) CheckBase->OptimizeBase FreshReagent Use Fresh/Pure Cbz-Cl CheckReagent->FreshReagent ModifyConditions Modify Conditions (e.g., higher temp, polar solvent) CheckConditions->ModifyConditions AdjustStoichiometry Adjust Stoichiometry (1.1-1.5 equiv) CheckStoichiometry->AdjustStoichiometry ControlpH Control pH to Favor Amine Reactivity CheckSubstrate->ControlpH

Caption: Troubleshooting workflow for Cbz protection.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Pearson. (2024, July 4). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Retrieved from [Link]

  • Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2026, January 20). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Retrieved from [Link]

  • Common Conditions. (n.d.). Cbz Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Welcome to the technical support guide for the scale-up synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. This document is designed for researchers, process chemists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. This document is designed for researchers, process chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies for the successful production of this key heterocyclic intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and scale-up of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.

Q1: What is the most industrially viable synthetic route for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate?

A1: The most direct and cost-effective route involves a two-step process starting from piperazine-2-carboxylic acid. This strategy prioritizes the use of readily available starting materials and minimizes complex protection/deprotection sequences. The core challenge lies in achieving selective N1-acylation while leaving the N4 position as a free secondary amine.

The recommended pathway is:

  • Fischer Esterification: Conversion of piperazine-2-carboxylic acid to its methyl ester, typically as a hydrochloride salt. This is achieved using methanol with a catalyst like thionyl chloride (SOCl₂) or dry HCl gas. This method is highly efficient and simultaneously protects the amine groups as ammonium salts, preventing side reactions.[1]

  • Selective N-Acylation: Introduction of the benzyloxycarbonyl (Cbz) group at the N1 position using benzyl chloroformate (Cbz-Cl). This step is critically dependent on reaction conditions—specifically pH, temperature, and stoichiometry—to prevent the formation of the di-acylated byproduct at the N4 position.

Q2: How are in-process controls (IPCs) best implemented to monitor reaction progress and purity?

A2: Robust in-process controls are essential for a reproducible and successful scale-up. A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction completion. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) with a visualizing agent like ninhydrin to stain the free secondary amine of the product and starting material.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A reverse-phase C18 column should be used to monitor the disappearance of the starting material (methyl piperazine-2-carboxylate) and the formation of the desired product and key impurities, such as the di-Cbz byproduct.

  • Proton NMR (¹H-NMR): While not typically used as a real-time IPC, it is invaluable for confirming the structure of isolated intermediates and the final product, and for identifying unexpected impurities after work-up.

Q3: What are the primary safety considerations when handling the reagents for this synthesis at scale?

A3: Safety is paramount during scale-up. Key hazards include:

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, a lachrymator, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Anhydrous conditions are necessary to prevent its decomposition into benzyl alcohol and HCl gas.

  • Thionyl Chloride (SOCl₂): Used in the esterification step, SOCl₂ is also highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. All additions should be performed slowly at controlled temperatures (e.g., 0-10°C).[1] A quench/scrubber system with a caustic solution (e.g., NaOH) is mandatory to neutralize excess reagent and off-gases.

  • Exothermic Reactions: Both the esterification with SOCl₂ and the N-acylation with Cbz-Cl are exothermic. Proper temperature control using a jacketed reactor is critical to prevent runaway reactions, which can lead to pressure buildup and the formation of degradation products.[2]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the synthesis.

Step 1: Esterification of Piperazine-2-carboxylic Acid
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Methyl Ester 1. Incomplete reaction. 2. Degradation due to excessive temperature. 3. Product loss during work-up/isolation.1. Reaction Monitoring: Ensure complete dissolution and reaction via HPLC. If the reaction stalls, a slight excess of SOCl₂ can be added. 2. Temperature Control: Maintain the initial addition temperature at 0-10°C. Do not exceed the reflux temperature of methanol during the heating phase. 3. Isolation: Ensure the pH is appropriately adjusted during work-up to prevent the product from remaining in the aqueous layer. Complete removal of the solvent is crucial before proceeding.
Formation of Dark-Colored Byproducts Reaction temperature was too high, causing decomposition of the starting material or product.Strictly adhere to the recommended temperature profile. The initial addition of SOCl₂ should be slow and well-chilled. Use high-quality, colorless starting materials.
Step 2: Selective N-Acylation with Benzyl Chloroformate
ProblemPotential Cause(s)Recommended Solution(s)
Significant Formation of 1,4-Di-Cbz Byproduct 1. Stoichiometry: Excess benzyl chloroformate was used. 2. Reaction Conditions: High temperature or prolonged reaction time favored the second acylation. 3. Base: The choice or amount of base was not optimal, leading to a highly activated N4 amine.1. Control Stoichiometry: Use a strict stoichiometry of 1.0 to 1.05 equivalents of Cbz-Cl relative to the piperazine ester. 2. Slow Addition: Add the Cbz-Cl solution dropwise at a low temperature (0-5°C) to maintain a low instantaneous concentration, favoring mono-acylation.[3] 3. pH Control: Perform the reaction in a biphasic system (e.g., DCM/water) with a mild inorganic base like sodium bicarbonate (NaHCO₃). Maintaining a slightly basic pH (8-9) ensures the N1 amine is sufficiently nucleophilic without excessively activating the N4 position.
Low Conversion / Unreacted Starting Material 1. Insufficient Base: The base was consumed by the HCl byproduct, leaving the reaction mixture acidic and deactivating the amine. 2. Hydrolysis of Cbz-Cl: The presence of excessive water led to the decomposition of the acylating agent. 3. Poor Mixing: In a large reactor, inadequate agitation can create localized concentration gradients, hindering the reaction.[2]1. Base Stoichiometry: Use at least 2.0 equivalents of base: one to neutralize the HCl salt of the starting material and one to scavenge the HCl generated during the reaction. 2. Anhydrous Conditions: While a biphasic system is recommended, ensure the organic solvent is dry and minimize unnecessary water. 3. Optimize Agitation: Use an appropriate impeller (e.g., pitched-blade turbine) and confirm adequate mixing speed to ensure homogeneity, especially during the slow addition of Cbz-Cl.
Product is an Oil and Difficult to Purify The product is inherently a viscous oil at room temperature, making crystallization challenging. Impurities can also act as crystallization inhibitors.Purification Strategy: 1. Aqueous Washes: Thoroughly wash the organic layer post-reaction with dilute acid (to remove unreacted starting material/base) and then brine. 2. Chromatography: While not ideal for large scale, flash chromatography is effective for initial purification. 3. Salt Formation: For easier handling and improved stability, consider converting the final product into its hydrochloride salt by treating a solution of the free base in a solvent like ethyl acetate or isopropanol with dry HCl gas or an HCl solution in isopropanol. The resulting crystalline solid is much easier to isolate and handle.[4]

Section 3: Visualized Workflow & Logic

Overall Synthetic Workflow

The diagram below outlines the recommended two-step synthetic pathway from piperazine-2-carboxylic acid to the target molecule.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Selective N-Acylation cluster_2 Purification & Isolation A Piperazine-2-carboxylic Acid B Methyl piperazine-2-carboxylate (as HCl salt) A->B  SOCl₂, Methanol  Reflux C 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate B->C  1. Benzyl Chloroformate (Cbz-Cl)  2. NaHCO₃, DCM/H₂O  3. 0-5 °C D Purified Product (Free Base Oil) C->D  Aqueous Work-up  Solvent Evaporation E Crystalline Product (HCl Salt) D->E  HCl in IPA or EtOAc

Caption: Synthetic pathway for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.

Troubleshooting Decision Tree: High Impurity Profile

This diagram provides a logical path for diagnosing and resolving common impurity issues identified by HPLC analysis.

G start High Impurity by HPLC after N-Acylation q1 Is the main impurity the di-Cbz byproduct? start->q1 sol1 Reduce Cbz-Cl to 1.0 eq. Add Cbz-Cl slowly at 0°C. Ensure efficient mixing. q1->sol1 Yes q2 Is unreacted starting material present? q1->q2 No sol2 Check base stoichiometry (≥2 eq). Verify Cbz-Cl quality (not hydrolyzed). Increase reaction time moderately. q2->sol2 Yes sol3 Source unknown impurity. Characterize by LC-MS/NMR. Review starting material purity. q2->sol3 No

Caption: Decision tree for troubleshooting impurities in the N-acylation step.

Section 4: Scale-Up Experimental Protocol

This protocol is a representative procedure for a ~100g scale synthesis. All operations should be conducted in an appropriate chemical reactor with proper safety measures in place.

Step 1: Synthesis of Methyl piperazine-2-carboxylate dihydrochloride
  • Reactor Setup: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with 1 L of anhydrous methanol.

  • Cooling: Cool the methanol to 0-5°C with stirring.

  • Starting Material: Add piperazine-2-carboxylic acid (130 g, 1.0 mol) to the cold methanol. A slurry will form.

  • Reagent Addition: Slowly add thionyl chloride (155 g, 94 mL, 1.3 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15°C. Gas evolution (HCl, SO₂) will occur.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (~65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then concentrate under reduced pressure to obtain a solid or thick slurry. Add methyl tert-butyl ether (MTBE) (500 mL), stir for 30 minutes, and filter the solid product. Wash the filter cake with additional MTBE (2 x 100 mL).

  • Drying: Dry the white solid in a vacuum oven at 40-50°C to a constant weight.

    • Expected Yield: 200-210 g (92-97%) of the dihydrochloride salt.

Step 2: Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
  • Reactor Setup: Charge a 5 L jacketed reactor with the methyl piperazine-2-carboxylate dihydrochloride (200 g, 0.92 mol), dichloromethane (DCM, 1.5 L), and a solution of sodium bicarbonate (232 g, 2.76 mol) in 1.5 L of water.

  • Cooling: Cool the biphasic mixture to 0-5°C with vigorous stirring.

  • Reagent Preparation: In a separate vessel, dissolve benzyl chloroformate (165 g, 138 mL, 0.97 mol) in 500 mL of DCM.

  • Reagent Addition: Add the benzyl chloroformate solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature at 0-5°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 2-4 hours after the addition is complete.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up:

    • Stop stirring and separate the organic (bottom) layer.

    • Extract the aqueous layer with DCM (1 x 500 mL).

    • Combine the organic layers and wash with 1 M HCl (1 x 500 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (1 x 500 mL), and finally brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a viscous, pale yellow oil.

    • Expected Yield: 240-260 g (89-96%).

References

  • ResearchGate. (2025). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Retrieved from ResearchGate. [Link]

  • Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from Organic Syntheses. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from MDPI. [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from Pharmaffiliates. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • ResearchGate. (2024). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Retrieved from ResearchGate. [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Iovine, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from HWS Labortechnik. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of Polar Impurities from Piperazine Intermediates

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the purification of piperazine intermediates from stubborn polar impurities. The inherent basicity and high p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the purification of piperazine intermediates from stubborn polar impurities. The inherent basicity and high polarity of the piperazine nucleus, while crucial for its pharmacological activity, often complicates purification, leading to issues with chromatographic performance, crystallization, and overall yield.[1]

This guide is structured to provide actionable solutions to common problems encountered in the lab. We will explore the "why" behind the "how," grounding our troubleshooting advice in fundamental chemical principles to empower you to make informed decisions for your specific purification challenges.

Section 1: Understanding the Problem - Impurity Profiling

Before attempting any purification, a thorough understanding of the impurity profile is critical. Common polar impurities in piperazine syntheses often include unreacted starting materials, byproducts from side reactions, and degradation products.[1]

Q1: What are the most common polar impurities I should be looking for?

A: Your impurity profile will be specific to your synthetic route, but common culprits include:

  • Unreacted Starting Materials: Such as ethylene diamine, diethylene triamine, and other polyethylene polyamines.[1]

  • Side-Reaction Products: These can include pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][2]

  • Structurally Similar Amines: Alkylated piperazines or related pyrazines can co-precipitate or co-elute with your desired product.[1]

  • Reagent-Derived Impurities: Salts and other polar residues from reagents used in the reaction.

Q2: What analytical techniques are best for identifying these impurities?

A: A multi-pronged analytical approach is often necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for detecting and quantifying piperazine and its impurities.[3] However, due to the lack of a strong chromophore in the basic piperazine structure, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for UV detection at trace levels.[4]

  • Gas Chromatography (GC): GC is also a viable method for analyzing piperazine intermediates, particularly for volatile impurities.[5]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides structural information, aiding in the definitive identification of unknown impurities.[6]

Section 2: Troubleshooting Purification Strategies

Once you have a handle on your impurity profile, you can select and optimize a purification strategy. The following sections address common issues with various techniques.

Liquid-Liquid Extraction (Acid-Base Extraction)

This is often the first line of defense for removing non-basic or weakly basic impurities. The principle relies on the ability to protonate the basic piperazine nitrogens, rendering the molecule water-soluble and allowing for its separation from non-polar impurities that remain in the organic layer.[7][8]

Q3: My acid wash is ineffective or causing product loss. What's going wrong?

A: Several factors could be at play:

  • Incorrect pH: The pH of the aqueous layer must be low enough to fully protonate your piperazine intermediate. Given that piperazine has two pKa values (around 5.3 and 9.7), a pH of 2-3 is generally recommended to ensure the formation of the dicationic salt.[1][9]

  • Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution: Try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Filtering the emulsified layer through a pad of Celite® can also be effective.

  • Product Solubility in the Organic Layer: If your piperazine intermediate has significant non-polar character (e.g., a long alkyl chain), it may retain some solubility in the organic layer even after protonation.

    • Solution: Perform multiple extractions with the acidic solution (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete transfer to the aqueous phase.

Column Chromatography

Column chromatography offers high-resolution separation but can be challenging for highly basic compounds like piperazines.[1][7]

Q4: I'm seeing significant peak tailing of my piperazine compound on silica gel. How can I improve the peak shape?

A: Peak tailing is a classic sign of strong, undesirable interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[7]

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your product for the active sites on the silica.[7]

    • Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to your mobile phase is a standard practice.[7]

    • Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be more effective.[7]

  • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider a less acidic stationary phase like alumina or a deactivated silica gel.[7] Phenyl or cyano-based columns can also offer different selectivity.[1]

Experimental Workflow: Optimizing Chromatography Conditions

Caption: Troubleshooting workflow for peak tailing in chromatography.

Crystallization and Salt Formation

Crystallization can be a highly effective method for achieving high purity, especially when employed as a salt formation strategy.[1][7] By converting the piperazine to a salt, you can often dramatically alter its solubility profile, allowing for selective precipitation away from impurities.[7]

Q5: My piperazine intermediate is an oil and won't crystallize. How can I purify it?

A: This is a common issue, and salt formation is often the key.

  • Salt Selection: Experiment with different acids to form a crystalline salt. Common choices include hydrochloric acid, fumaric acid, and acetic acid.[2][7] The resulting salt can then be neutralized to regenerate the purified free base.[7]

  • Solvent Selection: The choice of solvent is critical. You need a solvent in which the salt is sparingly soluble, particularly at lower temperatures.

  • Hydrate Formation: Piperazines readily form hydrates, and this property can be exploited for purification. For example, piperazine hexahydrate can be selectively precipitated from aqueous alcohol mixtures.[1][10]

Protocol: Purification via Diacetate Salt Formation

This protocol is effective for selectively precipitating piperazine from a mixture of other nitrogenous compounds.[2]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone. The concentration should be in the range of 0.5 to 20 weight percent piperazine.[2]

  • Acidification: While stirring, slowly add glacial acetic acid. Use an amount that is at least stoichiometric, and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[2]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[2]

  • Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]

  • Washing: Wash the collected precipitate with cold acetone to remove any remaining impurities.[1]

  • Drying: Dry the purified piperazine diacetate precipitate under vacuum.[1]

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.[1]

Scavenger Resins

Scavenger resins are polymer-supported reagents designed to irreversibly capture and remove specific types of molecules from a solution.[11] This technique is particularly useful for removing trace amounts of reactive impurities.[3]

Q6: I'm struggling to remove the last traces of a polar, amine-based impurity. Would a scavenger resin be effective?

A: Yes, this is an excellent application for scavenger resins.

  • Mechanism: Scavenger resins have functional groups that react covalently with the target impurity, binding it to the solid support.[11][12] The resin can then be easily removed by filtration.[11]

  • Types of Resins for Amine Scavenging:

    • Isocyanate Resins: Highly effective for scavenging both primary and secondary amines.[12][13]

    • Aldehyde Resins: Can be used to selectively scavenge primary amines.[12]

    • Sulfonic Acid Resins: These are strongly acidic and can scavenge most amines from a reaction mixture.[13]

Data Summary: Comparison of Purification Methods

Purification MethodTypical PurityAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction ModerateGood for removing non-basic impurities; scalable.[7]May not be effective against other basic impurities; can lead to emulsions.[7]Initial cleanup of crude reaction mixtures.
Column Chromatography High to Very HighHigh resolution for separating structurally similar impurities.[1]Can be time-consuming and require large solvent volumes; basicity can be problematic.[1]Isolating compounds from complex mixtures with multiple components.[7]
Salt Formation & Recrystallization High to Very HighHighly selective; can remove a broad range of impurities.[1]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[7]Achieving high purity from a product with good initial purity.[7]
Scavenger Resins Very HighHighly selective for specific functional groups; simple workup (filtration).[11]Can be expensive; may require optimization of reaction conditions.Removing trace amounts of reactive impurities.[3]

Section 3: Frequently Asked Questions (FAQs)

Q7: How can I confirm that all the piperazine-related impurities have been removed?

A: As mentioned in Section 1, a combination of analytical techniques is your best bet. HPLC and GC-MS are particularly sensitive methods for detecting trace impurities.[3][6] For HPLC, you may need to use a derivatization agent to make the piperazine and its impurities detectable by a UV detector.[4]

Q8: My purified piperazine intermediate is hygroscopic. How should I handle and store it?

A: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[1] It is crucial to store the purified compound in a desiccator over a strong drying agent (e.g., P₂O₅) and to handle it in a dry atmosphere (e.g., a glove box) whenever possible.

Q9: Can I use distillation to purify my piperazine intermediate?

A: Fractional distillation can be effective for large-scale purifications, especially for removing impurities with significantly different boiling points.[1] However, it is not effective for removing azeotropes or impurities with similar boiling points.[1] For thermally stable compounds, vacuum distillation can be a good option to remove non-volatile impurities.[7]

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Technical Support Center: Purification of Oily Piperazine Deriv
  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • Scavenger Resins. Amerigo Scientific.
  • methods for removing unreacted piperazine
  • Purification of piperazine.
  • How to extract/isolate piperazine from water without distillation?
  • Self-indicating amine scavenger resins.
  • Solid-Supported Scavengers. Supra sciences.
  • Analytical Methods. RSC Publishing.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • A Review on Analytical Methods for Piperazine Determin
  • Recovery and purification of piperazine.
  • Method of analysis of Piperazine. Pharma Knowledge Forum.

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to Cbz and Boc Protecting Groups in Piperazine Synthesis

Introduction: The Strategic Imperative of Amine Protection in Piperazine Synthesis The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to enhance critical drug properties like aque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Amine Protection in Piperazine Synthesis

The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to enhance critical drug properties like aqueous solubility and oral bioavailability.[1] However, the symmetrical nature of piperazine, with its two secondary amines, presents a significant synthetic challenge: achieving selective mono-functionalization while preventing the formation of undesired 1,4-disubstituted byproducts.[1][2] This is where the art of the protecting group strategy becomes paramount.

This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups in organic synthesis—Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc)—specifically within the context of preparing monosubstituted piperazine building blocks. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, practical trade-offs, and strategic considerations that guide the choice between these two powerful tools.

The Contenders: A Mechanistic Overview

At their core, both Cbz and Boc groups function by converting the nucleophilic amine into a less reactive carbamate, thereby allowing for selective chemistry at the unprotected nitrogen.[3][4] The critical difference, and the foundation of their synthetic utility, lies in their distinct deprotection mechanisms.

The Cbz (Z) Group: A Classic Removable by Reduction

The Carboxybenzyl group (also abbreviated as Z in honor of its developer, Zervas) is a benzyloxycarbonyl moiety.[5]

Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The amine's lone pair attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.[5][6]

Deprotection: The defining feature of the Cbz group is its cleavage via hydrogenolysis.[4][5] This reductive process typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. The reaction cleaves the benzylic C-O bond, releasing the unprotected amine, carbon dioxide, and toluene as a byproduct. A key advantage is the mildness of these conditions for many functional groups.

Alternatively, catalytic transfer hydrogenation using hydrogen donors like formic acid or ammonium formate can be employed, which avoids the need for handling pressurized hydrogen gas.[7][8]

G cluster_protection Protection cluster_deprotection Deprotection piperazine Piperazine cbz_piperazine N-Cbz-Piperazine piperazine->cbz_piperazine Nucleophilic Acyl Substitution cbz_cl Cbz-Cl, Base deprotected_piperazine Piperazine byproducts + Toluene + CO₂ reagents H₂, Pd/C cbz_piperazine_dep N-Cbz-Piperazine cbz_piperazine_dep->deprotected_piperazine Hydrogenolysis (Reductive Cleavage)

The Boc Group: A Workhorse Removable by Acid

The tert-Butoxycarbonyl group is prized for its stability in a wide range of conditions and its exceptionally clean, acid-labile deprotection.[3]

Protection: The Boc group is most commonly installed using di-tert-butyl dicarbonate (Boc₂O). The amine attacks one of the anhydride's carbonyls, leading to the formation of a transient tert-butyl carbonate leaving group.[9] This intermediate readily decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[4][9] While a base is not strictly required, it is often used to accelerate the reaction.[3]

Deprotection: The Boc group is readily cleaved under acidic conditions.[3][10] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (often as a solution in dioxane or methanol) are typically used.[10][11] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[4][12]

G cluster_protection Protection cluster_deprotection Deprotection piperazine Piperazine boc_piperazine N-Boc-Piperazine piperazine->boc_piperazine Nucleophilic Acyl Substitution boc2o Boc₂O deprotected_piperazine Piperazine byproducts + Isobutylene + CO₂ reagents Acid (TFA or HCl) boc_piperazine_dep N-Boc-Piperazine boc_piperazine_dep->deprotected_piperazine Acidolysis (Fragmentation)

Head-to-Head Comparison: A Data-Driven Analysis

The choice between Cbz and Boc is not arbitrary; it is a strategic decision based on the overall synthetic plan. The concept of orthogonality —the ability to remove one protecting group without affecting another—is central to this choice.[13][14] Cbz and Boc are largely orthogonal to each other, which is a significant advantage in multi-step synthesis.[3][5]

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)[6]Di-tert-butyl dicarbonate (Boc₂O)[3]
Protection Conditions Basic (e.g., Na₂CO₃, Et₃N), 0°C to RT[5][15]Neutral or basic, RT[3]
Deprotection Method Catalytic Hydrogenolysis, Transfer Hydrogenation[5][7]Strong Acid (TFA, HCl)[3][11]
Deprotection Conditions H₂, Pd/C, 1 atm, RT; or H-donor (e.g., HCOONH₄), Pd/C[16]20-50% TFA in DCM, RT; or 4M HCl in Dioxane, RT[11]
Key Byproducts Toluene, CO₂Isobutylene, CO₂, t-butanol[9][12]
Stability to Acid Generally stable to mild acids, but can be cleaved by harsh conditions (e.g., HBr).[5]Labile . This is the primary removal method.[3]
Stability to Base Stable[5]Stable[3]
Stability to Reduction Labile . This is the primary removal method.[4]Stable to catalytic hydrogenation.[3]
Key Advantage Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Avoids strong acids.[15]Fast, clean deprotection. Orthogonal to hydrogenation-labile (Cbz) and base-labile groups.[17]
Key Disadvantage Requires specialized hydrogenation equipment. Catalyst can be pyrophoric and incompatible with sulfur-containing compounds.[17][18]Requires strong, corrosive acids. Incompatible with other acid-sensitive functional groups in the molecule.[11][17]

Practical Considerations & Decision-Making Workflow

The optimal protecting group is dictated by the functional groups present in your substrate and the reaction conditions planned for subsequent steps.

  • Choose Boc if: Your synthetic route involves reductive steps (e.g., catalytic hydrogenation to reduce a nitro group or a double bond) or requires the use of strong bases. The Boc group will remain intact under these conditions.[3]

  • Choose Cbz if: Your molecule contains other acid-sensitive groups (e.g., acetals, t-butyl esters) that would be cleaved by TFA or HCl. The Cbz group provides a robust alternative that is removed under neutral, reductive conditions.[5]

G start Start: Need to synthesize a mono-substituted piperazine q1 Does the downstream synthetic route involve catalytic hydrogenation? start->q1 a1_yes Boc is the preferred choice. It is stable to hydrogenation. q1->a1_yes Yes q2 Does the molecule contain other acid-sensitive groups (e.g., t-butyl esters, acetals)? q1->q2 No a2_yes Cbz is the preferred choice. Deprotection avoids strong acid. q2->a2_yes Yes a2_no Boc is a strong candidate. Its deprotection is fast and simple. q2->a2_no No

Experimental Protocols

The following protocols are representative procedures for the synthesis and deprotection of mono-protected piperazines.

Protocol 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

Causality: This procedure uses an excess of piperazine to minimize the formation of the di-protected byproduct. The reaction with Boc₂O proceeds smoothly at room temperature.[1]

  • Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve piperazine (5.0 eq.) in DCM in a round-bottom flask.

    • In a separate container, dissolve Boc₂O (1.0 eq.) in DCM.

    • Slowly add the Boc₂O solution to the piperazine solution at room temperature with vigorous stirring.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel to afford pure N-Boc-piperazine.

Protocol 2: Synthesis of benzyl piperazine-1-carboxylate (N-Cbz-piperazine)

Causality: This reaction is performed at 0°C to control the reactivity of the benzyl chloroformate and improve selectivity for mono-protection. An aqueous base is used to neutralize the HCl byproduct.[15]

  • Materials: Piperazine (5.0 eq.), Benzyl chloroformate (Cbz-Cl, 1.0 eq.), Dichloromethane (DCM), Aqueous sodium carbonate (Na₂CO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve piperazine in a biphasic system of DCM and aqueous Na₂CO₃ solution.

    • Cool the vigorously stirring mixture to 0°C in an ice bath.

    • Slowly add Cbz-Cl dropwise to the mixture, maintaining the temperature at 0°C.

    • Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash column chromatography to yield pure N-Cbz-piperazine.

Protocol 3: Deprotection of N-Boc-piperazine using TFA

Causality: TFA is a strong acid that efficiently protonates the carbamate, initiating the fragmentation cascade that cleaves the Boc group. The reaction is typically fast and complete at room temperature.[11]

  • Materials: N-Boc-piperazine derivative, Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve the N-Boc-piperazine derivative (1.0 eq.) in anhydrous DCM (e.g., at 0.1 M concentration).

    • Add TFA (typically 20-50% v/v) to the solution at room temperature. Note the evolution of gas (CO₂ and isobutylene).[12]

    • Stir the mixture for 1-3 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • To obtain the free base, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 4: Deprotection of N-Cbz-piperazine via Catalytic Hydrogenation

Causality: The palladium on carbon (Pd/C) catalyst facilitates the reductive cleavage of the weak benzyl-oxygen bond by molecular hydrogen, a process known as hydrogenolysis. Methanol is a common solvent for this transformation.[17]

  • Materials: N-Cbz-piperazine derivative, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen (H₂) source (balloon or hydrogenation apparatus), Celite®.

  • Procedure:

    • Dissolve the N-Cbz-piperazine derivative (1.0 eq.) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small scale). Repeat this cycle 3 times.

    • Stir the reaction mixture vigorously under an H₂ atmosphere (1 atm) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.

    • Rinse the filter pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

Conclusion

Both Cbz and Boc are exceptionally effective protecting groups for the synthesis of monosubstituted piperazines. There is no single "better" group; the optimal choice is context-dependent and guided by the principles of chemical orthogonality. The Boc group offers speed and simplicity, with a straightforward acidic deprotection. The Cbz group provides a robust alternative, removable under mild, reductive conditions, making it ideal for syntheses involving acid-sensitive substrates. By understanding the distinct mechanistic pathways and stability profiles of each, researchers can devise more flexible, efficient, and robust synthetic strategies to access the valuable piperazine scaffold.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • SYNTHESIS. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids Reagent Guide. [Link]

  • International Journal of Pharmaceutical Erudition. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Indian Journal of Chemistry. Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. [Link]

  • Organic Chemistry Data. Cbz Protection - Common Conditions. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. Lewis Acids Reagent Guide. [Link]

  • LookChem. 1-Boc-piperazine. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines – Carbamates. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • RSC Publishing. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • PubMed Central. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. [Link]

Sources

Validation

A Comparative Analysis of Synthesis Routes for Chiral Piperazines: A Guide for Researchers and Drug Development Professionals

The chiral piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved pharmaceuticals.[1] Its unique structural and physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

The chiral piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved pharmaceuticals.[1] Its unique structural and physicochemical properties, including the ability of its two nitrogen atoms to modulate aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets, make it an invaluable component in drug design. However, the true therapeutic potential of piperazine-containing molecules is often unlocked only when a specific stereochemistry is established, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing enantiomerically pure piperazines. We will move beyond a simple recitation of methods to explore the underlying chemical principles, practical considerations, and field-proven insights for each route. Our objective is to equip researchers, medicinal chemists, and process development scientists with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific research and development needs.

We will dissect three major strategic approaches:

  • Catalytic Asymmetric Synthesis: Building chirality directly into the piperazine core through enantioselective catalysis.

  • Chemo-enzymatic Synthesis: Harnessing the exquisite selectivity of enzymes for kinetic resolution of piperazine precursors.

  • Classical Diastereomeric Resolution: A time-tested method of separating enantiomers through the crystallization of diastereomeric salts.

For each strategy, we will present its core logic, advantages and limitations, and a detailed, field-tested experimental protocol for a representative transformation.

Catalytic Asymmetric Synthesis: The Direct Approach to Chirality

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral piperazines, as it constructs the desired stereocenter in a single key step, often with high enantioselectivity. This strategy avoids the need for stoichiometric chiral auxiliaries or resolving agents, which simplifies purification and reduces waste. A leading methodology in this class is the asymmetric hydrogenation of prochiral pyrazine derivatives.

Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

Expertise & Experience: The direct asymmetric hydrogenation of highly stable aromatic pyrazines is a formidable challenge due to the inherent aromaticity and potential for catalyst poisoning by the nitrogen atoms. A breakthrough in this area involves the in situ activation of the pyrazine ring with an alkyl halide, forming a pyrazinium salt. This activation sufficiently lowers the aromatic stabilization energy, rendering the ring susceptible to hydrogenation by a chiral catalyst. The choice of an Iridium-based catalyst, paired with a suitable chiral phosphine ligand, is critical for achieving high enantioselectivity. This method is particularly powerful for creating a wide range of 3-substituted as well as 2,3- and 3,5-disubstituted chiral piperazines.

Trustworthiness: The protocol's reliability stems from the well-defined nature of the catalytic system. The enantiomeric excess (ee) of the final product is directly correlated to the choice of the chiral ligand and the reaction conditions, which are meticulously controlled. The scalability of this method has been demonstrated, underscoring its practical utility in drug development campaigns.

Workflow for Ir-Catalyzed Asymmetric Hydrogenation

G cluster_activation Step 1: In Situ Activation cluster_hydrogenation Step 2: Asymmetric Hydrogenation Pyrazine Substituted Pyrazine Pyrazinium Pyrazinium Salt Intermediate Pyrazine->Pyrazinium Activation AlkylHalide Alkyl Halide (e.g., BnBr) AlkylHalide->Pyrazinium Catalyst [Ir(cod)Cl]₂ + Chiral Ligand Product Chiral Piperazine Pyrazinium->Product Hydrogenation Catalyst->Product Hydrogen H₂ (High Pressure) Hydrogen->Product G cluster_resolution Enzymatic Kinetic Resolution cluster_racemization In Situ Racemization Racemate Racemic Piperazine Ester (R)-Substrate + (S)-Substrate S_Product (S)-Acylated Product Racemate->S_Product Fast Reaction R_Substrate (R)-Substrate (unreacted) Racemate->R_Substrate Slow Reaction Enzyme Lipase (CAL-A) + Acyl Donor S_Substrate (S)-Substrate R_Substrate->S_Substrate Racemization RacemizationAgent Racemization Agent (e.g., Acetaldehyde) S_Substrate->S_Product S_Substrate->R_Substrate Racemization G RacemicPiperazine Racemic Piperazine (R)-Base + (S)-Base SaltFormation Diastereomeric Salt Mixture (R,L-Salt + S,L-Salt) RacemicPiperazine->SaltFormation ResolvingAgent Chiral Acid (e.g., L-Tartaric Acid) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Less Soluble Salt (e.g., R,L-Salt) Crystallization->Solid Liquid More Soluble Salt in Mother Liquor (e.g., S,L-Salt) Crystallization->Liquid BaseLiberation1 Liberate Free Base Solid->BaseLiberation1 BaseLiberation2 Liberate Free Base Liquid->BaseLiberation2 Enantiomer1 Enantiomer 1 (e.g., (R)-Piperazine) BaseLiberation1->Enantiomer1 Enantiomer2 Enantiomer 2 (e.g., (S)-Piperazine) BaseLiberation2->Enantiomer2

Sources

Comparative

A Senior Application Scientist's Guide to Analytical Reference Standards for Piperazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The piperazine ring is a "privileged structure" in medicinal chemistry, forming the backbone of a multitude of blockbuster drugs, from antihistamin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a "privileged structure" in medicinal chemistry, forming the backbone of a multitude of blockbuster drugs, from antihistamines to antipsychotics.[1] Given their prevalence, the rigorous quality control of active pharmaceutical ingredients (APIs) containing this moiety is paramount. At the heart of this quality control lies the analytical reference standard—a highly characterized material against which production batches are measured.

This guide provides an in-depth comparison of analytical reference standards for piperazine derivatives. Moving beyond a simple list of products, we will explore the causality behind the selection and qualification of these standards, grounded in authoritative guidelines and supported by experimental data. Our objective is to equip you with the scientific rationale needed to make informed decisions in your laboratory.

The Anatomy of a High-Quality Reference Standard

Before comparing standards, we must first define what constitutes a reliable one. A reference standard is not merely a "pure" substance; it is a material with meticulously documented properties. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for the characteristics that ensure a standard is fit for purpose.[2][3]

  • Identity: The molecular structure must be unequivocally confirmed.

  • Purity: All impurities, including process-related substances, degradation products, and residual solvents, must be identified and quantified.[3]

  • Potency/Assay: This is the certified content of the specific chemical entity, often determined by a mass balance approach, accounting for impurities and water content.

  • Stability: The standard must have a defined shelf-life under specified storage conditions, ensuring its integrity over time.[4]

A Comparative Analysis: Primary vs. Secondary Standards

In the pharmaceutical industry, reference standards are generally categorized into two tiers: primary and secondary. The choice between them is a balance of regulatory necessity, cost, and intended use.

FeaturePrimary Reference StandardSecondary (In-house) Reference Standard
Source Pharmacopeial bodies (e.g., USP, EP).[5]Prepared in-house or purchased from a third-party vendor.[6]
Characterization Exhaustively characterized through multi-laboratory collaborative studies.[7]Characterized by the user's laboratory against a primary standard.[6]
Regulatory Status Considered the "gold standard"; legally recognized for compendial assays.[5]Acceptable for routine use, but requires documented traceability to a primary standard.[6][8]
Cost & Availability High cost, sometimes with limited lot availability.[9]More cost-effective and readily available for daily operations.[9]
Typical Use Calibration of secondary standards; critical assays and dispute resolution.Routine quality control, system suitability tests, and process monitoring.[8]

The U.S. Food and Drug Administration (FDA) acknowledges the use of secondary standards, provided they are "qualified against and used instead of the reference standard."[8][10] This qualification is a rigorous, data-driven process.

The Workflow of Qualification: A Self-Validating System

Qualifying a secondary piperazine derivative reference standard is a systematic process designed to ensure its equivalence to the primary standard. This workflow serves as a self-validating system, with each step confirming the material's suitability for its intended analytical purpose.

Caption: Workflow for Qualifying a Secondary Reference Standard.

Core Analytical Techniques: Generating the Supporting Data

A multi-pronged analytical approach is non-negotiable for the comprehensive characterization of a piperazine derivative reference standard. Each technique provides a unique and essential piece of the puzzle.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for determining the purity of non-volatile organic compounds. For piperazine derivatives, which often possess UV-active aromatic rings, a reversed-phase HPLC method with UV detection is standard.[1]

Rationale for Method Choices:

  • Column: A C18 column is typically used due to its versatility in retaining moderately polar compounds like many piperazine derivatives.[1]

  • Mobile Phase: An acetonitrile/water gradient is common. A buffer (e.g., phosphate) is often included to control the ionization state of the piperazine nitrogens, ensuring reproducible retention times and good peak shape. An acid modifier like trifluoroacetic acid (TFA) can also be used.[1]

  • Detection: UV detection is selected based on the chromophores present in the molecule. For example, a benzylpiperazine derivative will have a strong absorbance around 254 nm. A photodiode array (PDA) detector is preferable as it can assess peak purity across a range of wavelengths.[11]

Experimental Protocol: Purity of 1-Benzylpiperazine (BZP) by HPLC-UV

  • Standard Preparation: Accurately weigh ~10 mg of the BZP candidate material and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution.

  • System Suitability: Prepare a working solution of BZP spiked with a known impurity. Inject five replicate injections. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.[1]

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[1]

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detector: UV at 254 nm.

  • Analysis: Inject the standard preparation in triplicate.

  • Calculation: Determine purity by area normalization.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Comparative Data Example:

Reference Standard LotRetention Time (min)Purity by Area %Assay vs. Primary Std.
In-house Lot A4.2199.85%99.7%
In-house Lot B4.2299.52%99.4%
Commercial Supplier X4.2199.91%99.8%
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Manufacturing processes for piperazine derivatives often involve organic solvents. GC-MS is the definitive technique for identifying and quantifying these volatile impurities, as mandated by USP <467>.[12][13] The high sensitivity and specificity of GC-MS make it ideal for detecting trace levels of residual solvents that could be harmful or affect the physicochemical properties of the standard.[13][14]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the reference standard into a headspace vial. Add a suitable solvent (e.g., DMSO or water) in which the standard is soluble but which does not interfere with the analytes of interest.[15]

  • GC-MS Conditions (based on USP <467>):

    • Headspace Sampler: Incubate vial at 80 °C for 60 min.[12]

    • GC Column: 30 m x 0.32 mm ID, G43 phase (or equivalent).

    • Carrier Gas: Helium at a linear velocity of ~35 cm/sec.[12]

    • Oven Program: 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min.

    • MS Detector: Scan from m/z 35 to 350.

  • Analysis: Analyze the sample and compare any detected peaks against a library of known solvent mass spectra and retention times. Quantify against a calibrated standard for any solvents found.

Nuclear Magnetic Resonance (NMR) for Identity and Structure Elucidation

NMR is unparalleled for confirming the identity of a reference standard.[16][17] It provides a detailed fingerprint of the molecule's structure, including the connectivity of atoms and stereochemistry.[17][18] While LC-MS/MS can suggest a structure, only NMR can provide definitive proof, a critical aspect for regulatory submissions.[19]

  • ¹H NMR: Provides information on the number and type of protons and their neighboring environments. The chemical shift, splitting pattern, and integration of each signal are used to assemble the molecular structure.[16]

  • ¹³C NMR: Shows all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all signals and confirmation of the overall structure.[17][19]

The data from NMR is foundational to the "Identity" section of the Certificate of Analysis and serves as a primary tool for structural elucidation of any unknown impurities.[20]

Conclusion: An Integrated Approach to Quality

The selection and qualification of an analytical reference standard for a piperazine derivative is not a matter of choosing the "purest" material off the shelf. It is a scientifically rigorous process that demands an integrated, multi-technique approach. While primary standards from pharmacopeias serve as the ultimate benchmark, well-characterized secondary standards are essential for the practical, day-to-day operations of a pharmaceutical laboratory.

By understanding the causality behind the analytical techniques and adhering to a systematic qualification workflow, researchers and drug development professionals can ensure the integrity of their analytical data. This builds a foundation of trustworthiness in quality control, reduces regulatory risk, and ultimately contributes to the safety and efficacy of the final drug product.

References

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]

  • Shimadzu Europe. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines. Retrieved from [Link]

  • Ono, A., & Ohtani, H. (n.d.). Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q7 Guidelines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • USP. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Applications in Drug Screening. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

  • Pharmaceutical Networking. (n.d.). Excipients Facing Increased Scrutiny — How to Use Secondary Reference Standards to Help Maintain Regulatory Compliance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Bloom Public Health. (2020, August). Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthetic Piperazine Intermediates

For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties. As such, the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties. As such, the purity of synthetic piperazine intermediates is a critical determinant of final drug substance quality, safety, and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of these vital building blocks, grounded in scientific principles and practical, field-proven insights.

The Imperative of Purity in Piperazine Intermediates

Piperazine and its derivatives are key components in a vast array of active pharmaceutical ingredients (APIs), including well-known drugs for a variety of therapeutic areas.[1][2] Impurities introduced during the synthesis of piperazine intermediates can carry through to the final API, potentially altering its pharmacological activity, inducing toxicity, or compromising its stability. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug substances and products, making robust analytical methods for purity determination non-negotiable.[3]

This guide will navigate the complexities of selecting and implementing the most appropriate HPLC method for your specific piperazine intermediate, ensuring both scientific rigor and regulatory compliance.

Comparing the Chromatographic Workhorses: A Head-to-Head Analysis

The choice of HPLC method is paramount for achieving accurate and reliable purity data. Here, we compare the most common approaches for the analysis of piperazine intermediates.

HPLC MethodPrincipleAdvantages for Piperazine AnalysisDisadvantages for Piperazine Analysis
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase.[4][5]Versatile and widely applicable for a broad range of piperazine derivatives. Robust and reproducible for routine quality control.Piperazine itself and highly polar intermediates may exhibit poor retention.[6] Peak tailing can be an issue for these basic compounds due to interactions with residual silanols on the stationary phase.[7]
Normal-Phase (NP-HPLC) Separation based on polarity, utilizing a polar stationary phase and a non-polar mobile phase.[4]Excellent for separating positional isomers that may co-elute in RP-HPLC.[4] Suitable for intermediates that are not soluble in aqueous mobile phases.[5]Mobile phases are often more hazardous and costly. Less reproducible than RP-HPLC due to sensitivity to water content in the mobile phase.
Chiral HPLC Enantioselective separation using a chiral stationary phase (CSP) or a chiral mobile phase additive.Essential for determining the enantiomeric purity of chiral piperazine intermediates, which is critical as enantiomers can have different pharmacological and toxicological profiles.[8]Method development can be extensive and requires screening of various CSPs and mobile phases. Chiral columns are typically more expensive.
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.Provides good retention for highly polar piperazine intermediates that are not well-retained by RP-HPLC.Can have longer equilibration times compared to RP-HPLC. Method development can be complex.

Deep Dive: A Validated RP-HPLC Method for a Phenylpiperazine Intermediate

To illustrate the practical application of these principles, we present a detailed, validated RP-HPLC method for the purity analysis of a representative synthetic intermediate, 1-(3-chlorophenyl)piperazine.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.01M phosphate buffer (pH 3.0) and acetonitrile (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 1-(3-chlorophenyl)piperazine reference standard in the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthetic intermediate sample in the mobile phase to obtain a concentration of 1.0 mg/mL.

3. Method Validation (as per ICH Q2(R1) Guidelines): [3][9][10][11]

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the main component in a blank and placebo chromatogram. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

  • Linearity: Assessed by analyzing a series of solutions over a concentration range of, for example, 0.05% to 150% of the sample concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within acceptable limits.

Causality Behind Experimental Choices
  • C18 Column: The choice of a C18 stationary phase provides good hydrophobic retention for the phenylpiperazine intermediate.

  • Phosphate Buffer (pH 3.0): The acidic pH ensures that the basic piperazine nitrogen atoms are protonated, leading to improved peak shape and minimizing interactions with residual silanols on the column.

  • Acetonitrile: Used as the organic modifier to elute the analyte from the column. The 50:50 ratio provides a suitable retention time and separation from potential impurities.

  • UV Detection at 239 nm: This wavelength corresponds to a significant absorbance maximum for the 1-(3-chlorophenyl)piperazine molecule, ensuring good sensitivity.

Visualizing the Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Navigating Challenges: Impurity Profiling and Forced Degradation

A crucial aspect of purity analysis is the identification and control of potential impurities. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route, including starting materials, by-products, and intermediates.[12][13][14][15] For example, in the synthesis of monosubstituted piperazines, a common impurity is the corresponding disubstituted piperazine.[13]

  • Degradation Products: Formed during storage or handling of the intermediate due to exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation.[8][16][17][18]

Forced degradation studies are essential for developing stability-indicating HPLC methods.[3] These studies involve subjecting the piperazine intermediate to harsh conditions to generate potential degradation products.[8][16][17][18] The HPLC method must then be able to separate the main component from all significant degradation products.

Common degradation pathways for piperazine derivatives include oxidation of the nitrogen atoms and ring-opening reactions under thermal stress.[8][16][17][18][19]

Troubleshooting Common HPLC Issues with Piperazine Intermediates

The basic nature of piperazine intermediates can present unique challenges in HPLC analysis.

Troubleshooting_Logic cluster_solutions Potential Solutions Start HPLC Problem Identified PeakTailing Peak Tailing? Start->PeakTailing BroadPeaks Broad Peaks? Start->BroadPeaks RetentionShift Retention Time Shift? Start->RetentionShift AdjustpH Adjust Mobile Phase pH (Lower) PeakTailing->AdjustpH Yes AddModifier Add Amine Modifier (e.g., Triethylamine) PeakTailing->AddModifier Yes CheckColumn Check Column Health/Replace PeakTailing->CheckColumn Yes BroadPeaks->CheckColumn Yes OptimizeGradient Optimize Gradient Profile BroadPeaks->OptimizeGradient Yes CheckMobilePhase Verify Mobile Phase Composition RetentionShift->CheckMobilePhase Yes Equilibrate Ensure Adequate Equilibration RetentionShift->Equilibrate Yes

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Piperazine Enantiomers

Introduction: The Critical Role of Enantiomeric Purity in Piperazine-Containing Pharmaceuticals The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. When a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiomeric Purity in Piperazine-Containing Pharmaceuticals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. When a substituent on the piperazine ring or its side chain introduces a chiral center, the resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This necessitates robust and reliable analytical methods to differentiate and quantify these enantiomers, ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of key spectroscopic techniques for the chiral discrimination of piperazine enantiomers, offering insights into the principles, practical applications, and experimental considerations for each method.

Foundational Principles of Chiral Spectroscopy

Enantiomers possess identical physical properties in an achiral environment, making their differentiation challenging. Spectroscopic methods for chiral analysis overcome this by employing a chiral entity—be it circularly polarized light or a chiral molecule—to induce a diastereomeric interaction that can be detected and quantified.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): A Chiroptical Approach

VCD and ECD are powerful techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.

  • Vibrational Circular Dichroism (VCD) probes the stereochemistry of a molecule by examining the vibrational transitions of its atoms. Enantiomers will produce mirror-image VCD spectra, making it an absolute method for determining enantiomeric purity and absolute configuration. The rich spectral information in the mid-IR region provides a unique fingerprint for each enantiomer.

  • Electronic Circular Dichroism (ECD) , on the other hand, investigates the electronic transitions within a molecule. It is particularly sensitive to the spatial arrangement of chromophores and is a valuable tool for assigning the absolute configuration of chiral compounds.

The fundamental principle behind both techniques is that the absorption of circularly polarized light is dependent on the three-dimensional arrangement of atoms in the molecule.

ECD_VCD_Principle cluster_detector Detector LCP Left Circularly Polarized Light Enantiomer_R (R)-Piperazine Enantiomer LCP->Enantiomer_R AL Enantiomer_S (S)-Piperazine Enantiomer LCP->Enantiomer_S A'L RCP Right Circularly Polarized Light RCP->Enantiomer_R AR RCP->Enantiomer_S A'R Detector_Node Differential Absorption Measurement (ΔA = AL - AR) Enantiomer_R->Detector_Node Enantiomer_S->Detector_Node

Caption: Principle of VCD/ECD Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Leveraging Chiral Auxiliaries

In a standard achiral solvent, the NMR spectra of enantiomers are identical. To achieve chiral discrimination using NMR, a chiral auxiliary is introduced to create a diastereomeric environment. This can be achieved through two primary approaches:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of piperazine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers. A common example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric amides.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the piperazine enantiomers. This results in differential chemical shifts for the protons of the two enantiomers, enabling their resolution and quantification in the NMR spectrum.

NMR_Chiral_Discrimination cluster_Analyte Piperazine Enantiomers (in NMR tube) cluster_Auxiliaries Chiral Auxiliaries cluster_Result Resulting Species Enantiomers (R)-Piperazine + (S)-Piperazine CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) Enantiomers->CDA Covalent Reaction CSA Chiral Solvating Agent (e.g., BINOL derivative) Enantiomers->CSA Non-covalent Interaction Diastereomers Diastereomeric Amides (Distinct NMR Spectra) CDA->Diastereomers Complexes Transient Diastereomeric Complexes (Distinct NMR Spectra) CSA->Complexes

Caption: NMR-based chiral discrimination workflow.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic method for analyzing piperazine enantiomers depends on several factors, including the desired information (absolute configuration vs. enantiomeric excess), sample availability, and the presence of chromophores.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Differential absorption of circularly polarized infrared light by vibrational transitions.Differential absorption of circularly polarized UV-Vis light by electronic transitions.Formation of diastereomeric species with distinct NMR spectra.
Information Obtained Absolute configuration, enantiomeric excess, solution conformation.Absolute configuration, enantiomeric excess (especially for compounds with chromophores).Enantiomeric excess, relative configuration.
Sample Requirements Higher concentration needed (mg scale), no chromophore required.Lower concentration (µg scale), requires a chromophore near an electronic transition.Milligram quantities, requires a suitable chiral auxiliary.
Advantages - Universal for chiral molecules.- Rich spectral detail.- Absolute configuration determination.- High sensitivity.- Well-established for certain molecular classes.- Widely accessible instrumentation.- Can be quantitative with proper controls.
Limitations - Lower sensitivity than ECD.- Can be complex for highly flexible molecules.- Requires a suitable chromophore.- Solvent can significantly influence spectra.- Requires a suitable CDA or CSA.- Derivatization can be time-consuming.- Potential for kinetic resolution with CDAs.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration and enantiomeric excess of a chiral piperazine derivative.

Methodology:

  • Sample Preparation:

    • Dissolve the enantiomerically pure piperazine sample (or the mixture) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

    • Transfer the solution to a VCD cell with an appropriate path length (typically 100 µm).

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.

    • Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Average a sufficient number of scans (e.g., 4000-8000) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the solvent spectrum from the sample spectrum.

    • For absolute configuration determination, compare the experimental VCD spectrum with the computationally predicted spectrum for one of the enantiomers. A mirror-image relationship between the experimental and calculated spectra indicates the opposite enantiomer.

    • For enantiomeric excess (ee) determination, create a calibration curve using standards of known ee.

VCD_Workflow Start Start: Chiral Piperazine Sample Dissolve Dissolve in Solvent (e.g., CDCl3) Start->Dissolve Acquire Acquire VCD/IR Spectra Dissolve->Acquire Process Solvent Subtraction & Baseline Correction Acquire->Process Compare Compare Experimental vs. Calculated Spectra Process->Compare Calibrate Create Calibration Curve (for ee) Process->Calibrate Determine_AC Determine Absolute Configuration Compare->Determine_AC End End: Report Results Determine_AC->End Determine_ee Determine Enantiomeric Excess Calibrate->Determine_ee Determine_ee->End

Caption: VCD analysis workflow.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric excess of a chiral piperazine derivative.

Methodology:

  • Sample Preparation:

    • Accurately weigh the piperazine sample (racemic or enantiomerically enriched) into an NMR tube.

    • Add a solution of the chiral solvating agent (e.g., a BINOL derivative) in a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube. The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Ensure sufficient resolution to separate the signals of the two diastereomeric complexes.

  • Data Processing and Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate the signals accurately.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100

NMR_CSA_Workflow Start Start: Chiral Piperazine Sample Mix Mix Piperazine & CSA in NMR Tube with Deuterated Solvent Start->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Identify Identify Resolved Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate End End: Report ee% Calculate->End

Caption: NMR with CSA workflow for ee determination.

Conclusion and Recommendations

The selection of an appropriate spectroscopic technique for the analysis of piperazine enantiomers is contingent on the specific research question and available resources.

  • For unambiguous determination of absolute configuration , VCD spectroscopy is the method of choice due to its universality and the wealth of structural information it provides.

  • For routine determination of enantiomeric excess , NMR spectroscopy with chiral solvating agents offers a rapid and accessible method, provided a suitable CSA can be identified.

  • ECD spectroscopy is a powerful tool for determining both absolute configuration and enantiomeric excess, particularly for piperazine derivatives containing a chromophore.

It is often beneficial to employ a combination of these techniques for comprehensive characterization and validation of chiral piperazine compounds in drug discovery and development.

References

Validation

A Senior Application Scientist's Guide to In-Vitro Assay Validation Using Piperazine-Based Compounds

For researchers, scientists, and drug development professionals, the journey from a promising molecular target to a viable drug candidate is paved with rigorous, reproducible data. The bedrock of this data is the in-vitr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular target to a viable drug candidate is paved with rigorous, reproducible data. The bedrock of this data is the in-vitro assay—a powerful tool for screening, characterizing, and optimizing compounds. However, the utility of any assay is directly proportional to its validation. An unvalidated or poorly validated assay is not just unreliable; it is a liability, capable of generating misleading data that can derail a research program, waste resources, and lead to costly failures in later stages of development.

This guide provides an in-depth, experience-driven comparison of best practices for in-vitro assay validation, with a specific focus on the strategic use of piperazine-based compounds as reference standards. We will move beyond rote procedural lists to explore the scientific rationale behind validation choices, ensuring that every protocol is a self-validating system that builds confidence in your results.

Part 1: The Foundation of Trustworthiness: Core Principles of In-Vitro Assay Validation

Before any experimental work begins, it is crucial to understand the fundamental parameters of assay validation. These principles are not arbitrary hurdles; they are the language we use to define an assay's performance, reliability, and limitations. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines, notably the ICH Q2(R1) document, which outlines the characteristics to be considered during the validation of analytical procedures.[1][2][3][4] The objective is to demonstrate that the assay is suitable for its intended purpose.[3]

The core validation parameters can be visualized as a hierarchical structure, where each component contributes to the overall robustness of the assay.

Assay_Validation_Hierarchy cluster_Purpose Assay's Intended Purpose cluster_Characteristics Core Validation Characteristics Assay Assay is Fit for Purpose Accuracy Accuracy (Trueness) Assay->Accuracy Precision Precision (Repeatability, Intermediate, Reproducibility) Assay->Precision Specificity Specificity (Selectivity) Assay->Specificity Robustness Robustness Assay->Robustness Linearity Linearity Accuracy->Linearity Limit_Quant Limit of Quantitation (LOQ) Specificity->Limit_Quant Limit_Detect Limit of Detection (LOD) Specificity->Limit_Detect Range Range Linearity->Range Range->Limit_Quant Range->Limit_Detect Assay_Validation_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution & Data Collection cluster_Analysis Phase 3: Analysis & Qualification A Prepare Reagents (Membranes, Radioligand, Buffers, Standards) B Determine Optimal Assay Conditions (Incubation Time, Temp) A->B C Perform Saturation Binding Assay (Determine Kd, Bmax) B->C D Perform Competitive Binding Assay (Haloperidol IC50) C->D E Assess Intra- & Inter-Assay Precision (Multiple Runs) D->E F Calculate Kd, Bmax, IC50, Ki E->F G Statistical Analysis (Mean, SD, %CV) F->G H Determine Z'-factor & Assay Window G->H I Final Validation Report H->I

Caption: Experimental workflow for validating a receptor binding assay.

Step-by-Step Experimental Protocol

Objective: To validate a competitive binding assay for the human Dopamine D2 receptor using [³H]-Spiperone (a radioligand) and Haloperidol (a piperazine-based reference standard).

Materials:

  • Cell Membranes: Commercially sourced CHO or HEK293 cell membranes stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).

  • Reference Standard: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Agent: 10 µM (+)Butaclamol.

  • 96-well Plates, Scintillation Vials, Scintillation Cocktail, Scintillation Counter, Glass Fiber Filters.

Procedure:

  • Reagent Preparation:

    • Thaw cell membranes on ice and dilute to the desired concentration (e.g., 10 µg protein/well) in ice-cold Assay Buffer.

    • Prepare a working solution of [³H]-Spiperone in Assay Buffer to a final concentration equal to its Kd (determined from a prior saturation binding experiment, e.g., 0.2 nM).

    • Prepare a 10 mM stock solution of Haloperidol in DMSO. Perform serial dilutions in Assay Buffer to create a concentration-response curve (e.g., from 1 pM to 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 50 µL Assay Buffer, 50 µL [³H]-Spiperone solution, and 100 µL membrane suspension.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM (+)Butaclamol, 50 µL [³H]-Spiperone solution, and 100 µL membrane suspension.

    • Competition wells: Add 50 µL of each Haloperidol dilution, 50 µL [³H]-Spiperone solution, and 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or specified temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat. Add scintillation cocktail to each well (or transfer filters to vials).

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of Haloperidol.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Haloperidol that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

    • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3*(SD_TB + SD_NSB) / |Mean_TB - Mean_NSB|). A Z' > 0.5 indicates an excellent assay.

Part 4: Comparative Analysis and Data Presentation

To demonstrate the value of a well-chosen reference standard, we can compare the performance of our piperazine-based compound (Haloperidol) with hypothetical alternative compounds.

Table 2: Comparative Performance of Reference Standards for D2 Receptor Assay

ParameterCompound A: Haloperidol (Piperazine-based)Compound B: Dopamine (Endogenous Ligand)Compound C: Compound 'X' (Poorly Soluble Alternative)
Receptor Affinity (Ki) 0.8 nM500 nM50 nM
Selectivity High for D2-like receptorsBinds to all dopamine receptor subtypes, adrenergic receptorsModerate, some off-target activity at 5-HT2A
Solubility in Assay Buffer GoodExcellentPoor (precipitates at >10 µM)
Chemical Stability High (stable for weeks in solution at 4°C)Low (prone to oxidation)Moderate (degrades over 24h)
Reproducibility (%CV of Ki) < 15%< 25% (due to instability)> 30% (due to precipitation)
Suitability as Standard Excellent: Potent, selective, stable, and reproducible. Provides a robust benchmark for assay performance.Fair: Biologically relevant but instability and lack of selectivity make it a less reliable standard for routine validation.Poor: Solubility and stability issues lead to high variability and unreliable data. Unsuitable as a reference standard.

This comparison clearly illustrates why a compound like Haloperidol is superior as a reference standard. Its potency, selectivity, and physicochemical stability ensure that the assay's performance is being measured reliably, rather than being confounded by the limitations of the standard itself.

Part 5: Troubleshooting Common Challenges

Even with a robust protocol, challenges can arise. Anticipating these issues is key to efficient and successful validation.

  • Challenge: High Non-Specific Binding (NSB > 30% of Total Binding)

    • Causality: The radioligand may be too lipophilic, or the membrane concentration may be too high.

    • Solution: Reduce the membrane protein concentration per well. Consider adding a detergent like 0.01% BSA to the assay buffer. If the problem persists, a different, less "sticky" radioligand may be required.

  • Challenge: Poor Z'-factor (< 0.5)

    • Causality: This indicates either a small signal window (difference between total and non-specific binding) or high variability in the data.

    • Solution: First, check for pipetting errors. Ensure reagents are mixed thoroughly. If variability is low, the issue is the signal window. This can sometimes be improved by using a higher specific activity radioligand or optimizing the membrane concentration.

  • Challenge: Inconsistent IC₅₀/Ki Values for the Reference Standard

    • Causality: This is a critical sign of assay drift. It can be caused by batch-to-batch variability in reagents (e.g., membranes, buffer components), inconsistent incubation times or temperatures, or degradation of the reference compound stock solution. [5][6] * Solution: Implement strict quality control on all reagents. Prepare fresh dilutions of the reference standard for each experiment from a qualified stock. Always run the full reference standard curve on every plate to monitor assay performance over time.

Conclusion

Robust in-vitro assay validation is not a perfunctory exercise but a fundamental scientific necessity for generating high-quality, reliable data in drug discovery. The strategic selection of a well-characterized reference standard is central to this process. Piperazine-based compounds, owing to their extensive pharmacological documentation, favorable physicochemical properties, and structural versatility, represent an outstanding class of molecules for this purpose.

By grounding validation protocols in the principles established by regulatory bodies, employing a systematic experimental workflow, and using high-quality reference standards like the piperazine derivatives discussed, researchers can build a foundation of trust in their data. This ensures that downstream decisions are based on a true understanding of a compound's biological activity, ultimately accelerating the path to novel therapeutics.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Statistical practices in assay development and validation. (2005). American Laboratory, 37(5), 23-27. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units. (n.d.). DATAcc. Retrieved from [Link]

  • Statistical Tools in Analytical Method Validation. (n.d.). Medikamenter Quality Services. Retrieved from [Link]

  • Ermer, J. (2020). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 11, 13. Retrieved from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2024). CMDC Labs. Retrieved from [Link]

  • Boughrara, K. (2020). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. Retrieved from [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). Wiley. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2012). Arzneimittelforschung, 62(12), 614-8. Retrieved from [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2023). Scientific Reports, 13(1), 13009. Retrieved from [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2020). Letters in Drug Design & Discovery, 17(5), 634-643. Retrieved from [Link]

  • In Vitro Cell Based Assays. (n.d.). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2023). Molecules, 28(14), 5396. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery, 26(8), 1035-1042. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. Retrieved from [Link]

  • The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation. (n.d.). KCAS Bio. Retrieved from [Link]

  • In Vitro Diagnostics. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2012). ALTEX, 29(2), 131-143. Retrieved from [Link]

  • Challenges of validating small molecule LC-MS/MS biomarker methods. (2011). European Bioanalysis Forum. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. Retrieved from [Link]

  • FDA Updates Analytical Validation Guidance. (2014). BioPharm International. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289689. Retrieved from [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (2016). Journal of Medicinal Chemistry, 59(12), 5774-5790. Retrieved from [Link]

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Comparative

comparative study of piperazine derivatives for neurotransmitter receptor binding

An In-Depth Comparative Analysis of Piperazine Derivatives for Neurotransmitter Receptor Binding Introduction: The Versatility of the Piperazine Scaffold in Neuropharmacology The piperazine ring, a six-membered heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Piperazine Derivatives for Neurotransmitter Receptor Binding

Introduction: The Versatility of the Piperazine Scaffold in Neuropharmacology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry, particularly in the development of centrally acting agents. Its unique structural and physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow for fine-tuning of interactions with various biological targets. This guide provides a comparative analysis of a selection of piperazine derivatives, focusing on their binding affinities for key neurotransmitter receptors implicated in a range of neurological and psychiatric disorders. We will delve into the structure-activity relationships (SAR) that govern their receptor binding profiles and provide detailed protocols for assessing these interactions in a laboratory setting.

The therapeutic versatility of piperazine derivatives is underscored by their presence in a wide array of approved drugs, including antipsychotics, antidepressants, and anxiolytics. A notable example is the arylpiperazine class, which has yielded significant drugs targeting serotonergic and dopaminergic systems. For instance, drugs like aripiprazole, a third-generation antipsychotic, exhibit a complex pharmacology characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating schizophrenia and bipolar disorder with a reduced incidence of extrapyramidal side effects compared to older antipsychotics.

This guide will compare the binding profiles of several key piperazine derivatives, highlighting how subtle structural modifications can dramatically alter receptor selectivity and functional activity. We will explore derivatives that demonstrate high affinity for dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7), and adrenergic (α1, α2) receptors. Understanding these comparative binding profiles is crucial for researchers and drug development professionals seeking to design novel therapeutics with improved efficacy and safety profiles.

Comparative Receptor Binding Affinities

The binding affinity of a ligand for a receptor is a critical parameter in drug design, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities (Ki, nM) of selected piperazine derivatives for a panel of key neurotransmitter receptors. This data has been compiled from various authoritative sources in peer-reviewed literature.

CompoundD2D3D45-HT1A5-HT2A5-HT2Cα1-Adrenergic
Aripiprazole 0.340.8441.93.41557
Olanzapine 1.14.927>100041119
Risperidone 3.131.147.341680.124.70.8
Ziprasidone 4.87.2-3.40.41.310
Clozapine 1262602117011137

Data compiled from publicly available databases and research articles. Actual values may vary depending on experimental conditions.

Experimental Protocol: Radioligand Receptor Binding Assay

To determine the binding affinities of novel piperazine derivatives, a radioligand receptor binding assay is a standard and robust method. This protocol outlines the general steps for such an assay.

Objective: To determine the Ki of a test compound (a piperazine derivative) for a specific neurotransmitter receptor (e.g., Dopamine D2 receptor).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]Spiperone for D2 receptors)

  • Test compound (piperazine derivative) at various concentrations

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Workflow Diagram:

G prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions - Buffers incubation Incubation: Mix membranes, radioligand, and test compound/buffer/ non-specific control prep->incubation Add to assay tubes filtration Rapid Filtration: Separate bound from free radioligand using glass fiber filters incubation->filtration Transfer to filter plate washing Wash Filters: Remove unbound radioligand filtration->washing counting Scintillation Counting: Quantify bound radioactivity washing->counting Place filters in vials analysis Data Analysis: Calculate IC50 and Ki values counting->analysis G D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Caption: Simplified Gi-coupled signaling of the dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling:

G HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Simplified Gq-coupled signaling of the serotonin 5-HT2A receptor.

Conclusion and Future Directions

The piperazine scaffold remains a cornerstone in the development of novel CNS-active agents. As demonstrated, subtle modifications to the core structure can lead to profound changes in receptor binding profiles, allowing for the fine-tuning of pharmacological activity. The comparative data presented herein highlights the diverse and potent interactions of piperazine derivatives with key neurotransmitter receptors.

Future research in this area will likely focus on developing derivatives with even greater receptor selectivity to minimize off-target effects and improve patient outcomes. Additionally, a deeper understanding of functional selectivity, or "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor, will be crucial in designing next-generation therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore these exciting avenues of drug discovery.

References

  • Title: The role of piperazine-based compounds in drug design and development Source: Future Medicinal Chemistry URL: [Link]

  • Title: Structure-Activity Relationship of Piperazine Derivatives as Potential Antipsychotic Agents Source: Molecules URL: [Link]

  • Title: Aripiprazole and its role in the treatment of schizophrenia Source: Neuropsychiatric Disease and Treatment URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

The procedural integrity of this guide is grounded in established principles of chemical safety and hazardous waste management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available,...

Author: BenchChem Technical Support Team. Date: February 2026

The procedural integrity of this guide is grounded in established principles of chemical safety and hazardous waste management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust and safe disposal plan can be formulated by analyzing the hazards of structurally similar molecules and adhering to universal waste handling regulations.

Hazard Assessment: The Foundation of Safe Disposal

Before handling any chemical waste, a thorough hazard assessment is critical. Based on data from analogous piperazine compounds, 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride should be handled as a hazardous substance.

  • Presumed Hazards : Structurally related compounds, such as 1-(Benzyloxycarbonyl)piperazine, are classified as Category 2 skin and eye irritants and Category 3 respiratory system irritants.[2] The hydrochloride salt form may also contribute to corrosivity.

  • Regulatory Standing : As a nitrogen-containing heterocyclic compound, it falls into a broad class of chemicals with diverse biological activities. Due to the lack of comprehensive toxicological and ecological data, it cannot be considered benign. Therefore, under guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA), any unknown or uncharacterized chemical waste must be managed as hazardous.[3]

Causality: Treating this compound as hazardous by default is a cornerstone of laboratory safety. This conservative approach prevents accidental exposure to personnel and environmental release, ensuring compliance with regulations that govern chemical waste from its point of generation to its final disposal.[3][4]

Core Disposal Principle: Prohibited from All Drains

Under no circumstances should 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride or its solutions be disposed of down the sanitary sewer (sinks, floor drains).[5]

Rationale:

  • Environmental Persistence & Toxicity: Complex organic molecules can be toxic to aquatic life and may not be effectively broken down by standard wastewater treatment processes.[6]

  • Regulatory Non-Compliance: Unsanctioned drain disposal of hazardous chemicals is a direct violation of local and national environmental regulations, which can lead to significant penalties.[3]

  • Infrastructure Damage: The compound's properties are not fully known, and it could potentially react with other chemicals in the drainage system or damage the plumbing infrastructure.

Personal Protective Equipment (PPE) for Waste Handling

When handling waste containers of this compound, the following PPE is mandatory to mitigate the risks of exposure identified in the hazard assessment.[7][8]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7]

  • Skin Protection: A standard laboratory coat is required. Use chemically resistant gloves (nitrile or neoprene are generally suitable for incidental contact) and ensure they are inspected before use.[9]

  • Respiratory Protection: If handling the solid powder outside of a ventilated enclosure where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.[7][9]

Step-by-Step Waste Collection and Storage Protocol

Proper containment and storage are critical to preventing spills and ensuring the waste is ready for its final disposal pathway.

Experimental Protocol:

  • Container Selection:

    • Choose a waste container made of a material chemically compatible with the compound (e.g., High-Density Polyethylene - HDPE). The original product container is often a suitable choice.[10]

    • The container must have a secure, leak-proof, screw-top cap. The cap must be kept closed at all times except when actively adding waste.[3][5]

    • Ensure the container is in good condition, free from cracks or deterioration.[10]

  • Waste Segregation:

    • This compound should be disposed of in a designated "Solid Organic Waste" or "Nitrogenous Organic Waste" stream.

    • Crucially, do not mix this waste with incompatible waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[10]

  • Hazardous Waste Labeling:

    • Immediately label the waste container with a designated hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must include, at a minimum:

      • The full chemical name: "1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride"[3]

      • The words "Hazardous Waste"

      • An accurate description of the hazards (e.g., "Irritant," "Handle with Care")

      • The date when waste was first added (the "accumulation start date")[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation.[3]

    • The SAA should have secondary containment (such as a chemical-resistant tray) to contain potential leaks.

    • The area must be inspected weekly for any signs of container leakage or deterioration.[10]

Spill Management Protocol

In the event of a minor spill, prompt and correct action can prevent a more serious incident.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear the appropriate PPE as described in Section 3 before attempting any cleanup.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11]

  • Collection: Carefully sweep or scoop up the contaminated absorbent material and place it into a designated hazardous waste container.[2][9]

  • Decontamination: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Final Disposal Pathway: Professional Management

The final step in the disposal process is to transfer the waste to trained professionals.

  • EHS Collection: Once your waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup.[3][5]

  • Ultimate Destruction: The waste will be transported by a licensed hazardous waste management company to a Treatment, Storage, and Disposal Facility (TSDF).[4] The standard and most environmentally sound disposal method for this type of organic compound is high-temperature incineration .[7]

Rationale: Controlled incineration ensures the complete thermal destruction of the organic molecule, breaking it down into simpler components. The resulting flue gases are scrubbed and filtered to prevent the release of harmful substances into the atmosphere.[7]

Data Summary & Visualization

For quick reference, key data and the procedural workflow are summarized below.

Table 1: Chemical and Safety Data Summary

Property Value Source
Chemical Name (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride [1]
CAS Number 1217471-97-0 [1]
Molecular Formula C₁₄H₁₉ClN₂O₄ [1]
Molecular Weight 314.76 g/mol [1]
Presumed Hazards Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3) [2]
Storage (Product) Inert atmosphere, 2-8°C [1]

| Disposal Method | High-Temperature Incineration via Licensed Waste Handler |[2][7] |

Diagram 1: Disposal Decision Workflow

G start Start: Waste Generated 1-Benzyl 3-methyl piperazine- 1,3-dicarboxylate HCl assess 1. Assess Hazards Treat as Hazardous Irritant (Skin, Eye, Respiratory) start->assess ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) assess->ppe collect 3. Collect in Labeled Container - Chemically Compatible - Secure Screw-Top Lid ppe->collect store 4. Store in Satellite Accumulation Area - Segregated Waste Stream - Container Kept Closed collect->store contact_ehs 5. Arrange Disposal Contact Institutional EHS for Pickup store->contact_ehs end End: Professional Disposal (High-Temperature Incineration) contact_ehs->end

Caption: Disposal workflow for the subject compound.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Online] Available at: [Link]

  • MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Online] Available at: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Online] Available at: [Link]

  • Elsevier.Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Royal Society of Chemistry.Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Org. Biomol. Chem., 2023.
  • American Chemical Society. Regulation of Laboratory Waste. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Online] Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Online] Available at: [Link]

  • Capot Chemical. MSDS of (3S)-1-benzyl-3-ethylpiperazine. [Online] Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Online] Available at: [Link]

  • PubChem. Benzyl 3-methylpiperazine-1-carboxylate. [Online] Available at: [Link]

  • S D Fine-Chem Limited. N-METHYLPIPERAZINE GHS Safety Data Sheet. [Online] Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: Piperazine. [Online] Available at: [Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Online] Available at: [Link]

  • Connect Journals.Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 2018.
  • BIOSYNCE. (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. [Online] Available at: [Link]

  • Lead Sciences. (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride. [Online] Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

The core structure, a piperazine derivative, suggests potential for corrosive properties and sensitization. Piperazine itself is a known corrosive chemical that can cause irritation to the skin, eyes, and respiratory tra...

Author: BenchChem Technical Support Team. Date: February 2026

The core structure, a piperazine derivative, suggests potential for corrosive properties and sensitization. Piperazine itself is a known corrosive chemical that can cause irritation to the skin, eyes, and respiratory tract.[2] Derivatives such as 1-Benzylpiperazine are classified as causing severe skin burns and eye damage.[3] Therefore, we will operate under the assumption that this hydrochloride salt presents similar hazards.

Part 1: Immediate Hazard Assessment and Core Precautions

Before any handling operations commence, it is critical to internalize the potential hazards associated with this compound. Based on analogous structures, we must anticipate the following:

  • Corrosivity: High likelihood of causing skin burns and serious eye damage upon contact.[3]

  • Respiratory Irritation: As a crystalline solid and a hydrochloride salt, inhalation of dust can lead to severe irritation of the nose, throat, and respiratory system.[2]

  • Sensitization: Piperazine and its derivatives may cause allergic skin reactions or asthma-like symptoms upon repeated exposure.[2][4]

Core Handling Principles:
  • Avoid all personal contact: This includes inhalation, ingestion, and skin/eye contact.[3]

  • Use in a well-ventilated area: All handling of the solid compound should occur within a certified chemical fume hood.[3]

  • Controlled Environment: Maintain a designated area for handling this compound to prevent cross-contamination.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The causality for each selection is grounded in mitigating the anticipated hazards of corrosivity and respiratory irritation.

PPE Component Specification Rationale for Use
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent direct skin contact with the potentially corrosive material. Double-gloving provides an extra layer of protection against tears and contamination during doffing.
Eye/Face Protection Tight-sealing chemical safety goggles combined with a full-face shield.Provides robust protection against dust particles and potential splashes, mitigating the risk of severe eye damage.[3] The face shield protects the entire face from contact.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required for handling the powder.To prevent inhalation of the fine powder, which can cause significant respiratory tract irritation.[3] Ensure proper fit testing and training before use.
Body Protection A chemically resistant lab coat, worn over personal clothing, with full-length sleeves and a closed front.Protects the skin on the arms and body from accidental spills or dust contact.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: Don the respirator, ensuring a tight seal around the nose and mouth. Perform a seal check.

  • Goggles and Face Shield: Put on safety goggles first, followed by the face shield.

  • Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves over the inner pair.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Respirator: Remove the respirator last, after leaving the immediate work area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Part 3: Operational and Disposal Plans

A systematic workflow is crucial for maintaining safety and experimental integrity.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Verify Fume Hood Operation ppe Don Full PPE prep->ppe setup Prepare Work Area & Spill Kit ppe->setup weigh Weigh Compound in Fume Hood setup->weigh Begin Work dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decon Decontaminate Glassware & Surfaces reaction->decon Experiment Complete waste Segregate & Label Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your Environmental Health and Safety (EHS) department.

Waste Disposal
  • Segregation: Do not mix waste containing this compound with other chemical waste streams.

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and associated hazard warnings (e.g., "Corrosive").

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's certified hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Part 4: Emergency Procedures

Immediate and correct first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. A safety shower should be used if available. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with handling 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, ensuring a safe and productive research environment.

References

  • New Jersey Department of Health. Piperazine - Hazard Summary. [Link]

  • PubChem. Piperazine, hydrochloride. [Link]

  • ResearchGate. Piperazine Derivatives as Dangerous Abused Compounds. [Link]

Sources

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